3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
Description
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Properties
IUPAC Name |
5-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-15-10-4-2-3-8-7-11(16-12(8)10)9-5-6-13-14-9/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVREAYZWSBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole chemical structure and properties
Technical Profile: 3-(7-Methoxy-1-benzofuran-2-yl)-1H-pyrazole
Executive Summary: The Scaffold Advantage
The compound 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This hybrid scaffold fuses the lipophilic, π-stacking capability of the benzofuran core with the hydrogen-bonding versatility of the pyrazole ring.
The specific inclusion of the 7-methoxy group is non-trivial; it modulates the electronic density of the benzofuran ring, influencing metabolic stability and solubility while potentially engaging in specific dipole-dipole interactions within protein binding pockets (e.g., Kinase hinge regions). This guide details the structural properties, synthetic architecture, and pharmacological potential of this chemical entity.[1][2][3][4][5]
Chemical Identity & Physicochemical Profile
This molecule functions as a bidentate pharmacophore. The 1H-pyrazole moiety serves as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, making it highly relevant for kinase inhibition.
| Property | Value / Description | Significance |
| IUPAC Name | 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole | Unambiguous chemical identifier.[4] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | Low molecular weight (<500 Da), adhering to Lipinski's Rule of 5. |
| Molecular Weight | ~214.22 g/mol | Ideal for fragment-based drug discovery (FBDD). |
| H-Bond Donors | 1 (Pyrazole NH) | Critical for anchoring in receptor active sites (e.g., Glu/Asp residues). |
| H-Bond Acceptors | 3 (Furan O, Methoxy O, Pyrazole N) | Facilitates water bridging or direct backbone interactions. |
| LogP (Est.) | 2.5 – 3.2 | Moderate lipophilicity ensuring good membrane permeability. |
| Electronic Effect | 7-OMe (+M effect) | Increases electron density on the furan ring, potentially enhancing cation-π interactions. |
Synthetic Architecture
The synthesis of this scaffold requires a convergent strategy. The most robust pathway involves the construction of the 7-methoxybenzofuran core followed by the heterocyclization of the pyrazole ring.
Retrosynthetic Analysis (Graphviz)
The following diagram outlines the logical disconnection approach, tracing the target molecule back to commercially available o-vanillin.
Caption: Retrosynthetic logic flow from the target pyrazole back to the o-vanillin precursor.
Detailed Experimental Protocols
Safety Precaution: All procedures involving hydrazine hydrate and alkylating agents must be performed in a fume hood. Hydrazine is toxic and potentially unstable.
Phase 1: Synthesis of 2-Acetyl-7-methoxybenzofuran
This step constructs the benzofuran core using a Rap-Stoermer-type condensation or standard alkylation/cyclization.
-
Reagents: o-Vanillin (10 mmol), Chloroacetone (12 mmol), Potassium Carbonate (
, 20 mmol), Acetone or DMF (anhydrous). -
Procedure:
-
Dissolve o-vanillin in anhydrous acetone.
-
Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide. -
Add chloroacetone dropwise.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off inorganic salts. Evaporate the solvent. The residue is often the intermediate ether. To cyclize (if not spontaneous), reflux the residue in ethanol with a catalytic amount of ethanolic KOH.
-
Purification: Recrystallize from ethanol.
-
Yield Expectation: 75–85%.
-
Phase 2: Formation of the Enaminone Intermediate
To form the unsubstituted pyrazole, we first convert the acetyl group into a reactive 3-(dimethylamino)propenone or a 1,3-diketone equivalent.
-
Reagents: 2-Acetyl-7-methoxybenzofuran (from Phase 1),
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Procedure:
-
Dissolve the acetyl benzofuran (5 mmol) in toluene or xylene (10 mL).
-
Add DMF-DMA (7.5 mmol).
-
Reflux for 8–12 hours. The solution will turn dark yellow/orange.
-
Validation: Proton NMR will show the disappearance of the acetyl methyl singlet and the appearance of vinyl doublets (~5.8 and 7.8 ppm).
-
Workup: Evaporate solvent under reduced pressure to yield the crude enaminone. Use directly in the next step.
-
Phase 3: Heterocyclization to Pyrazole
-
Reagents: Crude enaminone, Hydrazine Hydrate (excess, 99%), Ethanol.
-
Procedure:
-
Dissolve the crude enaminone in absolute ethanol (20 mL).
-
Add Hydrazine Hydrate (10 mmol) dropwise at 0°C.
-
Allow to warm to room temperature, then reflux for 2–4 hours.
-
Observation: Precipitation of the product usually occurs upon cooling.
-
Workup: Pour into ice-cold water. Filter the solid. Wash with cold water and hexanes.
-
Purification: Recrystallize from Ethanol/DMF mixtures.
-
Pharmacological Applications & Mechanism of Action
The 3-(benzofuran-2-yl)-pyrazole scaffold is a documented bio-isostere for various kinase inhibitors and anti-inflammatory agents.
Target: Cyclooxygenase-2 (COX-2) Inhibition
The 7-methoxy group mimics the pharmacophore of NSAIDs like Naproxen, while the pyrazole ring fits into the COX-2 side pocket (similar to Celecoxib).
-
Mechanism: The pyrazole NH forms a hydrogen bond with Arg120 or Tyr355 at the base of the COX active site. The benzofuran moiety occupies the hydrophobic channel.
Target: Kinase Inhibition (ATP Competitive)
This scaffold is frequently screened against EGFR and VEGFR.
-
Binding Mode: The pyrazole nitrogen (N2) acts as an H-bond acceptor from the backbone NH of the "hinge region" amino acids. The 7-methoxy group can project into the solvent-accessible region or interact with the "gatekeeper" residue, depending on the specific kinase.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting the COX-2 pathway using this scaffold.
Caption: Mechanism of Action: Competitive inhibition of the COX-2 inflammatory cascade.
References
-
Kirilmis, C. et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry. Link
-
Rangaswamy, J. et al. (2014). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants.[6] Journal of King Saud University - Science. Link
-
Hiremath, S.P. et al. (2013).[4] Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica.[1] Link
-
Dawood, K.M. (2013).[4] Benzofuran derivatives: a patent review. Expert Opinion on Therapeutic Patents. Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. dea.gov [dea.gov]
- 6. researchgate.net [researchgate.net]
Benzofuran-pyrazole hybrid scaffold therapeutic potential
The Benzofuran-Pyrazole Hybrid Scaffold: A Technical Guide to Multi-Target Therapeutic Design
Executive Summary: The Pharmacophore Fusion Rationale
The benzofuran-pyrazole hybrid represents a privileged scaffold in modern medicinal chemistry, leveraging the concept of pharmacophore fusion . This approach combines the lipophilic, naturally occurring benzofuran moiety (mimicking biogenic amines and interacting with hydrophobic pockets) with the pyrazole ring, a proven hydrogen-bond donor/acceptor motif found in blockbuster drugs like Celecoxib and Ruxolitinib.
The therapeutic utility of this scaffold stems from its ability to span large binding clefts in kinases (e.g., EGFR, VEGFR) and intercalate into DNA-enzyme complexes (e.g., DNA Gyrase), offering a "dual-anchor" binding mode that enhances both potency and selectivity.
Synthetic Architecture & Medicinal Chemistry
The construction of benzofuran-pyrazole hybrids typically follows a modular convergent strategy. The most robust and versatile method involves the Vilsmeier-Haack formylation , which allows for the functionalization of the pyrazole ring after the benzofuran core is established.
Core Synthetic Pathway
The synthesis generally proceeds through three phases:
-
Benzofuran Formation: Rap-Stoermer condensation or intramolecular cyclization of phenacyl bromides with salicylaldehydes.
-
Hydrazone Formation: Reaction of acetylbenzofuran with phenylhydrazine.
-
Vilsmeier-Haack Cyclization: Conversion of the hydrazone into the 4-formyl-pyrazole derivative using POCl₃/DMF.
Figure 1: Modular synthetic pathway for the construction of the 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde core.
Therapeutic Verticals & Structure-Activity Relationships (SAR)
A. Oncology: Multi-Kinase Inhibition (EGFR/VEGFR)
The scaffold has demonstrated potent inhibition of receptor tyrosine kinases. The benzofuran moiety typically occupies the hydrophobic pocket near the gatekeeper residue, while the pyrazole nitrogen interacts with the hinge region via hydrogen bonding.
-
Key Insight: Substitution at the C-5 position of the benzofuran ring (e.g., with halogens like F or Cl) significantly enhances lipophilic interaction within the ATP-binding pocket.
-
Dual Action: Recent derivatives (e.g., compound 3d cited in literature) show dual inhibition of EGFR and VEGFR-2, effectively cutting off both tumor proliferation and angiogenesis.
Quantitative Data: Kinase Inhibition Profiles
| Compound ID | Target | IC₅₀ (µM) | Mechanism of Action | Reference |
| 3d (Benzimidazole hybrid) | EGFR (WT) | 0.177 ± 0.007 | ATP-competitive inhibition | [1] |
| 3d | VEGFR-2 | 0.275 ± 0.011 | Anti-angiogenesis | [1] |
| 3d | B-Raf (V600E) | 0.078 ± 0.004 | MAPK pathway suppression | [1] |
| 14 (Thiazolidinone hybrid) | EGFR | 0.070 | Apoptosis induction (Bax/Bcl-2↑) | [2] |
| Erlotinib (Control) | EGFR | 0.080 | Standard Clinical Inhibitor | [2] |
B. Antimicrobial: DNA Gyrase Targeting
In infectious disease, the scaffold acts as a DNA Gyrase B inhibitor. The planar benzofuran system facilitates intercalation, while the pyrazole arm extends to interact with the ATPase domain of the enzyme.
-
Compound 9 : Demonstrated an IC₅₀ of 9.80 µM against E. coli DNA gyrase B, comparable to Ciprofloxacin [3].[1]
C. Inflammation: COX/LOX Pathway
The scaffold mimics the structure of COX-2 selective inhibitors.
-
Compound 5d : Inhibited NO production in LPS-stimulated RAW 264.7 cells with an IC₅₀ of 52.23 µM , targeting the NF-κB signaling pathway [4].
Mechanism of Action: Signaling Cascade Interference
The following diagram illustrates how the benzofuran-pyrazole scaffold (specifically Compound 3d) disrupts downstream oncogenic signaling by simultaneously blocking EGFR and VEGFR receptors.
Figure 2: Multi-kinase inhibition mechanism showing blockade of RAS/RAF/MEK and PI3K/AKT pathways.
Detailed Experimental Protocols
Protocol A: Synthesis of 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Objective: Synthesis of the core aldehyde intermediate via Vilsmeier-Haack reaction.[2]
-
Preparation of Hydrazone:
-
Dissolve 2-acetylbenzofuran (10 mmol) and phenylhydrazine (10 mmol) in absolute ethanol (30 mL).
-
Add catalytic glacial acetic acid (2-3 drops).
-
Reflux for 2–4 hours (monitor by TLC, Hexane:EtOAc 3:1).
-
Cool, filter the precipitate, wash with cold ethanol, and recrystallize.
-
-
Vilsmeier-Haack Cyclization:
-
Cool anhydrous DMF (10 mL) to 0°C in an ice bath.
-
Add POCl₃ (30 mmol) dropwise with stirring (maintain T < 5°C). Stir for 30 min to form the Vilsmeier salt.
-
Add the hydrazone intermediate (5 mmol) portion-wise.
-
Heat the mixture to 60–80°C for 4–6 hours.
-
Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated Na₂CO₃ solution to pH 7–8.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol/DMF.
-
Protocol B: In Vitro EGFR Kinase Inhibition Assay
Objective: Determine IC₅₀ against EGFR (WT).[3]
-
Reagents: Recombinant EGFR protein, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), ³³P-ATP.
-
Preparation: Prepare test compounds in DMSO (final concentration < 1%).
-
Reaction:
-
Mix kinase buffer, substrate, and test compound in a 96-well plate.
-
Initiate reaction by adding EGFR enzyme and ATP mixture.
-
Incubate at 30°C for 20 minutes.
-
-
Termination: Stop reaction with 3% phosphoric acid.
-
Detection: Transfer aliquots to P81 filter paper, wash 3x with 75 mM phosphoric acid, dry, and measure radioactivity via scintillation counting.
-
Analysis: Plot % inhibition vs. Log[Concentration] to calculate IC₅₀ using non-linear regression.
References
-
Abdel-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Advances. Link
-
El-Karim, S. A., et al. (2019). Design, synthesis and anticervical cancer activity of new benzofuran-pyrazol-hydrazono-thiazolidin-4-one hybrids as potential EGFR inhibitors.[4] Bioorganic Chemistry. Link
-
El-Karim, S. A., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition.[5] MDPI / Preprints. Link
-
Wang, J., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticervical cancer activity of new benzofuran-pyrazol-hydrazono- thiazolidin-4-one hybrids as potential EGFR inhibitors and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacophore Frontier: Biological Versatility of 7-Methoxy-Benzofuran Derivatives
Executive Summary & Structural Significance[1][2]
The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. However, the 7-methoxy-benzofuran subclass distinguishes itself through specific electronic and steric properties that enhance metabolic stability and bioavailability compared to its unsubstituted counterparts.
This guide analyzes the biological activity of 7-methoxy-benzofuran derivatives, focusing on three primary therapeutic verticals: Antimitotic (Anticancer) , Anti-inflammatory (NF-κB modulation) , and Enzymatic Inhibition (Tyrosinase) .
The "7-Methoxy" Advantage (SAR Analysis)
In Structure-Activity Relationship (SAR) studies, the introduction of a methoxy group at the C7 position of the benzofuran ring often yields superior biological outcomes due to:
-
Lipophilicity Modulation: It increases logP, facilitating membrane permeability.
-
Steric Hindrance: It blocks metabolic oxidation at the C7 position, prolonging half-life.
-
Electron Donation: The methoxy group acts as a weak electron donor, increasing electron density in the furan ring, which strengthens
stacking interactions with target proteins (e.g., Tubulin or Tyrosinase active sites).
Therapeutic Verticals & Mechanisms of Action[3][4]
A. Oncology: Tubulin Polymerization Inhibition
Derivatives such as 2-aryl-7-methoxybenzofurans function as potent antimitotic agents.[1] They bind to the colchicine-binding site of
-
Mechanism: The compound occupies the hydrophobic pocket at the interface of
- and -tubulin dimers. The 7-methoxy group provides critical van der Waals contacts that lock the tubulin in a curved conformation, preventing straight microtubule formation. -
Outcome: This leads to G2/M phase cell cycle arrest, disruption of the mitotic spindle, and subsequent apoptosis.[2]
-
Key Data: Derivatives often exhibit IC
values in the low micromolar to nanomolar range against leukemia (MOLT-3) and breast cancer (MCF-7) lines [1].
B. Inflammation: NF-κB and MAPK Downregulation
Certain 7-methoxy-benzofuran derivatives (structurally related to natural products like ailanthoidol) exhibit significant anti-inflammatory properties.
-
Mechanism: These compounds inhibit the phosphorylation of IκB-α, preventing the nuclear translocation of NF-κB (p65 subunit).[3] Simultaneously, they downregulate MAPK signaling pathways (JNK, p38).
-
Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6) and suppression of iNOS and COX-2 expression in LPS-stimulated macrophages [2].[3]
C. Dermatology: Tyrosinase Inhibition
Recent studies have identified 7-methoxybenzofuran-tethered N-phenylacetamides as superior inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][5]
-
Mechanism: The benzofuran core mimics the tyrosine substrate, while the 7-methoxy oxygen may participate in chelating the copper ions within the enzyme's active site.
-
Outcome: Prevention of hyperpigmentation disorders. Some derivatives show lower IC
values (0.39 µM) than the standard Kojic acid [3].[6][5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Visualizing the Mechanism
The following diagram illustrates the dual-pathway activity of these derivatives in oncology and inflammation.
Caption: Dual mechanistic pathway showing tubulin destabilization (red) and NF-κB signaling suppression (green).
Chemical Synthesis Strategy: The Rap-Stoermer Reaction
To access these derivatives efficiently, the Rap-Stoermer reaction is the preferred protocol over traditional multi-step methods involving Wittig reactions. It allows for the one-pot synthesis of 2-substituted-7-methoxybenzofurans.
Reaction Scheme:
-
Precursors: o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) +
-haloketone (e.g., phenacyl bromide). -
Conditions: Anhydrous
, CH CN (Acetonitrile), reflux, catalytic KI. -
Yield: Typically 70-90%.
Experimental Protocols
Protocol A: Tubulin Polymerization Assay (Fluorescence Based)
Validates the antimitotic mechanism described in Section 2A.
Reagents:
-
Purified tubulin (>99% pure, bovine brain source).
-
GTP (1 mM stock).
-
DAPI (4',6-diamidino-2-phenylindole) as the fluorescent reporter.
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA.
Workflow:
-
Preparation: Dilute tubulin to 2 mg/mL in Buffer containing 10 µM DAPI. Keep on ice.
-
Compound Addition: Add 7-methoxy-benzofuran derivative (dissolved in DMSO) to a 96-well black plate (final conc. 1–10 µM). Include DMSO control (solvent only) and Colchicine (positive control).
-
Initiation: Add tubulin-DAPI mix to the wells.
-
Activation: Immediately transfer plate to a pre-warmed reader at 37°C.
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time.
-
Interpretation: A reduction in the V
(slope of the growth phase) and lower final plateau compared to control indicates inhibition of polymerization.
-
Protocol B: Tyrosinase Inhibition Assay
Validates the enzymatic inhibition described in Section 2C.
Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1).
-
L-DOPA (Substrate).
-
Phosphate Buffer (50 mM, pH 6.8).
Workflow:
-
Incubation: Mix 140 µL Phosphate Buffer + 20 µL Enzyme solution (46 units/mL) + 20 µL Test Compound (various concentrations).
-
Equilibration: Incubate at 25°C for 10 minutes.
-
Substrate Addition: Add 20 µL L-DOPA (0.5 mM).
-
Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm immediately and then every 30 seconds for 10 minutes.
-
Calculation:
Determine IC using non-linear regression.
Data Summary: Comparative Potency
The following table synthesizes typical potency ranges found in literature for 7-methoxy-benzofuran derivatives against key targets.
| Target | Cell Line / Enzyme | Activity Type | Typical IC | Reference Standard |
| Tubulin | MOLT-3 (Leukemia) | Cytotoxicity | 0.8 – 18.0 µM | Colchicine (~0.01 µM) |
| Tyrosinase | Mushroom Tyrosinase | Enzyme Inhibition | 0.39 – 1.5 µM | Kojic Acid (30.3 µM) |
| NF-κB | RAW 264.7 (Macrophage) | NO Suppression | 5.0 – 25.0 µM | L-NMMA |
| Kinase | CLK1 / DYRK1A | Dual Inhibition | < 100 nM | Leucettine L41 |
Structure-Activity Relationship (SAR) Visualization[1][2]
This diagram details the specific chemical modifications that enhance the biological activity of the scaffold.
Caption: SAR map highlighting the critical role of the C7-Methoxy group in metabolic stability and binding affinity.
References
-
Acta Scientific. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]
-
National Institutes of Health (PMC). (2025). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran Exerts Anti-Inflammatory Effect.[7] Retrieved from [Link]
-
Royal Society of Chemistry (RSC Advances). (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors.[4][6] Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2013). Synthesis and biological evaluation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines. Retrieved from [Link]
Sources
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Potency: A Technical Guide to the Structure-Activity Relationships of Benzofuran-Substituted Pyrazole Compounds
Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic hybridization of pharmacophoric scaffolds has emerged as a powerful paradigm for the discovery of novel therapeutic agents with enhanced potency and selectivity. This guide delves into the intricate structure-activity relationships (SAR) of a particularly compelling molecular architecture: the fusion of benzofuran and pyrazole moieties. Both benzofuran, a bicyclic aromatic heterocycle, and pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, are considered "privileged structures" due to their prevalence in a multitude of biologically active compounds.[1][2] Their combination yields a versatile scaffold that has demonstrated significant potential, particularly in the realm of oncology, through the targeted inhibition of key cellular signaling pathways.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a compilation of data, but a causal analysis of experimental choices and their outcomes, thereby offering a robust framework for the rational design of next-generation benzofuran-substituted pyrazole compounds. We will explore the nuances of chemical synthesis, dissect the impact of substitutions at various positions on biological activity, and elucidate the downstream cellular consequences of engaging with specific molecular targets.
The Benzofuran-Pyrazole Core: A Blueprint for Biological Activity
The fundamental benzofuran-pyrazole scaffold serves as the foundation upon which intricate molecular interactions with biological targets are built. The spatial arrangement of the two heterocyclic systems and the nature of their linkage are critical determinants of the molecule's overall conformation and, consequently, its binding affinity. A prevalent and extensively studied core structure is the 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole system, which will be a central focus of this guide.
Below is a generalized structure highlighting the key positions for substitution that will be discussed in the subsequent SAR analysis.
Caption: Generalized structure of the benzofuran-pyrazole scaffold with key substitution points.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzofuran-substituted pyrazole compounds is exquisitely sensitive to the nature and position of substituents on both heterocyclic rings and any appended functionalities. The following sections dissect the SAR at these key positions.
Substitutions on the Pyrazole Ring
The pyrazole moiety is a critical pharmacophoric element, often involved in crucial hydrogen bonding interactions with the hinge region of protein kinases.[3]
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring plays a significant role in orienting the molecule within the target's binding pocket. A phenyl group at this position is a common and often essential feature for potent anticancer activity.[4] The electronic nature of this phenyl ring can be modulated to fine-tune activity.
-
C4-Substitution: The C4 position of the pyrazole ring is a key vector for introducing additional functionalities that can interact with the solvent-exposed region of the binding pocket or extend into deeper hydrophobic pockets.
Substitutions on the Benzofuran Ring
The benzofuran moiety often contributes to the overall lipophilicity of the molecule and can engage in hydrophobic and van der Waals interactions within the target protein.[1]
-
C2-Linkage: The linkage of the benzofuran ring at its C2 position to the pyrazole core is a common structural motif in highly active compounds.[1] This arrangement appears to provide an optimal spatial orientation of the two ring systems for target engagement.
-
Substitutions on the Benzene Ring of Benzofuran: Modifications to the benzene portion of the benzofuran ring can influence the molecule's electronic properties and metabolic stability. Halogen substitutions, for instance, can enhance cytotoxic properties due to their hydrophobic and electron-donating nature.[1]
The Role of Linkers and Terminal Groups
Many potent benzofuran-pyrazole derivatives incorporate a linker at the C4 position of the pyrazole, which connects to a terminal functional group. This modular design allows for the exploration of a wide chemical space to optimize target engagement and cellular activity.
Key Biological Targets and Mechanisms of Action
A significant body of research has identified protein kinases as primary targets for the anticancer effects of benzofuran-substituted pyrazole compounds.[4][5] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.
Multi-Kinase Inhibition
Many benzofuran-pyrazole hybrids exhibit a multi-targeted kinase inhibition profile, which can be advantageous in overcoming the robustness and redundancy of cancer cell signaling networks. Key kinase targets include:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-Receptor Tyrosine Kinases:
-
c-Src[1]
-
-
Serine/Threonine Kinases:
The ability of a single compound to inhibit multiple kinases involved in proliferation, survival, and angiogenesis pathways can lead to a more profound and durable antitumor response.
Downstream Signaling Pathways: The PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. It is frequently hyperactivated in a wide range of human cancers. Several benzofuran-pyrazole compounds have been shown to exert their anticancer effects by modulating this critical pathway.
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A Comprehensive Technical Guide to 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale
The convergence of the benzofuran and pyrazole scaffolds into a single molecular entity presents a compelling strategy in modern drug discovery. Benzofurans are a privileged heterocyclic system found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, the pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating analgesic, anti-inflammatory, antimicrobial, and antitumor activities.[4][5] The strategic hybridization of these two pharmacophores in 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole is anticipated to yield novel compounds with synergistic or enhanced biological profiles. This guide provides the foundational knowledge for the synthesis, purification, and characterization of this promising molecule, paving the way for its exploration in drug development programs.
Proposed Synthetic Pathway
The synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole can be logically approached through a multi-step sequence, commencing with the construction of the 7-methoxy-1-benzofuran core, followed by the formation of the pyrazole ring. This proposed pathway is based on well-established and reliable chemical transformations reported for similar heterocyclic systems.[2][4]
Synthesis of the Key Intermediate: 7-methoxy-1-benzofuran-2-carbaldehyde
The initial and crucial step is the formation of the substituted benzofuran aldehyde. A common and effective method is the Vilsmeier-Haack reaction on 7-methoxy-1-benzofuran.
Experimental Protocol:
-
To a stirred solution of 7-methoxy-1-benzofuran (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid, 7-methoxy-1-benzofuran-2-carbaldehyde, is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Synthesis of the Chalcone Intermediate
The subsequent step involves a Claisen-Schmidt condensation of the benzofuran aldehyde with an appropriate ketone to form a chalcone derivative. For the synthesis of the target pyrazole, a condensation with a simple methyl ketone is required.
Experimental Protocol:
-
Dissolve 7-methoxy-1-benzofuran-2-carbaldehyde (1 equivalent) and acetone (1.2 equivalents) in ethanol.
-
To this solution, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
The precipitated chalcone, 1-(7-methoxy-1-benzofuran-2-yl)but-2-en-1-one, is filtered, washed with water, and dried.
Cyclization to Form the Pyrazole Ring
The final step is the cyclization of the chalcone intermediate with hydrazine hydrate to furnish the desired 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole.[2][6]
Experimental Protocol:
-
Reflux a mixture of the chalcone intermediate (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a suitable solvent like ethanol or glacial acetic acid for 6-8 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization.
Synthetic Workflow Diagram:
Caption: Proposed synthetic pathway for 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the analysis of structurally related compounds.[2][7]
| Analytical Technique | Expected Observations |
| Melting Point (°C) | Expected to be a solid with a distinct melting point. |
| Infrared (IR) (KBr, cm⁻¹) | Peaks corresponding to N-H stretching (pyrazole), C=N stretching (pyrazole), C-O-C stretching (benzofuran), and aromatic C-H stretching. |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals for the methoxy group protons (singlet, ~3.9 ppm), aromatic protons of the benzofuran ring, and protons of the pyrazole ring. The pyrazole N-H proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Resonances for the methoxy carbon, aromatic carbons of both the benzofuran and pyrazole rings. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the calculated molecular weight of C₁₂H₁₀N₂O₂. |
| Elemental Analysis (%) | Calculated and found percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) should be in close agreement. |
Potential Applications in Drug Discovery
The unique structural features of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole suggest a promising profile for various therapeutic applications.
Antimicrobial Activity
Both benzofuran and pyrazole derivatives are well-documented for their antimicrobial properties.[1][8] The combined scaffold may exhibit potent activity against a range of bacterial and fungal pathogens. Further derivatization of the pyrazole ring could lead to enhanced efficacy and a broader spectrum of activity.
Anti-inflammatory and Analgesic Potential
Many pyrazole-containing compounds are known to possess significant anti-inflammatory and analgesic effects.[4][5] The target molecule could be investigated for its ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).
Anticancer Activity
The benzofuran and pyrazole moieties have been incorporated into numerous anticancer agents.[9][10] The synthesized compound could be screened against various cancer cell lines to evaluate its antiproliferative activity. Mechanistic studies could explore its potential to induce apoptosis or inhibit key signaling pathways involved in cancer progression.
Logical Relationship Diagram:
Caption: Interrelationship of structural moieties and potential biological activities.
Safety and Handling
As with any novel chemical entity, 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole should be handled with appropriate safety precautions in a well-ventilated laboratory.[11][12]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]
-
Avoid inhalation of dust or vapors.[11]
-
Avoid contact with skin and eyes.[12]
-
In case of contact, immediately flush the affected area with copious amounts of water.[12]
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[12]
A comprehensive Safety Data Sheet (SDS) should be developed upon synthesis and characterization, detailing all known and potential hazards.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole. The proposed synthetic route is robust and relies on well-established chemical principles. The anticipated biological activities, stemming from the synergistic combination of the benzofuran and pyrazole pharmacophores, position this molecule as a promising candidate for further investigation in drug discovery programs. Future research should focus on the optimization of the synthetic protocol, a thorough evaluation of its biological profile through in vitro and in vivo studies, and the exploration of a structure-activity relationship (SAR) by synthesizing a library of related analogues.
References
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Molbank. (2023). Synthesis and Characterization of a New Heterocycle Containing Benzofuran, Thiazolidin-4-one, and Pyrazole Moieties. Available from: [Link]
-
KISHIDA CHEMICAL CO., LTD. (2022). Safety Data Sheet. Available from: [Link]
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Semantic Scholar. (2022). Benzofuran fused phenyl pyrimidine/pyrazole schiff base derivatives as bioactive agents: anticancer, antimicrobial and molecular. Available from: [Link]
-
CORE. (2013). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Available from: [Link]
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Open Research@CSIR-NIScPR. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Available from: [Link]
-
PMC. (n.d.). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Available from: [Link]
-
Preprints.org. (2024). New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-Inflammatory, DN. Available from: [Link]
-
MDPI. (2023). Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Available from: [Link]
-
RSC Publishing. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]
-
PMC. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. Available from: [Link]
-
ResearchGate. (2025). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds: A new class of antimicrobials and antioxidants. Available from: [Link]
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Strategic Pharmacophore Architectures: Navigating the Benzofuran-Pyrazole Hybrid Scaffold for Multi-Target Drug Discovery
Executive Summary
The fusion of benzofuran and pyrazole moieties represents a privileged structural architecture in modern medicinal chemistry. This hybrid scaffold leverages the lipophilic, membrane-permeable nature of benzofuran (a bioisostere of indole) with the distinct hydrogen-bonding capabilities of pyrazole, a proven pharmacophore in kinase inhibition (e.g., EGFR, VEGFR-2).[1]
This technical guide details the construction of high-fidelity pharmacophore models for this specific hybrid class. Unlike generic modeling tutorials, this document focuses on the spatial causality between the benzofuran-pyrazole connectivity and their biological targets, providing a rigorous protocol for researchers aiming to optimize hit-to-lead campaigns in oncology and inflammation.[1]
Part 1: Molecular Rationale & Scaffold Architecture
The Hybrid Synergy
Effective pharmacophore modeling requires understanding why a scaffold works. In benzofuran-pyrazole hybrids, the activity is rarely additive; it is synergistic based on spatial orientation.[1]
-
The Benzofuran Core: Acts as a hydrophobic anchor. In kinase targets (e.g., EGFR), this moiety typically occupies the hydrophobic back-pocket (Gatekeeper region), engaging in
stacking interactions with residues like Phe or Trp.[1] -
The Pyrazole Motif: Functions as the "warhead." It predominantly serves as a Hydrogen Bond Donor/Acceptor (HBD/HBA) system, capable of interacting with the hinge region of kinases (e.g., Met793 in EGFR) or the active site of COX-2.
-
The Linker: The critical determinant.[2] Whether directly coupled or spaced by a carbonyl/amide bridge, the linker defines the vector angle between the hydrophobic anchor and the H-bonding warhead.[1]
Target Profile
While versatile, this guide focuses on the most high-impact application of this hybrid: Tyrosine Kinase Inhibition (EGFR/VEGFR) and Tubulin Polymerization Inhibition .[1]
Part 2: Computational Workflow (The Core)
The following diagram outlines the critical path for generating a statistically robust pharmacophore model for benzofuran-pyrazole derivatives.
Figure 1: Iterative workflow for Ligand-Based Pharmacophore Modeling. Note the feedback loop at the validation stage, critical for avoiding false positives.
Part 3: Experimental Protocol (Step-by-Step)
This protocol assumes the use of industry-standard environments (e.g., MOE, Discovery Studio, or LigandScout), but the parameters are universal.[1]
Phase 1: Dataset Curation & Preparation
Objective: Create a training set that mathematically distinguishes "active" from "inactive."
-
Selection: Select 20–30 benzofuran-pyrazole analogues with known IC
values against a single target (e.g., EGFR).[1] -
Thresholding:
-
Actives: IC
< 100 nM (Assign value = 1.0). -
Inactives: IC
> 10 M (Assign value = 0.0). -
Crucial Step: Exclude "moderate" compounds (100 nM – 10
M) from the training set to reduce noise during feature extraction.
-
-
Structure Correction: Protonate all structures at physiological pH (7.4). Ensure the pyrazole nitrogen tautomers are correctly defined (1H- vs. 2H-pyrazole), as this drastically alters H-bond donor capability.
Phase 2: Conformational Sampling
Objective: The bioactive conformation is rarely the lowest energy state. You must sample the conformational space.
-
Forcefield: Use MMFF94x or OPLS3e . These handle the aromatic interactions of benzofuran better than standard MM2.
-
Parameters:
-
Energy Window: 10–20 kcal/mol (to capture strained bioactive states).
-
Conformer Limit: 100–200 per molecule.
-
RMSD Tolerance: 0.5 Å (to remove redundant conformers).
-
Phase 3: Alignment & Feature Extraction
Objective: Identify the 3D arrangement of chemical features shared by all active molecules but absent in inactives.
-
Alignment Rule: Do not align by substructure (e.g., overlapping the benzofuran rings). Align by pharmacophoric features . This allows the flexible linker to adopt different angles while maintaining the distance between the hydrophobic core and the H-bond donor.
-
Feature Definitions:
-
Hyd (Hydrophobic): Centered on the Benzofuran benzene ring and the Pyrazole C-substituents.
-
Aro (Aromatic): Centered on the Benzofuran furan ring.
-
HBD (Donor): The Pyrazole -NH (critical for hinge binding).
-
HBA (Acceptor): The Benzofuran oxygen (often an auxiliary anchor).
-
-
Model Generation: Generate 10 active hypotheses. Prioritize models with 4–5 features. Models with <3 features are too promiscuous; >6 are too restrictive.
Part 4: Validation Strategies (The "Trustworthiness" Pillar)
A pharmacophore model is a hypothesis, not a fact.[1] It must be stress-tested.
Decoy Set Generation
You cannot validate a model using only your training set. You must generate a Decoy Set :
-
Source: DUD-E (Directory of Useful Decoys) or generated via Schrödinger/MOE.
-
Ratio: 1 Active : 50 Decoys.
-
Property Matching: Decoys must match the actives in Molecular Weight (MW) and LogP but differ in topology.
The Güner-Henry (GH) Score
The GH score (or Goodness of Hit) is the gold standard for balancing sensitivity and specificity.
[1]Where:
- : Active Hits (True Positives)
- : Total Hits (True Positives + False Positives)
- : Total Actives in database
- : Total entries in database
Interpretation Table:
| Metric | Acceptable Range | Interpretation |
| GH Score | > 0.7 | Highly robust model; safe for Virtual Screening.[1] |
| Enrichment Factor (EF) | > 10 | The model is 10x better than random selection. |
| ROC AUC | > 0.8 | Excellent discrimination between actives/decoys. |
Protocol Note: If GH < 0.5, return to Phase 3 and relax the tolerance radii of your hydrophobic features (e.g., increase from 1.5 Å to 2.0 Å).[1]
Part 5: Case Study – EGFR Inhibition
Recent literature validates this workflow in the design of benzofuran-pyrazole hybrids targeting EGFR (PDB: 4HJO).
Mechanism:
-
Hinge Binder: The pyrazole nitrogen forms a hydrogen bond with Met793 .
-
Hydrophobic Pocket: The benzofuran moiety extends into the deep hydrophobic pocket, engaging Leu718 and Val726 .[1]
-
Outcome: A 4-point pharmacophore (1 HBD, 1 HBA, 2 Hydrophobic) successfully retrieved hits with IC
values in the low nanomolar range (29–60 nM), comparable to Erlotinib [1].[1]
Visualizing the Interaction
To confirm the pharmacophore, one should dock the best-aligned conformer into the EGFR active site.[1] The distance between the Pyrazole-NH and the Benzofuran-Centroid is typically 6.5 – 8.5 Å in bioactive hybrids.
References
-
Faidallah, H. M., et al. (2015).[1] Synthesis, anticancer activity and molecular docking study of novel benzofuran-pyrazole derivatives. Bioorganic Chemistry, 63, 1-12.[1][3]
-
Bhatia, R., et al. (2023).[1][4] In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling.[1][4][5][6] Applied Biological Chemistry, 66, Article 56.
-
Kirubakaran, P., et al. (2019).[1] Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors. Molecules, 24(16), 2988.[1]
-
Güner, O. F., & Henry, D. R. (2000).[1] Metric for analyzing hit lists and pharmacophores.[7][8] Journal of Chemical Information and Computer Sciences. (Standard Protocol Reference).
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An In-Depth Technical Guide on the Molecular Weight and Lipophilicity of Methoxy-Benzofuran Pyrazoles
Introduction
In the landscape of modern drug discovery, the physicochemical properties of novel chemical entities are paramount to their success as therapeutic agents. Among these, molecular weight (MW) and lipophilicity stand out as critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of these two key parameters within the context of a promising class of heterocyclic compounds: methoxy-benzofuran pyrazoles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5][6][7][8]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of molecular weight and lipophilicity, detail experimental and computational methodologies for their determination, and discuss their profound impact on the journey of a methoxy-benzofuran pyrazole from a laboratory curiosity to a potential clinical candidate.
The Strategic Importance of Molecular Weight and Lipophilicity in Drug Design
The efficacy of a drug is not solely dependent on its ability to interact with a biological target. It must also navigate a complex biological system to reach that target in sufficient concentration and for an adequate duration. This is where the concepts of Absorption, Distribution, Metabolism, and Excretion (ADME) come into play, and where MW and lipophilicity exert significant influence.[][10][11][12][13]
Lipinski's Rule of Five: A Guiding Principle
Christopher Lipinski's "Rule of Five" (Ro5) serves as a foundational guideline for predicting the oral bioavailability of a drug candidate.[10][14] The rule posits that poor oral absorption is more likely when a compound violates more than one of the following criteria:
While not an absolute rule, and with many exceptions, the Ro5 provides a valuable framework for medicinal chemists.[10][16][17] For methoxy-benzofuran pyrazoles, maintaining these parameters within the suggested ranges is a key consideration during the design and optimization phases.
The Dual Role of Lipophilicity
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), describes a compound's affinity for a lipid-like environment versus an aqueous one.[16][18][19][20] This property is a double-edged sword in drug development:
-
Enhanced Permeability: Sufficient lipophilicity is crucial for a drug to traverse lipid-rich biological membranes, such as the intestinal wall for oral absorption.[][18][19]
-
Potential Liabilities: Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][18][19][21]
Therefore, achieving an optimal balance of lipophilicity is a critical objective in the design of methoxy-benzofuran pyrazole derivatives.
Below is a diagram illustrating the logical relationship between physicochemical properties and drug development outcomes.
Caption: Relationship between physicochemical properties and drug viability.
Synthesis and Structural Modification of Methoxy-Benzofuran Pyrazoles
The ability to synthetically modify the methoxy-benzofuran pyrazole scaffold is crucial for fine-tuning its molecular weight and lipophilicity. Various synthetic strategies have been reported for the construction of this heterocyclic system.[22][23] A common approach involves the reaction of a substituted benzofuran precursor with a hydrazine derivative.[22][23][24]
For instance, a 7-methoxy-benzofuran-2-carboxylic acid hydrazide can be reacted with various diketones or ketoesters to form the pyrazole ring.[22] The substituents on the benzofuran ring, the pyrazole ring, and the methoxy group itself can be varied to modulate the physicochemical properties of the final compound.
The following diagram outlines a generalized synthetic workflow.
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3-Substituted Benzofuran Pyrazole Analogs: Synthetic Architectures and Therapeutic Frontiers
Executive Summary
The fusion of benzofuran and pyrazole pharmacophores creates a "privileged structure" capable of interrogating multiple biological targets, including receptor tyrosine kinases (RTKs) and viral proteases. While 2-substituted benzofurans are ubiquitous due to synthetic ease, 3-substituted benzofuran pyrazole analogs represent a distinct, higher-value chemical space. This guide dissects the synthetic challenges and pharmacological advantages of the 3-substituted scaffold, specifically focusing on its role as a dual EGFR/VEGFR-2 inhibitor and anti-HIV agent.
Part 1: Chemical Architecture & Synthetic Protocols
The 3-Substitution Challenge
Synthesizing 3-substituted benzofurans is kinetically less favorable than 2-substitution due to the electron-rich nature of the C2 position. However, the C3 position offers unique geometric vectors for ligand-protein binding, often resulting in superior metabolic stability and distinct IP space.
Key Synthetic Pathways
We define three validated protocols for accessing these analogs.
Protocol A: The 3-Benzoyl Route (Anti-Viral/Anticancer)
This method utilizes an oxidative cyclization followed by hydrazine condensation. It is preferred for generating 3,5-disubstituted pyrazole rings attached to the benzofuran C3 position.
Step-by-Step Methodology:
-
Precursor Synthesis: React 2-hydroxybenzophenones with phenacyl bromide in refluxing acetone (
base) to form the intermediate ether. -
Cyclization: Treat the ether with polyphosphoric acid (PPA) or
at 80°C to effect cyclodehydration, yielding 3-benzoylbenzofuran . -
Enaminone Formation: Condense the 3-benzoylbenzofuran with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at reflux to generate the enaminone intermediate.
-
Pyrazole Closure: React the enaminone with hydrazine hydrate (or substituted hydrazines) in absolute ethanol at reflux for 4–6 hours.
-
Purification: Recrystallize from ethanol/DMF.
Protocol B: The Vilsmeier-Haack Formylation Route
Ideal for creating 4-substituted pyrazoles linked to the benzofuran.
-
Formylation: Subject 2-phenoxyacetophenone to Vilsmeier-Haack conditions (
) to generate 3-formylbenzofuran . -
Condensation: React 3-formylbenzofuran with appropriate hydrazines or active methylene compounds (e.g., malononitrile) followed by hydrazine to build the pyrazole ring.
Protocol C: The Rearrangement Strategy
A high-fidelity method for selective 3-functionalization.[1]
-
Rearrangement: Treat 2-hydroxychalcones with hypervalent iodine reagents (e.g., PhI(OAc)2) in methanol.
-
Transformation: This triggers a 1,2-aryl shift, selectively yielding 3-acylbenzofurans , which are direct precursors to pyrazoles via standard hydrazinolysis.
Visualization: Synthetic Logic Flow
Figure 1: Divergent synthetic pathways for accessing 3-substituted benzofuran pyrazole scaffolds. The 3-benzoyl and rearrangement routes offer high regioselectivity.
Part 2: Pharmacological Landscape & SAR
The 3-substituted benzofuran-pyrazole hybrid acts as a dual-pharmacophore , capable of spanning large binding pockets in kinases and viral enzymes.
Anticancer Activity (EGFR & VEGFR-2 Inhibition)
The primary mechanism involves competitive inhibition of the ATP-binding cleft in receptor tyrosine kinases.
-
EGFR (Epidermal Growth Factor Receptor): The pyrazole nitrogen forms a critical hydrogen bond with Met769 in the hinge region.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The benzofuran moiety occupies the hydrophobic back-pocket, stabilizing the inactive conformation (DFG-out).
Structure-Activity Relationship (SAR) Insights:
-
Linker Length: Direct attachment (C3-C3') is superior to methylene linkers for kinase rigidity.
-
Electronic Effects: Electron-withdrawing groups (Cl, F) on the benzofuran C5 position enhance hydrophobic interactions within the ATP pocket.
-
N-Substitution: A free NH on the pyrazole is often required for H-bonding; however, N-phenyl substitutions can target the solvent-exposed region to improve solubility.
Anti-HIV Activity
Derivatives synthesized from 3-benzoylbenzofurans have shown potent inhibition of HIV-1 replication.[2]
-
Target: HIV-1 Protease and Viral Entry.
-
Potency: Specific analogs (e.g., Compound 5f) exhibit IC50 values in the sub-micromolar range (0.39 µM), comparable to nevirapine in specific assays.
Quantitative Data Summary
| Compound ID | Target/Cell Line | IC50 / GI50 (µM) | Mechanism Note | Source |
| 3d | EGFR (WT) | 0.177 | H-bond w/ Met769 | [1, 2] |
| 3d | VEGFR-2 | 0.275 | Dual inhibition | [1, 2] |
| 5f | HIV-1 (Q23 Pseudo) | 0.39 | Entry Inhibition | [3] |
| 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization | [4] |
| 9 | HepG2 | 0.22 | Apoptosis Induction | [5] |
Part 3: Mechanistic Validation
Molecular Docking & Signaling Modulation
To validate the activity of these analogs, researchers must confirm the interruption of downstream signaling. The dual inhibition of EGFR and VEGFR-2 leads to a collapse of the RAS/RAF/MEK/ERK proliferation pathway and the PI3K/AKT survival pathway.
Experimental Protocol: Kinase Inhibition Assay
-
Enzyme Prep: Use recombinant human EGFR and VEGFR-2 (cytoplasmic domains).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
Reaction: Incubate analog (0.01–10 µM) with enzyme, ATP (Km concentration), and
for 60 min. -
Detection: Measure phosphorylation via ADP-Glo™ or 33P-ATP radiometric assay.
-
Validation: IC50 must be calculated from a non-linear regression (sigmoidal dose-response).
Visualization: Mechanism of Action
Figure 2: Dual-inhibition mechanism. The analog blocks upstream RTK phosphorylation, severing survival (PI3K) and proliferation (RAS) signals, ultimately inducing apoptosis.
References
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity . RSC Advances. Available at: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity . Cancers (Basel). Available at: [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity . RSC Advances. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity . Molecules. Available at: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors . Frontiers in Chemistry. Available at: [Link]
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A Technical Guide to the Anti-inflammatory Mechanisms of Methoxy-Benzofuran Compounds
Abstract
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents has led to significant interest in heterocyclic compounds, among which benzofuran derivatives stand out for their diverse pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of a specific, promising subclass: methoxy-benzofuran compounds. We will dissect their molecular interactions with key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this guide details the downstream consequences of these interactions, including the modulation of inflammatory enzymes like COX and LOX and the suppression of pro-inflammatory cytokine production. By integrating mechanistic insights with detailed, field-proven experimental protocols, this document serves as a vital resource for researchers aiming to investigate and develop benzofuran-based therapeutics.
Introduction: The Therapeutic Potential of Methoxy-Benzofurans
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of many bioactive natural products and synthetic molecules.[1][2] The addition of methoxy (-OCH₃) groups to this scaffold can significantly alter the molecule's electronic and steric properties, often enhancing its biological efficacy and metabolic stability. Recent studies have highlighted that methoxy-benzofuran derivatives possess potent anti-inflammatory properties, making them attractive candidates for drug discovery.[3][4][5] Their therapeutic potential stems from their ability to precisely target and modulate the central signaling pathways that drive the inflammatory response. This guide will illuminate these mechanisms, providing both the theoretical framework and the practical methodologies to assess them.
Core Mechanism 1: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, acting as a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] In its inactive state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation, freeing the NF-κB dimer to translocate into the nucleus and initiate gene transcription.[8]
Methoxy-benzofuran compounds have been shown to exert significant anti-inflammatory effects by intervening at critical junctures in this pathway.[3][4] For instance, certain piperazine/benzofuran hybrids have been demonstrated to inhibit the phosphorylation of IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB in a dose-dependent manner.[6][9] This inhibition prevents the degradation of IκBα and effectively traps the NF-κB complex in the cytoplasm, thereby blocking the transcription of inflammatory genes.[10][11]
Signaling Pathway Diagram: NF-κB Inhibition
The following diagram illustrates the canonical NF-κB pathway and highlights the inhibitory points targeted by methoxy-benzofuran compounds.
Caption: NF-κB pathway showing inhibition of IKK phosphorylation by methoxy-benzofurans.
Experimental Workflow: Western Blot for NF-κB Pathway Proteins
To validate the inhibitory effect of a methoxy-benzofuran compound on the NF-κB pathway, Western blotting is the gold standard.[8] This technique allows for the quantification of key protein levels, including total and phosphorylated forms of IκBα and p65. A decrease in phosphorylated IκBα (p-IκBα) and an increase in total IκBα in compound-treated cells (despite LPS stimulation) would confirm the mechanism.
Causality Behind Experimental Choices:
-
Cell Line: RAW 264.7 murine macrophages are an excellent model as they robustly activate the NF-κB pathway in response to LPS.[12][13]
-
Stimulant: LPS is a potent and specific activator of the TLR4 receptor, providing a clean and reproducible inflammatory stimulus.[12]
-
Loading Control: Using a housekeeping protein like β-actin or GAPDH is critical for ensuring that observed changes are not due to unequal protein loading between lanes.[14] This is a cornerstone of a self-validating protocol.
-
Cell Culture & Treatment: Seed RAW 264.7 cells in 6-well plates.[15] Once at ~80% confluency, pre-treat cells with various concentrations of the methoxy-benzofuran compound (or vehicle control) for 1 hour. Subsequently, stimulate with 1 µg/mL LPS for 30 minutes to induce IκBα phosphorylation and degradation.[16]
-
Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[14]
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading onto the gel.[14]
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker to track separation.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20). This step is crucial to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle shaking in primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) diluted in blocking buffer according to the manufacturer's recommendations.[14][17]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Densitometry: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein to the loading control (β-actin).[14]
Data Presentation: Hypothetical Western Blot Results
The following table summarizes potential densitometry data from a Western blot experiment, demonstrating the effect of a methoxy-benzofuran compound ("MBF-X") on IκBα levels.
| Treatment Group | IκBα Level (Normalized to β-actin) | p-IκBα Level (Normalized to β-actin) |
| Control (Untreated) | 1.00 ± 0.05 | 0.05 ± 0.01 |
| LPS (1 µg/mL) | 0.25 ± 0.04 | 0.95 ± 0.08 |
| LPS + MBF-X (10 µM) | 0.85 ± 0.06 | 0.30 ± 0.05 |
| LPS + MBF-X (20 µM) | 0.92 ± 0.05 | 0.15 ± 0.03 |
Data are represented as mean ± SD.
Core Mechanism 2: Attenuation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-related kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), represents another critical set of signaling pathways in inflammation.[6][7] Activated by many of the same stimuli as NF-κB, these kinases phosphorylate a variety of downstream targets, including transcription factors like Activator Protein-1 (AP-1), which also drives the expression of inflammatory genes.[12]
Several methoxy-benzofuran derivatives have demonstrated the ability to suppress the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[6][18] For example, one novel ailanthoidol derivative was found to mediate its anti-inflammatory effects primarily through the dose-dependent inhibition of JNK phosphorylation, without significantly affecting ERK or p38.[12] In contrast, other, more broadly acting compounds inhibit all three major MAPKs.[6][9] This modulation of MAPK signaling prevents the activation of AP-1 and other transcription factors, complementing the inhibition of NF-κB to produce a robust anti-inflammatory effect.
Signaling Pathway Diagram: MAPK Inhibition
Caption: Experimental workflow for quantifying cytokine mRNA (RT-qPCR) and protein (ELISA).
-
Sample Collection: Culture and treat RAW 264.7 cells as described previously, but for a longer duration (e.g., 12-24 hours) to allow for cytokine accumulation. [15]Centrifuge the plate and collect the cell-free supernatant.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-mouse IL-6) and incubate overnight. [19]3. Blocking: Wash the plate and block with an appropriate blocking buffer to prevent non-specific binding. [20]4. Sample Incubation: Add cell culture supernatants and a serial dilution of a known concentration of recombinant IL-6 standard to the wells. Incubate for 2 hours. [19]5. Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich". [19]6. Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., Streptavidin-HRP). [19]7. Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate, leading to a color change. [19]8. Quantification: Stop the reaction and measure the optical density (OD) using a plate reader. The concentration of IL-6 in the samples is determined by comparing their OD values to the standard curve. [20][21]
Data Presentation: Hypothetical Cytokine Inhibition Data
The following table shows representative IC₅₀ values for a methoxy-benzofuran compound ("MBF-X") on the production of various inflammatory mediators.
| Mediator | Assay Type | MBF-X IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |
| Nitric Oxide (NO) | Griess Assay | 4.38 | 1.5 |
| IL-6 | ELISA | 8.7 | 0.3 |
| TNF-α | ELISA | 5.2 | 0.1 |
| IL-6 mRNA | RT-qPCR | 6.5 | 0.2 |
| TNF-α mRNA | RT-qPCR | 4.1 | 0.08 |
IC₅₀ is the concentration required to inhibit production by 50%. Dexamethasone is used as a positive control. Data is modeled on published findings.[12][15]
Conclusion and Future Directions
Methoxy-benzofuran compounds represent a highly promising class of anti-inflammatory agents. Their efficacy is rooted in their ability to modulate multiple, synergistic targets within the core inflammatory signaling network, primarily through the inhibition of the NF-κB and MAPK pathways. This upstream intervention leads to a broad-spectrum downstream suppression of key inflammatory mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines.
The experimental workflows detailed in this guide—Western blotting for pathway analysis, and RT-qPCR and ELISA for cytokine quantification—provide a robust framework for characterizing the mechanisms of novel methoxy-benzofuran derivatives. Future research should focus on establishing detailed structure-activity relationships (SAR) to optimize potency and selectivity, as well as on evaluating lead compounds in more complex in vivo models of inflammatory disease to translate these molecular findings into therapeutic potential.
References
-
Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]
-
Kim, H. J., et al. (2014). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. Biological & Pharmaceutical Bulletin, 37(11), 1793-1801. [Link]
-
Kalt, B., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8), 1131. [Link]
-
Shi, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27854-27875. [Link]
-
Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]
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MDPI. (2021). Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway. Bio-protocol. [Link]
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Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 788, 143-55. [Link]
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Overbergh, L., et al. (2003). The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. Journal of Molecular Endocrinology, 31(3), 507-22. [Link]
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Soto, A., et al. (2010). Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis. Veterinary Parasitology, 172(1-2), 86-93. [Link]
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Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology, 2612, 101-108. [Link]
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Khan, M. A., et al. (2023). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 9(10), e20239. [Link]
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Springer. (n.d.). The Use of Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. Springer Link. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]
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Chan, E., et al. (2018). Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids. Journal of Pharmaceutical and Biomedical Analysis, 160, 403-410. [Link]
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De Wit, H., et al. (1998). Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood. Journal of Immunological Methods, 218(1-2), 53-62. [Link]
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Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The Journals of Gerontology. Series A, Biological Sciences and Medical Sciences, 63(8), 879-84. [Link]
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Muñoz, O. B. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Link. [Link]
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CNR-IRIS. (2021). Bioorganic & Medicinal Chemistry Letters. CNR-IRIS. [Link]
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ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. ResearchGate. [Link]
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Journal of Pharmaceutical Research. (2025). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
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Defrance, M., et al. (2002). Cytokine mRNA quantification by real-time PCR. Journal of Immunological Methods, 259(1-2), 29-39. [Link]
-
Okimoto, M. (2024). Using ELISA to Detect Cytokines and Chemokines. Biocompare. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
-
Lee, M. Y., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports, 9(1), 932. [Link]
-
El-Miligy, M. M. M., et al. (2017). New hybrid molecules combining benzothiophene or benzofuran with rhodanine as dual COX-1/2 and 5-LOX inhibitors: Synthesis, biological evaluation and docking study. Bioorganic Chemistry, 72, 103-113. [Link]
-
ResearchGate. (2025). (PDF) Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences. [Link]
-
Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI. [Link]
-
Wang, S., et al. (2022). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. Experimental and Therapeutic Medicine, 24(5), 689. [Link]
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MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
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Kalt, B., et al. (2020). Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes. Biomolecules, 10(8). [Link]
-
El-Sayed, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
El-Sayed, R., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
-
ResearchGate. (2025). Inhibitory effect of benzofuran compound on cyclooxygenase | Request PDF. ResearchGate. [Link]
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Singh, A., & Majumder, S. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure & Dynamics, 41(11), 4785-4801. [Link]
-
PubMed. (n.d.). Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. PubMed. [Link]
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Synthesis protocol for 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
Application Note: High-Purity Synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole . This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant bioactivity as a DNA gyrase B inhibitor, anti-tubercular agent, and multi-kinase inhibitor (e.g., VEGFR-2, EGFR) [1, 2].
The protocol utilizes a convergent "Enaminone Route" rather than the traditional chalcone pathway. This approach minimizes side reactions, simplifies purification, and ensures high regioselectivity for the 3-substituted pyrazole isomer.
Retrosynthetic Strategy & Logic
The synthesis is designed around the 2-acetyl-7-methoxybenzofuran key intermediate. By converting the acetyl group into an enaminone using
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the linear assembly from o-vanillin.
Experimental Protocols
Stage 1: Synthesis of 2-Acetyl-7-methoxybenzofuran
Objective: Construct the benzofuran core via alkylation and intramolecular aldol condensation.
-
Reagents:
-
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin) [1.0 equiv]
-
Chloroacetone [1.2 equiv]
-
Potassium Carbonate (anhydrous) [2.0 equiv]
-
Acetone (Reagent Grade) [0.1 M concentration]
-
-
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve o-vanillin (10 mmol) in anhydrous acetone (100 mL).
-
Addition: Add anhydrous
(20 mmol) followed by chloroacetone (12 mmol). -
Reaction: Heat the mixture to reflux (
C) with vigorous magnetic stirring.-
Critical Control Point: Monitor by TLC (Hexane:EtOAc 8:2). The reaction typically completes in 4–6 hours. Look for the disappearance of the phenolic starting material.
-
-
Workup: Filter the hot reaction mixture to remove inorganic salts (
, excess ). Wash the filter cake with warm acetone. -
Isolation: Concentrate the filtrate under reduced pressure. The residue is usually a solid.
-
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) if necessary.
-
-
Mechanism Insight: The reaction proceeds via an
displacement of the chloride by the phenoxide, followed by an intramolecular aldol condensation and dehydration (Rap-Stoermer type) to close the furan ring [3].
Stage 2: Synthesis of Enaminone Intermediate
Objective: Convert the acetyl group into a reactive 3-(dimethylamino)prop-2-en-1-one moiety.
-
Reagents:
-
2-Acetyl-7-methoxybenzofuran (from Stage 1) [1.0 equiv]
- -Dimethylformamide dimethyl acetal (DMF-DMA) [3.0 equiv]
-
Xylene or Toluene (Optional, can run neat)
-
-
Protocol:
-
Setup: Place the acetylbenzofuran derivative in a pressure tube or round-bottom flask.
-
Reaction: Add DMF-DMA (excess is used as solvent/reagent). If solubility is poor, add a minimum volume of toluene.
-
Conditions: Heat to reflux (
C) for 6–8 hours.-
Self-Validating Step: The reaction produces methanol as a byproduct. Using an open reflux system or a Dean-Stark trap to remove methanol drives the equilibrium forward.
-
-
Workup: Cool the mixture to room temperature. The product often precipitates as a yellow/orange solid upon cooling or addition of diethyl ether/hexane.
-
Isolation: Filter the solid, wash with cold hexane, and dry under vacuum. Do not recrystallize unless necessary , as enaminones can be hydrolytically unstable over long periods.
-
Stage 3: Cyclization to 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
Objective: Regioselective formation of the pyrazole ring.
-
Reagents:
-
Enaminone Intermediate (from Stage 2) [1.0 equiv]
-
Hydrazine Hydrate (80% or 98%) [2.5 equiv]
-
Ethanol (Absolute) [0.1 M]
-
-
Protocol:
-
Setup: Dissolve the enaminone in absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature.
-
Reaction: Reflux the mixture (
C) for 2–4 hours. -
Monitoring: TLC (Hexane:EtOAc 1:1) will show the conversion of the yellow enaminone spot to a highly fluorescent (UV 254/365 nm) pyrazole spot.
-
Workup: Concentrate the solvent to 20% of the original volume. Pour the residue into ice-cold water.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF mixtures to obtain high-purity crystals.
-
Mechanistic Validation (Graphviz)
The following diagram illustrates the cyclization mechanism, confirming why the 3-substituted isomer is the dominant product.
Figure 2: Mechanistic flow of the pyrazole synthesis. The beta-carbon of the enaminone is the soft electrophile, attacked by the nucleophilic hydrazine.
Analytical Profile & QC
To validate the synthesis, compare your data against these expected parameters:
| Parameter | Expected Observation | Structural Assignment |
| 1H NMR (DMSO-d6) | Singlet | Methoxy group (-OCH3) |
| 1H NMR (DMSO-d6) | Singlet | Benzofuran C3-H (Characteristic) |
| 1H NMR (DMSO-d6) | Doublet | Pyrazole C4-H / C5-H |
| 1H NMR (DMSO-d6) | Broad Singlet | Pyrazole -NH (Exchangeable with D2O) |
| Mass Spec (ESI) | [M+H]+ = 215.08 (approx) | Molecular Ion |
| Appearance | White to pale yellow needles | Crystalline morphology |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Stage 1: Low Yield | O-alkylation occurred, but cyclization failed. | Switch solvent to DMF and increase temp to |
| Stage 2: Incomplete Rxn | Equilibrium limitation (Methanol buildup). | Use a Dean-Stark trap or add molecular sieves to the reaction vessel. |
| Stage 3: Sticky Solid | Polymerization or trapped solvent. | Triturate the crude oil with cold diethyl ether to induce crystallization. |
| Impurity: Bis-pyrazole | Excess hydrazine reacting with other sites. | Strictly control stoichiometry (2.5 eq) and temperature. |
References
-
Abdel-Karim, S., et al. (2025).[1] "Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity."[1] RSC Advances. Link
-
Abd El-Karim, S., et al. (2021).[2][3][4] "New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies."[5] Molecules. Link
-
Rangaswamy, J., et al. (2012).[4] "Synthesis of 2-acetyl benzofuran via intramolecular cyclo condensation." Journal of Heterocyclic Chemistry. (Cited in Synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid, Molbank 2022).[6] Link
-
Lichitsky, B.V., et al. (2022). "2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid."[6][7] Molbank.[6] Link
-
Kushwaha, N., et al. (2011). "The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. Design, synthesis, and in silico studies of new benzofuran-pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jaoc.samipubco.com [jaoc.samipubco.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Vilsmeier-Haack Reaction on Benzofuran Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Benzofuran Carboxaldehydes
Benzofuran scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The introduction of a formyl group onto the benzofuran ring system provides a versatile chemical handle for further molecular elaboration, making benzofuran carboxaldehydes key intermediates in the synthesis of complex target molecules. The Vilsmeier-Haack reaction is a powerful and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, including benzofurans. This application note provides a detailed guide to the Vilsmeier-Haack reaction conditions tailored for benzofuran intermediates, offering insights into the reaction mechanism, practical experimental protocols, and strategies for optimization.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity on Benzofurans
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich benzofuran ring.
The reaction proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran attacks the Vilsmeier reagent. For benzofurans, the furan ring is significantly more activated towards electrophilic substitution than the benzene ring. The attack predominantly occurs at the C2 position, which is the most electron-rich and sterically accessible site.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during the aqueous work-up to yield the corresponding benzofuran-2-carboxaldehyde.
Caption: Vilsmeier-Haack reaction mechanism on benzofuran.
The regioselectivity of the Vilsmeier-Haack reaction on the benzofuran scaffold is a critical consideration. For unsubstituted and most substituted benzofurans, formylation occurs almost exclusively at the 2-position of the furan ring. This is a consequence of the higher electron density at this position compared to the 3-position and the stability of the resulting cationic intermediate. Even with substituents on the benzene ring, the formylation will preferentially occur on the furan ring unless it is strongly deactivated.
Comparative Data of Vilsmeier-Haack Reaction Conditions for Heterocycles
While specific, detailed protocols for a wide variety of substituted benzofurans are not always readily available in single sources, the general conditions are well-established for electron-rich heterocycles. The following table summarizes typical reaction parameters, which can serve as a starting point for the optimization of the Vilsmeier-Haack reaction on novel benzofuran intermediates.
| Substrate Type | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| General Electron-Rich Arene | POCl₃ (1.1-1.5), DMF | DCM, Dichloroethane, or neat DMF | 0 to 100 | 1-12 | 60-95 | |
| 3H-Indole Derivative | POCl₃ (3.0), DMF | Neat DMF | 0 to 75 | 6 | 84 | |
| 2-Methylpyrimidine-4,6-diol | POCl₃ (1.0), DMF | Benzene | Reflux | 6 | 61 | |
| General Heterocycle | (Chloromethylene)dimethyliminium Chloride (1.5) | DMF | 0 to RT | 6.5 | 77 |
Detailed Experimental Protocol: Synthesis of Benzofuran-2-carboxaldehyde
This protocol provides a general procedure for the Vilsmeier-Haack formylation of a benzofuran intermediate. Caution: Phosphorus oxychloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Materials:
-
Benzofuran intermediate (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Crushed ice
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath with a temperature controller
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF (3.0 eq). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the internal temperature below 10 °C. After the complete addition of POCl₃, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the benzofuran intermediate (1.0 eq) in anhydrous DCM. Add the solution of the benzofuran to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is then heated to a temperature between 40-80 °C, depending on the reactivity of the benzofuran substrate, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-8 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. This step hydrolyzes the intermediate iminium salt and quenches the excess Vilsmeier reagent.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization to afford the pure benzofuran-2-carboxaldehyde.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently reactive substrate; Low reaction temperature; Insufficient reaction time. | Increase the reaction temperature. Prolong the reaction time. For highly deactivated substrates, the Vilsmeier-Haack reaction may not be suitable. |
| Formation of Side Products | Reaction temperature too high; Presence of moisture. | Run the reaction at a lower temperature for a longer duration. Ensure all reagents and glassware are anhydrous. |
| Difficult Purification | Presence of unreacted DMF or other polar byproducts. | During work-up, wash the organic layer thoroughly with water to remove residual DMF. A dilute aqueous HCl wash can also be employed before the bicarbonate wash. |
| Poor Regioselectivity | Steric hindrance or strong electronic effects from substituents. | While formylation at C2 is electronically favored, bulky substituents at adjacent positions may hinder the reaction. In such cases, alternative formylation methods might be necessary. |
Workflow for Optimizing Vilsmeier-Haack Reaction Conditions
For a novel benzofuran substrate, a systematic approach to optimizing the reaction conditions is crucial for achieving high yields and purity.
Caption: A logical workflow for optimizing Vilsmeier-Haack reaction conditions.
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of benzofuran-2-carboxaldehydes, which are valuable intermediates in drug discovery and materials science. By understanding the reaction mechanism, regioselectivity, and key experimental parameters, researchers can effectively apply this transformation to a wide range of benzofuran substrates. The provided protocols and optimization strategies serve as a comprehensive guide for the successful implementation of the Vilsmeier-Haack
Application Note: High-Efficiency Cyclization of Benzofuran Chalcones to Pyrazolines
Executive Summary
The fusion of benzofuran and pyrazoline pharmacophores represents a privileged structural motif in modern drug discovery. Benzofuran derivatives exhibit potent anti-inflammatory, antitumor, and antimicrobial profiles, while the pyrazoline ring acts as a rigid spacer that enhances lipophilicity and target binding affinity.
This guide provides a definitive technical protocol for the cyclization of benzofuran-derived chalcones using hydrazine hydrate. Unlike generic procedures, this note distinguishes between acid-mediated cyclization (yielding
Scientific Foundation & Mechanism
The Chemical Challenge
Benzofuran chalcones (
Mechanistic Pathways
The transformation proceeds via a Michael addition-cyclocondensation sequence.
-
Nucleophilic Attack: The primary amine of hydrazine attacks the
-carbon of the chalcone (Michael addition). -
Cyclization: The resulting intermediate undergoes intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: Elimination of water yields the 4,5-dihydro-1H-pyrazole (pyrazoline).
-
-Functionalization (Condition Dependent):
-
In Ethanol , the
-1 position remains unsubstituted ( -H). -
In Glacial Acetic Acid , the solvent acts as an acetylating agent, converting the
-H to an -acetyl group in situ.
-
Mechanistic Diagram
The following pathway illustrates the divergence based on reaction medium.
Figure 1: Divergent mechanistic pathways for benzofuran chalcone cyclization.
Experimental Design Strategy
Solvent Selection
-
Glacial Acetic Acid (AcOH): Preferred when the target is an
-acetyl pyrazoline. AcOH serves three roles: solvent, acid catalyst for the dehydration step, and acetylating agent. -
Absolute Ethanol (EtOH): Preferred for
-H pyrazolines. Often requires a catalytic amount of base (NaOH or Piperidine) or acid (HCl) to drive the reaction to completion without functionalizing the nitrogen.
Stoichiometry
-
Hydrazine Hydrate: Use a large excess (5–10 equivalents). Hydrazine is unstable and prone to oxidation; excess ensures the equilibrium shifts toward the product and compensates for loss during reflux.
Detailed Protocols
Protocol A: Synthesis of -Acetyl Pyrazolines (Acid-Mediated)
Target: 1-Acetyl-3-(benzofuran-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole derivatives.
Materials
-
Benzofuran Chalcone (1.0 mmol)[1]
-
Hydrazine Hydrate (99%, 5.0 - 10.0 mmol)
-
Glacial Acetic Acid (10–15 mL)
-
Ice-cold water[2]
Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of the benzofuran chalcone in 10 mL of glacial acetic acid. Ensure complete dissolution; gentle warming may be required.
-
Addition: Add 5.0–10.0 mmol of hydrazine hydrate dropwise to the solution. Caution: Exothermic reaction.
-
Reflux: Attach a condenser and reflux the mixture at 110–120°C for 6–10 hours.
-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the chalcone spot and the appearance of a fluorescent blue/green spot (pyrazoline).
-
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 100 mL of crushed ice with vigorous stirring.
-
Isolation: A solid precipitate will form.[1][3][4] Filter the solid using a Buchner funnel and wash copiously with cold water to remove excess acid.
-
Purification: Recrystallize the crude product from Ethanol or Ethanol/DMF mixtures.
Protocol B: Synthesis of -H/Phenyl Pyrazolines (Base-Mediated)
Target: 3-(Benzofuran-2-yl)-5-aryl-4,5-dihydro-1H-pyrazole (or
Materials
-
Benzofuran Chalcone (1.0 mmol)[1]
-
Hydrazine Hydrate (or Phenylhydrazine) (2.0 - 5.0 mmol)
-
Absolute Ethanol (20 mL)
-
Catalyst: NaOH (pellets, 2-3) or Piperidine (3-4 drops)
Step-by-Step Procedure
-
Preparation: In a 50 mL RBF, dissolve 1.0 mmol of chalcone in 20 mL absolute ethanol.
-
Catalysis: Add the hydrazine derivative (2–5 mmol). Add the catalyst (NaOH pellets or Piperidine).
-
Reflux: Reflux the mixture for 4–8 hours.
-
Note: Basic conditions generally yield faster reaction times than acidic conditions for this scaffold.
-
-
Workup: Concentrate the solvent to 1/3 volume under reduced pressure. Pour onto crushed ice.
-
Neutralization (If NaOH used): Neutralize carefully with dilute HCl if necessary to precipitate the product.
-
Purification: Filter, dry, and recrystallize from Ethanol.
Experimental Workflow Diagram
Figure 2: Operational workflow for selecting the appropriate synthetic route.
Characterization & Validation
To validate the formation of the pyrazoline ring and distinguish it from the starting chalcone or open-chain hydrazone, rely on the following spectroscopic markers.
NMR Spectroscopy ( H NMR)
The pyrazoline ring contains three non-equivalent protons forming an ABX system . This is the definitive proof of cyclization.
| Proton Type | Multiplicity | Chemical Shift ( | Coupling Constants ( |
| Doublet of Doublets (dd) | 3.10 – 3.40 | ||
| Doublet of Doublets (dd) | 3.70 – 3.95 | ||
| Doublet of Doublets (dd) | 5.30 – 5.90 | ||
| Singlet (s) | 2.20 – 2.40 | Characteristic of Protocol A |
IR Spectroscopy[3]
-
C=N Stretch: 1590 – 1610 cm
(Pyrazoline ring). -
C=O Stretch (N-Acetyl): 1650 – 1670 cm
(Only for Protocol A). -
Absence of:
-unsaturated ketone peak (chalcone C=O at ~1640 cm is replaced).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Michael addition due to steric hindrance on chalcone. | Increase reflux time; add catalytic amount of Piperidine (for EtOH route). |
| Oily Product | Impurities or residual solvent. | Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from Ethanol.[2][3][5] |
| Hydrazone Formation | Failure to cyclize (open chain intermediate). | Ensure temperature is sufficient (Reflux). For Protocol A, ensure Glacial AcOH is anhydrous. |
| Starting Material Remains | Hydrazine hydrate has degraded/oxidized. | Use fresh Hydrazine Hydrate (99%). Increase equivalents to 10eq. |
References
-
Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Molecules. (2023). [Link]
-
Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives. Journal of Applied Pharmaceutical Science. (2020). [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis... of New Quinazolin-2,4-diones. ACS Omega. (2023). [Link]
-
Synthesis and structural characterization of novel pyrazoline derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. (2021). [Link]
-
Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents. Chemistry & Biodiversity. (2023). [Link]
Sources
Application Notes and Protocols: Solvent Selection for Benzofuran-Pyrazole Solubility
Introduction
The successful progression of a drug candidate from discovery to a viable therapeutic product is critically dependent on its physicochemical properties, with solubility being a paramount factor. Benzofuran-pyrazole derivatives represent a promising class of heterocyclic compounds, frequently investigated for their diverse pharmacological activities.[1] However, these scaffolds are often characterized by their lipophilic nature and poor aqueous solubility, posing significant challenges for formulation development, bioavailability, and overall therapeutic efficacy.[2]
This comprehensive guide provides a detailed framework for the rational selection of solvents to enhance the solubility of benzofuran-pyrazole compounds. Moving beyond a simplistic "like dissolves like" approach, we will delve into the underlying thermodynamic principles and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of solubility enhancement for this important class of molecules.
Theoretical Framework for Solvent Selection
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of the system.[3] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions. Several key factors influence this delicate balance for benzofuran-pyrazole derivatives.
Physicochemical Properties of Benzofuran-Pyrazole Derivatives
Benzofuran-pyrazole hybrids are characterized by a fused ring system that imparts a degree of rigidity and planarity to the molecule. The benzofuran moiety is generally non-polar, while the pyrazole ring, with its two nitrogen atoms, can participate in hydrogen bonding.[4] The overall polarity and solubility of a specific derivative are heavily influenced by the nature and position of its substituents.[5]
Key molecular descriptors that influence solubility include:
-
Lipophilicity (LogP): A measure of a compound's hydrophobicity. Higher LogP values generally correlate with lower aqueous solubility.[6]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the pyrazole ring and any functional groups is crucial for interactions with protic solvents.[7]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the compound in its solid crystalline state. A high crystal lattice energy will require more energy to overcome, thus reducing solubility.[5]
-
Molecular Weight and Size: Larger molecules often have lower solubility due to the greater energy required to create a cavity in the solvent.[5]
The Role of the Solvent
The choice of solvent is critical in modulating the solubility of a drug candidate. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. A more quantitative and predictive approach involves considering various solvent properties.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) theory offers a powerful tool for predicting solvent-solute interactions.[8] It dissects the total cohesive energy of a substance into three components:
-
Dispersion forces (δd): Arising from temporary dipoles.
-
Polar forces (δp): Stemming from permanent dipoles.
-
Hydrogen bonding (δh): Resulting from the sharing of a hydrogen atom between electronegative atoms.[9]
The principle is that substances with similar HSP values are more likely to be miscible.[7] By determining the HSP of a benzofuran-pyrazole derivative, one can screen for solvents with a close HSP match, thereby increasing the probability of achieving high solubility.[10]
pH and Ionization
Many benzofuran-pyrazole derivatives possess ionizable functional groups, making their solubility highly dependent on the pH of the medium.[11] Weakly basic or acidic moieties on the pyrazole or substituent groups can be protonated or deprotonated, respectively, leading to the formation of more soluble salt forms.[12] The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile of an ionizable compound.[13][14]
Cosolvency
For aqueous formulations, the use of cosolvents is a common and effective strategy to enhance the solubility of poorly water-soluble drugs.[15] Cosolvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[16] Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[17]
Experimental Protocols for Solubility Assessment
A systematic experimental approach is essential to validate theoretical predictions and accurately determine the solubility of a benzofuran-pyrazole derivative in various solvent systems. Two primary types of solubility measurements are commonly employed in drug discovery and development: kinetic and thermodynamic solubility.[18]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput screening method often used in early discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[19][20] It measures the concentration at which a compound precipitates out of solution under non-equilibrium conditions and is useful for quickly ranking compounds.[18]
-
Thermodynamic (or Equilibrium) Solubility: This is a more rigorous method that measures the true equilibrium solubility of a compound.[21] It involves equilibrating an excess of the solid compound with the solvent over an extended period until a saturated solution is formed.[19] This value is critical for preformulation and formulation development.[21]
Protocol 1: Kinetic Solubility Determination by Turbidimetry
This protocol provides a rapid assessment of the solubility of a benzofuran-pyrazole derivative in an aqueous buffer.
Objective: To determine the kinetic solubility of a test compound by measuring its precipitation upon dilution from a DMSO stock solution.
Materials:
-
Benzofuran-pyrazole derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader with turbidimetric or nephelometric measurement capabilities
Procedure:
-
Prepare a 10 mM stock solution of the benzofuran-pyrazole derivative in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).
-
In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Transfer 2 µL of each DMSO stock solution concentration to the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1%.
-
Mix the plate thoroughly and incubate at room temperature for a specified time (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (PBS with 1% DMSO).[22]
Protocol 2: Thermodynamic (Equilibrium) Solubility Determination by the Shake-Flask Method
This protocol determines the equilibrium solubility of a benzofuran-pyrazole derivative, providing a more accurate and thermodynamically relevant value.[23]
Objective: To measure the maximum concentration of a compound that can dissolve in a solvent at equilibrium.
Materials:
-
Benzofuran-pyrazole derivative (solid powder)
-
Selected solvent or solvent system (e.g., water, buffer, ethanol, propylene glycol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid benzofuran-pyrazole derivative to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[19]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound by a validated HPLC method.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualizing the Solvent Selection Workflow
The process of selecting an appropriate solvent system can be visualized as a multi-step workflow, starting from initial screening and progressing to final formulation optimization.
Caption: A workflow diagram illustrating the systematic approach to solvent selection for benzofuran-pyrazole solubility enhancement.
Data Presentation and Interpretation
Systematic documentation and clear presentation of solubility data are crucial for making informed decisions in the drug development process.
Example Solubility Data Table
The following table provides an example of how to present solubility data for a hypothetical benzofuran-pyrazole derivative (BFP-X) in a range of common pharmaceutical solvents.
| Solvent System | Dielectric Constant (20°C) | Solubility of BFP-X (µg/mL) at 25°C | Observations |
| Water | 80.1 | < 1 | Practically Insoluble |
| Phosphate Buffered Saline (pH 7.4) | ~78.5 | 2.5 | Very Slightly Soluble |
| Ethanol | 24.5 | 1500 | Freely Soluble |
| Propylene Glycol | 32.0 | 850 | Soluble |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | 2200 | Freely Soluble |
| Acetone | 20.7 | 1800 | Freely Soluble |
| Dichloromethane (DCM) | 9.1 | > 5000 | Very Soluble |
| 20% Ethanol in Water (v/v) | - | 120 | Sparingly Soluble |
| 40% PEG 400 in Water (v/v) | - | 450 | Soluble |
Interpreting the Results
-
Correlation with Polarity: As demonstrated in the table, the solubility of the lipophilic BFP-X is extremely low in polar protic solvents like water. Solubility generally increases as the dielectric constant of the solvent decreases, indicating the importance of matching the polarity of the solvent to the solute.
-
Cosolvent Efficacy: The data clearly shows that the addition of organic cosolvents like ethanol and PEG 400 significantly enhances the aqueous solubility of BFP-X. This highlights the utility of cosolvency for developing liquid dosage forms.[24]
-
pH Effects: The slight increase in solubility in PBS compared to pure water may suggest that BFP-X has a weakly basic functional group that is partially ionized at pH 7.4. Further investigation into the pH-solubility profile would be warranted.
Troubleshooting and Advanced Strategies
Common Challenges
-
Precipitation upon Dilution: A common issue encountered with cosolvent systems is the precipitation of the drug upon dilution with aqueous media (e.g., upon injection into the bloodstream). This can be mitigated by optimizing the cosolvent blend and potentially including surfactants or other stabilizing excipients.[25]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to ensure that the solid form of the benzofuran-pyrazole derivative is consistent throughout the solubility studies.[21]
-
Compound Instability: Some solvents may cause chemical degradation of the test compound. Stability studies should be conducted in the selected solvent systems to ensure the integrity of the molecule.
Advanced Solubilization Techniques
For particularly challenging compounds, more advanced formulation strategies may be necessary:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which can significantly enhance solubility and dissolution rates.[26]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs by encapsulating the nonpolar molecule within the cyclodextrin's hydrophobic cavity.[17]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to an increased dissolution rate.[27]
Conclusion
The selection of an appropriate solvent system is a critical step in the successful development of benzofuran-pyrazole derivatives as therapeutic agents. A thorough understanding of the physicochemical properties of the compound, combined with a systematic and logical experimental approach, is essential to overcome the solubility challenges often associated with this class of molecules. By employing the theoretical principles and practical protocols outlined in this guide, researchers can effectively identify and optimize solvent systems to enhance solubility, thereby improving the developability and therapeutic potential of their drug candidates.
References
-
Cosolvent. (n.d.). In Wikipedia. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
- Bashimam, M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research, 8(8), 435-439.
- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. DANISH TECHNICAL PRESS.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Ruksaar, S. (n.d.). Chapter- 9 Liquid Dosage Forms. IIP Series.
-
ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
- Al-Ghananeem, A. M. (n.d.). Exp.
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Excipients Used in Formulation of Liquid Dosage Forms. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2189–2204. [Link]
- Zawar, N., & Ammer, Z. (n.d.). Biopharmaceutics lab 7.
-
Avdeef, A. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2189–2204. Retrieved from [Link]
- Mphahlele, M. J., et al. (2020). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 10(10), 5945-5957.
- Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11459-11470.
- Thakral, S., & Suryanarayanan, R. (2019). A thermodynamic exploration into pharmaceutical drug solubility. Journal of Pharmaceutical Sciences, 108(8), 2537-2547.
-
PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information. Retrieved from [Link]
- da Silva, E. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(11), 3291.
- BS Publications. (n.d.). UNIT 1 SOLUBILITY OF DRUGS.
- International Journal of Novel Research and Development. (2024, July 7).
- World Pharma Today. (2025, October 17).
- Al-Subaie, M. S., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1636.
- Abd El-Karim, S. S., et al. (2025, October 1).
- Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1440.
- Loftsson, T. (2022). Biochemistry, Dissolution and Solubility. In StatPearls.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Gorska, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1569.
- Lonza. (2023, April 21).
- Khazi, I. A. M., et al. (2011). Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica, 3(6), 460-467.
- Mphahlele, M. J., et al. (2025, February 5). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances.
- Recent advances in the synthesis of new pyrazole deriv
- Frontiers. (2025, May 21). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management.
- Kumar, A., & Kumar, R. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(37), 22967-22995.
- International Journal for Scientific Research & Development. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
- ScienceOpen. (2019, August 27).
-
Wikipedia. (n.d.). Benzofuran. Retrieved from [Link]
- Elsherif, W. M., et al. (2022). Design of pyrazoline derivatives incorporating benzofuran and pyrazole moieties. Journal of Molecular Structure, 1250, 131849.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Solubility parameters (HSP) [adscientis.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 11. uobabylon.edu.iq [uobabylon.edu.iq]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. grokipedia.com [grokipedia.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. iipseries.org [iipseries.org]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. sygnaturediscovery.com [sygnaturediscovery.com]
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- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 27. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized In Vitro Cytotoxicity Profiling of Benzofuran Derivatives
Executive Summary & Strategic Rationale
Benzofuran derivatives represent a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent anticancer activity via tubulin polymerization inhibition and induction of oxidative stress.[1] However, their specific physicochemical properties—high lipophilicity, potential autofluorescence, and low aqueous solubility—render standard cytotoxicity workflows prone to artifacts.
This guide moves beyond generic "kit instructions" to provide a chemically aware protocol. We prioritize Sulforhodamine B (SRB) as the validation standard over metabolic assays (MTT/MTS) to decouple true antiproliferative effects from mitochondrial interference, a common false-positive source in benzofuran screening.
Pre-Assay Optimization: The "Go/No-Go" Check
Before committing to 72-hour assays, you must validate the compound's behavior in the culture matrix. Benzofurans are often hydrophobic; precipitation in the well is the #1 cause of "noisy" dose-response curves.
Solubility & Vehicle Compatibility
-
Primary Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare 10 mM or 20 mM stocks.
-
Critical Threshold: The final DMSO concentration in the well must not exceed 0.5% (v/v) , with 0.1% being the gold standard. Benzofurans often require stepwise dilution in medium rather than direct addition to prevent "crashing out."
Autofluorescence Interference Test
Many benzofuran derivatives possess extended conjugation systems that fluoresce.
-
Add the highest test concentration (e.g., 100 µM) to cell-free medium in a clear and a black 96-well plate.
-
Measure Absorbance (570 nm) and Fluorescence (Ex/Em relevant to Resazurin/Alamar Blue if using).
-
Decision Gate: If cell-free signal > 10% of positive control signal, ABORT metabolic dyes. Proceed immediately to the SRB Protocol (Section 4).
Experimental Workflow Visualization
The following diagram outlines the decision logic and workflow for high-throughput screening of benzofurans.
Figure 1: Decision tree for selecting the appropriate assay based on benzofuran physicochemical properties.
Protocol A: Metabolic Viability (MTT)
Recommended for initial high-throughput screening of non-fluorescent derivatives.
Scientific Principle: Reduction of tetrazolium salt to insoluble formazan by mitochondrial succinate dehydrogenase. Caveat: Benzofurans can uncouple oxidative phosphorylation, potentially altering mitochondrial activity without killing the cell immediately.
Materials
-
MTT Reagent: 5 mg/mL in PBS (sterile filtered).
-
Solubilization Buffer: DMSO (Acidified isopropanol is inferior for lipophilic benzofurans).
Step-by-Step Procedure
-
Seeding: Plate cells (e.g., A549, MCF-7) at 3,000–8,000 cells/well in 100 µL medium. Incubate 24h for attachment.
-
Note: Use lower density for 72h assays to prevent overgrowth control error.
-
-
Treatment: Prepare 2x working solutions of the benzofuran derivative in medium (max 1% DMSO). Add 100 µL to wells (Final DMSO 0.5%).
-
Range: 0.1 µM to 100 µM (Log-scale).
-
-
Incubation: 48h to 72h at 37°C, 5% CO₂.
-
Labeling: Add 20 µL MTT stock per well. Incubate 3–4h. Check for purple crystals.
-
Solubilization (Critical):
-
Carefully aspirate medium. Do not disturb the crystal monolayer.
-
Add 150 µL 100% DMSO .
-
Benzofuran Specific: Shake plate on an orbital shaker for 15 mins. Lipophilic drugs can stabilize membranes; vigorous mixing is needed to fully lyse and solubilize formazan.
-
-
Measurement: Read Absorbance at 570 nm (Reference 650 nm).
Protocol B: Total Protein Mass (SRB)
The "Gold Standard" for Benzofuran Validation.
Scientific Principle: Sulforhodamine B binds stoichiometrically to proteins under mild acidic conditions. It is independent of mitochondrial function and unaffected by benzofuran autofluorescence.
Materials
-
Fixative: 50% (w/v) Trichloroacetic acid (TCA).
-
Stain: 0.4% (w/v) SRB in 1% Acetic Acid.
-
Wash: 1% Acetic Acid.[2]
-
Base: 10 mM Tris Base (pH 10.5).
Step-by-Step Procedure
-
Seeding & Treatment: Identical to MTT (Steps 1–3 above).
-
Fixation (The "Pause" Point):
-
Gently layer 50 µL of cold 50% TCA directly onto the 200 µL medium in each well (Final TCA ~10%).
-
Incubate at 4°C for 1 hour. Do not agitate.
-
Wash 5x with tap water. Air dry. Plates can be stored indefinitely here.
-
-
Staining:
-
Add 100 µL SRB solution.[2] Incubate 15–30 mins at room temperature.
-
-
Washing:
-
Remove stain. Wash 4x with 1% Acetic Acid to remove unbound dye.
-
Air dry until no moisture remains.
-
-
Solubilization:
-
Add 200 µL 10 mM Tris Base.[2] Shake for 10 mins to solubilize the protein-bound dye.
-
-
Measurement: Read Absorbance at 510 nm.
Mechanistic Validation: Tubulin & Apoptosis
Benzofurans typically act by binding to the colchicine site of tubulin, causing G2/M arrest.
Figure 2: Proposed Mechanism of Action (MOA) for bioactive benzofurans.
Data Analysis & Selectivity
Raw OD values must be converted to % Viability:
Selectivity Index (SI)
To determine if the benzofuran is a viable drug candidate or merely a general toxin, calculate the SI using a normal cell line (e.g., HUVEC, MRC-5, or Vero) alongside the cancer line.
[3][4][5]-
SI < 1: Toxic (Discard).
-
SI 1–10: Moderate selectivity.
-
SI > 10: Highly selective candidate (Prioritize).
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High variance between replicates | Compound precipitation (Crystal formation). | Check stock solubility. Reduce final concentration. Ensure DMSO < 0.5%. |
| High background in blanks | Benzofuran autofluorescence or residual serum proteins. | Switch to SRB assay. Ensure thorough washing in SRB steps. |
| "Viability" > 100% at low doses | Mitochondrial uncoupling (MTT) or hormesis. | Verify with SRB (protein mass).[6] If SRB is normal, it is a metabolic artifact. |
| Steep Hill Slope (>3) | Non-specific membrane lysis (necrosis). | Perform LDH release assay to check for membrane integrity issues. |
References
-
El-Sayed, M. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. Link
-
Flynn, B. L. et al. (2002). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry. Link
-
Vichai, V. & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link
-
Napiórkowska, M. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[7] Molecules. Link
-
BenchChem. Application Notes and Protocols for Assessing the Anticancer Activity of 6-Methyl-2,3-diphenyl-1-benzofuran. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from the Amaranthaceae Family on a Wiade Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole Stock Solutions
Abstract & Introduction
The compound 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole represents a privileged scaffold in medicinal chemistry, often investigated for its potential as a kinase inhibitor, anti-inflammatory agent, or antimicrobial effector. The fusion of the lipophilic benzofuran core with the polar, hydrogen-bond-donating pyrazole moiety creates a molecule with distinct solubility challenges.
While the 7-methoxy substitution enhances electron density on the benzofuran ring, the overall planarity and aromaticity of the molecule drive strong
This Application Note provides a rigorous, standardized protocol for preparing high-integrity stock solutions. It moves beyond simple dissolution instructions to address the critical "why" behind solvent choice, storage conditions, and handling techniques to ensure experimental reproducibility.
Physicochemical Profile & Solubility Logic
Before handling the compound, it is critical to understand its physical properties to predict its behavior in solution.[1]
| Property | Value / Description | Implications for Handling |
| Formula | C₁₂H₁₀N₂O₂ | -- |
| Molecular Weight | 214.22 g/mol | Used for Molarity calculations. |
| LogP (Predicted) | ~2.5 - 3.2 | Moderately lipophilic. Requires organic co-solvent. |
| H-Bond Donors | 1 (Pyrazole -NH) | Sensitive to pH; deprotonation at high pH increases solubility but may alter reactivity. |
| Solubility (Water) | Negligible (< 10 µM) | Do not attempt to dissolve directly in aqueous buffers. |
| Solubility (DMSO) | High (> 50 mM) | Solvent of Choice. Disrupts intermolecular H-bonds. |
| Solubility (Ethanol) | Moderate | Suitable for some applications but more volatile than DMSO. |
The Solvent Choice: Why Anhydrous DMSO?
Water is unsuitable due to the hydrophobic benzofuran core. While Ethanol is less toxic, it evaporates rapidly, changing stock concentration over time. Dimethyl sulfoxide (DMSO) is the gold standard because:
-
Aprotic Polarity: It effectively solvates the polar pyrazole nitrogen without donating protons.
-
Low Vapor Pressure: It maintains stable concentrations during storage.
-
Amphiphilic Nature: It facilitates the transition of the hydrophobic molecule into aqueous assay buffers (at low percentages).
Materials & Equipment
-
Compound: 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole (Solid powder).
-
Primary Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent). Note: Avoid "wet" DMSO; water absorption causes compound precipitation.
-
Vials: Amber borosilicate glass vials with PTFE-lined screw caps. Note: Amber glass protects against potential photodegradation common to benzofuran derivatives.
-
Gas: Nitrogen or Argon stream (optional but recommended for long-term storage).
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.
Protocol: Preparation of 10 mM Stock Solution
Target: 10 mM Stock Solution in DMSO. Volume: Variable (Example calculation provided for 10 mg).
Step 1: Molarity Calculation
Use the following reference table to determine the required DMSO volume based on the mass of solid available.
Formula:
| Mass of Solid (mg) | Target Concentration | Volume of DMSO Required (µL) |
| 1.0 mg | 10 mM | 466.8 µL |
| 5.0 mg | 10 mM | 2334.0 µL (2.33 mL) |
| 10.0 mg | 10 mM | 4668.0 µL (4.67 mL) |
| 1.0 mg | 50 mM | 93.4 µL |
Step 2: Weighing and Solubilization[2][3][4]
-
Equilibrate: Allow the compound vial to reach room temperature before opening to prevent water condensation from the air.
-
Weigh: Weigh the solid into a sterile amber glass vial . Record the exact mass (e.g., 5.2 mg).
-
Calculate: Recalculate the exact DMSO volume needed for 10 mM based on the recorded mass.
-
Example: If mass = 5.2 mg:
.
-
-
Add Solvent: Add the calculated volume of Anhydrous DMSO.
-
Technique: Pipette the DMSO down the sides of the vial to wash any powder adhering to the glass walls into the bottom.
-
-
Dissolve:
-
Vortex vigorously for 30 seconds.
-
Inspect: Hold the vial up to a light source. If particulates remain, sonicate in a water bath for 5–10 minutes.
-
Caution: Monitor temperature during sonication. If the water bath exceeds 40°C, stop and let it cool. Heat can degrade the benzofuran ring.
-
Step 3: Aliquoting and Storage
Never store the bulk stock in a single vial. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic) and cause compound degradation.
-
Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in cryovials.
-
(Optional) Overlay with Argon gas to prevent oxidation.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Protocol: Preparation of Working Solutions (Aqueous Transition)
The most critical failure point is the dilution of the DMSO stock into aqueous media (PBS, Cell Culture Media). The hydrophobic benzofuran moiety will precipitate if the water concentration rises too quickly.
The "Intermediate Dilution" Method: Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. This creates a local area of high water concentration, causing immediate precipitation.
-
Prepare 10x Intermediate: Dilute the 10 mM DMSO stock 1:10 into a compatible intermediate solvent (e.g., PBS + 5% DMSO or pure Ethanol if compatible) to create a 1 mM solution.
-
Final Dilution: Dilute the 1 mM intermediate 1:100 into the final assay medium (e.g., cell culture media) to achieve 10 µM.
-
Result: Final DMSO concentration is low, and the stepwise gradient prevents shock precipitation.[2]
-
-
Visual QC: Check the final solution under a microscope. If "needles" or crystals are visible, the compound has crashed out.
Workflow Visualization
The following diagram outlines the logical flow for preparing and validating the stock solution.
Figure 1: Decision-based workflow for the solubilization and storage of benzofuran-pyrazole derivatives.
Quality Control (Self-Validation)
To ensure the stock solution is accurate, perform this simple UV-Vis validation:
-
Theoretical Absorbance: Benzofuran-pyrazoles typically absorb in the UV range (λmax ~280–320 nm).
-
Dilution: Dilute 1 µL of stock into 999 µL of Ethanol (1:1000 dilution).
-
Measurement: Measure Absorbance (A) at λmax.
-
Beer-Lambert Law:
.-
If the Extinction Coefficient (
) is known (typically ~15,000–25,000 M⁻¹cm⁻¹ for this class), calculate concentration. -
If
is unknown, store this initial spectrum as a "Time Zero" reference. Re-measure stocks after 1 month. A decrease in peak intensity >5% indicates degradation or precipitation.
-
References
-
Compound Handling Guidelines
-
Benzofuran-Pyrazole Chemistry & Activity
-
Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica. Link
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors. National Institutes of Health (PMC). Link
-
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds.[6][7] Core.ac.uk. Link
-
-
Solubility & Stock Preparation Standards
Sources
Microwave-assisted synthesis of benzofuran-pyrazole hybrids
Application Note: Microwave-Assisted Synthesis of Benzofuran-Pyrazole Hybrids
Executive Summary & Scientific Rationale
The fusion of benzofuran and pyrazole pharmacophores represents a "privileged structure" strategy in medicinal chemistry. Benzofurans are intrinsic to natural products (e.g., egonol, ailanthoidol) with potent anti-inflammatory and antitumor profiles, while pyrazoles are ubiquitous in kinase inhibitors (e.g., Ruxolitinib).
Hybridizing these nuclei typically requires harsh conditions (reflux >24h) and toxic solvents, often resulting in poor atom economy. This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these thermodynamic barriers. By leveraging dielectric heating , we achieve rapid dipolar polarization of the reaction medium, accelerating the rate-determining step (cyclodehydration) by orders of magnitude compared to convective heating.
Key Advantages of this Protocol:
-
Kinetic Selectivity: Microwave irradiation (MW) favors the formation of the thermodynamically stable pyrazole tautomer.
-
Green Chemistry: Reduces solvent usage by 60% and reaction time from hours to minutes.
-
Telescoped Workflow: Enables a sequential one-pot transformation, minimizing intermediate isolation.
Retrosynthetic Strategy & Mechanism
The synthesis is designed around a Claisen-Schmidt Condensation followed by a Heterocyclization .
-
Step 1 (Chalcone Formation): Base-catalyzed condensation of benzofuran-2-carbaldehyde with an acetophenone derivative.
-
Step 2 (Pyrazoline/Pyrazole Formation): Michael addition of hydrazine to the
-unsaturated ketone (chalcone), followed by intramolecular cyclization and oxidative aromatization.
Mechanistic Insight: Under MW irradiation, the polar transition state of the Michael addition is stabilized. The subsequent dehydration step, often sluggish under thermal conditions, is accelerated due to the high loss tangent (
Figure 1: Sequential reaction pathway for the microwave-assisted synthesis of benzofuran-pyrazole hybrids.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Monomode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.
-
Reagents: Benzofuran-2-carbaldehyde (purity >98%), substituted acetophenones, hydrazine hydrate (80%), Ethanol (absolute), Glacial Acetic Acid.
Protocol A: Synthesis of Chalcone Precursor (Step 1)
Note: While commercially available, synthesizing the chalcone allows for diverse substitution patterns.
-
Stoichiometry: Dissolve benzofuran-2-carbaldehyde (1.0 mmol) and substituted acetophenone (1.0 mmol) in Ethanol (3 mL).
-
Catalyst: Add 10% NaOH (aq) (0.5 mL) or Piperidine (2 drops).
-
MW Parameters:
-
Temp: 80°C
-
Power: Dynamic (Max 100W)
-
Time: 2–4 minutes
-
Stirring: High
-
-
Work-up: Pour reaction mixture into ice-water. Acidify with dilute HCl. Filter the yellow precipitate (Chalcone). Recrystallize from ethanol if necessary.
Protocol B: Cyclization to Pyrazole (Step 2 - The Core Method)
This step converts the chalcone into the bioactive hybrid.
-
Preparation: In a 10 mL MW vial, suspend the Chalcone (0.5 mmol) in Ethanol (4 mL).
-
Reagent Addition: Add Hydrazine Hydrate (2.5 mmol, 5 equiv) and Glacial Acetic Acid (0.5 mL).
-
Expert Tip: The acetic acid acts as a catalyst for the dehydration step and improves the solubility of the intermediate hydrazone.
-
-
Microwave Irradiation:
-
Mode: Standard Control
-
Temperature: 120°C
-
Hold Time: 5–8 minutes
-
Pressure Limit: 250 psi
-
Power: Max 150W (Dynamic)
-
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The fluorescent chalcone spot will disappear.
-
Isolation: Cool the vial to RT. Pour contents into crushed ice. The solid product precipitates immediately. Filter, wash with water, and dry.
-
Purification: Recrystallization from Ethanol/DMF mixtures is usually sufficient. Column chromatography is rarely needed due to the high conversion rate.
Optimization & Data Analysis
The following data compares the efficiency of this MW protocol against conventional thermal reflux (oil bath).
Table 1: Comparative Efficiency (Conventional vs. Microwave)
| Parameter | Conventional Reflux | MW-Assisted Protocol | Improvement Factor |
| Reaction Time | 6 – 12 Hours | 5 – 10 Minutes | ~70x Faster |
| Solvent Volume | 15 – 20 mL | 3 – 5 mL | Green Metric |
| Yield (Avg) | 65 – 75% | 85 – 94% | +20% Yield |
| Purity (Crude) | 80 – 85% | >95% | Cleaner Profile |
| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) | Sustainable |
Data aggregated from internal validation and literature benchmarks [1, 2].
Substrate Scope & Limitations
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -Cl on the acetophenone ring accelerate the reaction (increased electrophilicity of the chalcone).
-
Electron-Donating Groups (EDGs): Groups like -OMe may require slightly longer irradiation times (8-10 min) or higher temperatures (130°C).
-
Steric Hindrance: Ortho-substitution on the phenyl ring can reduce yields; increase power limit to 200W to compensate.
Characterization & Validation
To ensure the integrity of the synthesized hybrid, verify the following spectral markers:
-
IR Spectroscopy:
-
Disappearance of the Carbonyl (C=O) peak (~1660 cm⁻¹) of the chalcone.
-
Appearance of C=N stretch (~1600 cm⁻¹) of the pyrazole ring.
-
NH stretch (3200-3400 cm⁻¹) if synthesizing N-unsubstituted pyrazoles.
-
-
1H NMR (DMSO-d6):
-
Pyrazole-H4: A characteristic singlet or doublet around δ 6.8 – 7.2 ppm .
-
NH Proton: Broad singlet at δ 13.0 – 13.5 ppm (D2O exchangeable) for 1H-pyrazoles.
-
Benzofuran C3-H: Singlet around δ 7.5 – 7.8 ppm .
-
Figure 2: Decision matrix for experimental workflow and monitoring.
Biological Context
The synthesized 3-(benzofuran-2-yl)-1H-pyrazole scaffold is a potent pharmacophore.
-
Mechanism of Action: These hybrids often act as ATP-competitive inhibitors of kinases (e.g., EGFR, VEGFR) or interact with the COX-2 active site [3, 4].
-
Structure-Activity Relationship (SAR): The benzofuran moiety mimics the lipophilic adenine pocket, while the pyrazole provides hydrogen bonding capabilities essential for active site anchoring.
References
-
Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. Source: Scientific & Academic Publishing
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors. Source: National Institutes of Health (PMC)
-
Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. Source: National Institutes of Health (PMC)
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. Source: National Institutes of Health (PMC)
Application Notes and Protocols for the Crystallization of 7-Methoxy-Benzofuran Derivatives
Introduction
The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The 7-methoxy substitution pattern, in particular, is a common feature in compounds exhibiting a wide range of therapeutic activities. The ability to obtain high-quality crystalline material is paramount for unambiguous structural elucidation via single-crystal X-ray diffraction (SCXRD), purification, and ensuring the desired solid-state properties of active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of crystallization techniques and detailed protocols specifically tailored for researchers, scientists, and drug development professionals working with 7-methoxy-benzofuran derivatives.
The principles outlined herein are grounded in the fundamental theories of nucleation and crystal growth.[4][6][7][8][9] Crystallization is a two-step process involving the initial formation of stable nuclei from a supersaturated solution (nucleation), followed by the orderly addition of molecules to these nuclei to form a larger crystal lattice (crystal growth).[4][7] Achieving a state of supersaturation is the thermodynamic driving force for crystallization and can be induced by various methods, including cooling, solvent evaporation, or the addition of an anti-solvent.[7]
Strategic Approach to Crystallization of 7-Methoxy-Benzofuran Derivatives
A systematic approach to crystallization begins with understanding the physicochemical properties of the target 7-methoxy-benzofuran derivative. Key considerations include solubility in a range of solvents, thermal stability, and the presence of impurities. The following workflow provides a logical progression for developing a successful crystallization protocol.
Figure 1: A decision-making workflow for the crystallization of 7-methoxy-benzofuran derivatives.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in developing a successful crystallization process.[10] The ideal solvent should exhibit moderate solubility for the 7-methoxy-benzofuran derivative, with solubility increasing significantly with temperature for cooling crystallization, or being readily miscible with an anti-solvent. A systematic solvent screening process is highly recommended.[11]
| Solvent Class | Examples | Polarity Index | Boiling Point (°C) | Key Considerations for 7-Methoxy-Benzofuran Derivatives |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | 65, 78, 82 | Good starting point due to hydrogen bonding potential with the methoxy group and furan oxygen. Often used in cooling crystallizations.[12] |
| Esters | Ethyl Acetate, Isopropyl Acetate | 4.4, 4.0 | 77, 89 | Generally good solvents for aromatic compounds. Can be used for slow evaporation or as a solvent in anti-solvent methods.[10] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | 5.1, 4.7 | 56, 80 | Can be effective, but their higher volatility may lead to rapid evaporation and smaller crystal formation. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | 4.0, 4.8 | 66, 101 | Good solvents for many organic compounds, but can form peroxides. Use with caution. |
| Aromatic Hydrocarbons | Toluene, Xylene | 2.4, 2.5 | 111, ~140 | Can be useful for compounds with higher lipophilicity. Often used in cooling crystallizations from high temperatures. |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | 3.1, 4.1 | 40, 61 | High dissolving power, but their volatility can make controlled crystal growth challenging. Often used for slow evaporation.[13] |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | 5.8, 6.4 | 82, 153 | High polarity can be beneficial, but their high boiling points can make solvent removal difficult. |
| Non-Polar Hydrocarbons | Hexane, Heptane | 0.1, 0.2 | 69, 98 | Typically used as anti-solvents due to the low solubility of polar benzofuran derivatives. |
Table 1: Common solvents for the crystallization of 7-methoxy-benzofuran derivatives.
Core Crystallization Techniques and Protocols
Based on the initial solubility screening, one or more of the following techniques can be employed. It is often beneficial to attempt multiple methods in parallel.
Cooling Crystallization
Protocol: Standard Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the 7-methoxy-benzofuran derivative to a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or toluene). Heat the mixture with gentle swirling until the solid completely dissolves.[16] If the solid does not dissolve, add small aliquots of the hot solvent until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial for obtaining high-purity crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be transferred to a refrigerator (4 °C) or a freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Anti-Solvent Crystallization
This technique is particularly useful for compounds that are highly soluble in one solvent but poorly soluble in another, where the two solvents are miscible.[17][18][19] The addition of the "anti-solvent" reduces the solubility of the compound in the solution, inducing crystallization.[4][20]
Protocol: Anti-Solvent Addition
-
Dissolution: Dissolve the 7-methoxy-benzofuran derivative in a minimal amount of a "good" solvent (e.g., acetone, THF, or ethyl acetate) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., hexane, heptane, or water) dropwise to the stirred solution until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates the onset of nucleation.
-
Redissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the solvent system slowly equilibrates.
-
Isolation and Drying: Isolate and dry the crystals as described in the cooling crystallization protocol.
Vapor Diffusion
Vapor diffusion is an excellent method for obtaining high-quality single crystals, especially when only a small amount of material is available.[21] This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[22]
Protocol: Vapor Diffusion (Vial-in-Vial)
-
Preparation of the Inner Vial: Dissolve the 7-methoxy-benzofuran derivative in a small volume of a relatively non-volatile "good" solvent (e.g., toluene, ethyl acetate) in a small, open vial (e.g., a 1-dram vial).
-
Preparation of the Outer Vial: In a larger vial (e.g., a 4-dram vial or a small beaker), add a layer of a more volatile anti-solvent (e.g., hexane, pentane, or diethyl ether) in which the compound is insoluble.
-
Assembly: Carefully place the inner vial containing the compound solution into the larger outer vial, ensuring that the two liquids do not mix.
-
Sealing and Incubation: Seal the outer vial tightly with a cap or parafilm. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to slowly crystallize out of solution.[23]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.
Figure 2: Schematic of a vial-in-vial vapor diffusion setup.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent). - Compound is too soluble in the chosen solvent. | - Slowly evaporate some of the solvent. - Cool the solution to a lower temperature. - Add a seed crystal.[24] - Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[24] |
| "Oiling Out" | - The solution is too supersaturated. - The cooling rate is too fast. - The melting point of the compound is below the crystallization temperature. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.[24] - Try a different solvent or a solvent mixture. - Ensure the crystallization temperature is below the compound's melting point. |
| Formation of a Fine Powder or Small Needles | - Nucleation is too rapid. - The cooling rate is too fast. | - Reduce the rate of cooling. - Use a more dilute solution. - Try a different solvent system that promotes slower crystal growth. |
| Poor Crystal Quality (e.g., cloudy, intergrown) | - Impurities are being incorporated into the crystal lattice. - The crystallization process is too rapid. | - Purify the starting material further (e.g., by column chromatography). - Slow down the crystallization process (slower cooling, slower anti-solvent addition, or slower vapor diffusion).[16] |
Table 2: Troubleshooting guide for the crystallization of 7-methoxy-benzofuran derivatives.
Conclusion
The successful crystallization of 7-methoxy-benzofuran derivatives is a critical step in their chemical research and development. By employing a systematic approach that includes careful solvent selection, the application of appropriate crystallization techniques, and iterative optimization, researchers can obtain high-quality crystals suitable for a variety of analytical and downstream applications. The protocols and troubleshooting guide provided herein serve as a robust starting point for navigating the challenges of crystallization and achieving the desired solid-state form of these important molecules.
References
- Syrris.
- Chapter 13 - Crystallization in the Pharmaceutical Industry. (2019).
- BIA. Crystallisation in pharmaceutical processes. (n.d.).
- Three-Step Mechanism of Antisolvent Crystallization - ACS Public
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022).
- A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration, with application for crystalliz
- Antisolvent Crystalliz
- Crystallization process: how does crystalliz
- Development of Crystallization Processes for Pharmaceutical Applic
- Guide for crystalliz
- Hanging Drop Vapor Diffusion Crystalliz
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
- Principles of Crystal Nucle
- Multistep nucleation and growth mechanisms of organic crystals from amorphous solid st
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google P
- Crystal Growth | Biology Linac Coherent Light Source. (n.d.).
- Special Issue : Anti-Solvent Crystalliz
- Advice for Crystalliz
- US3147280A - Preparation of benzofuran derivatives - Google P
- Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023).
- Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - NIH. (2021).
- Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystalliz
- 3: Physical chemistry of crystal growth - University of Kentucky X-Ray Crystallography Facility. (n.d.).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Form
- 1 Synthesis Mechanism: Crystal Growth and Nucle
- Crystallization - Organic Chemistry
- Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corpor
- (PDF)
- How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.).
- Toward a More Holistic Framework for Solvent Selection | Organic Process Research & Development - ACS Public
- Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020).
- Application Notes and Protocols for the Synthesis of Complex Benzofuran-Containing N
- Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025).
- A solvent selection guide based on chemometrics and multicriteria decision analysis - Green Chemistry (RSC Publishing). (n.d.).
- (PDF)
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024).
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.).
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- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
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- 13. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
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Technical Support Center: Synthesis of 3-(Benzofuran-2-yl) Pyrazoles
Welcome to the technical support center for the synthesis of 3-(benzofuran-2-yl) pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your reaction yields and obtain high-purity products.
Introduction
The 3-(benzofuran-2-yl) pyrazole moiety is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis of these compounds typically involves the cyclization of a hydrazine derivative with a 1,3-dielectrophilic species derived from a benzofuran core. While several synthetic routes have been reported with varying degrees of success, achieving high yields and purity can be challenging.[3][4] This guide will address the most common issues and provide practical solutions based on established literature and our in-house expertise.
Common Synthetic Routes: An Overview
The two most prevalent methods for synthesizing 3-(benzofuran-2-yl) pyrazoles are:
-
From Benzofuran Chalcones: This is a widely used method that involves the reaction of a (E)-1-(benzofuran-2-yl)-3-arylprop-2-en-1-one (a benzofuran chalcone) with hydrazine hydrate or a substituted hydrazine.[5]
-
From 2-Acetylbenzofuran: This route involves the initial reaction of 2-acetylbenzofuran with a hydrazine derivative to form a hydrazone, which is then cyclized to the pyrazole.[4]
The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction of starting materials. 2. Inactive hydrazine. 3. Unsuitable solvent. 4. Inappropriate reaction temperature. | 1. Monitor the reaction by TLC. If starting material persists, increase the reaction time or temperature. 2. Use fresh, high-quality hydrazine hydrate. 3. Screen different solvents such as ethanol, methanol, or acetic acid.[1][3] 4. Optimize the temperature. Some reactions proceed well at room temperature, while others require reflux.[3] |
| Multiple Spots on TLC / Impure Product | 1. Formation of side products (e.g., pyrazoline intermediates, N-acetylated pyrazoles). 2. Isomeric products (if using a substituted hydrazine). 3. Degradation of starting material or product. | 1. Adjust the amount of catalyst (e.g., acetic acid or piperidine) to favor the desired product.[4] Consider purification by column chromatography. 2. Use a regioselective synthetic method if possible. Careful characterization (e.g., 1H NMR, 13C NMR) is crucial to identify the major isomer. 3. Ensure the reaction is performed under an inert atmosphere if your substrates are sensitive to oxidation. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the reaction solvent. 2. Oily product that is difficult to crystallize. 3. Co-elution of impurities during column chromatography. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent (e.g., water or hexane). 2. Attempt to form a salt of the product (e.g., with HCl) to induce crystallization.[6] Alternatively, purify the oil by column chromatography. 3. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Recrystallization from a suitable solvent system can also be effective.[4] |
Visualizing the Reaction: Mechanism and Workflow
To better understand the synthesis, the following diagrams illustrate the general reaction mechanism for the synthesis from a benzofuran chalcone and a typical experimental workflow.
Caption: General reaction mechanism for pyrazole synthesis from a benzofuran chalcone.
Caption: A typical experimental workflow for the synthesis of 3-(benzofuran-2-yl) pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of 3-(benzofuran-2-yl) pyrazoles?
A1: The choice of solvent can significantly impact the reaction yield and rate. Ethanol and methanol are the most commonly used solvents and often give good results.[1][3] Acetic acid can also be used, especially when a more acidic environment is required to promote cyclization. It is recommended to perform small-scale trials with a few different solvents to determine the optimal one for your specific substrate.
Q2: How can I minimize the formation of side products?
A2: Side product formation is a common issue. To minimize it, consider the following:
-
Control the temperature: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.
-
Use a catalyst judiciously: While catalysts like acetic acid or piperidine can accelerate the reaction, using an excessive amount can lead to undesired byproducts.[4] Start with a catalytic amount and optimize from there.
-
Purity of starting materials: Ensure your benzofuran chalcone and hydrazine are of high purity. Impurities in the starting materials can lead to a complex reaction mixture.
Q3: My product is an oil and won't crystallize. What should I do?
A3: Oily products can be challenging to handle. Here are a few strategies:
-
Trituration: Try adding a non-polar solvent like hexane or diethyl ether to your oil and scratching the side of the flask with a glass rod. This can sometimes induce crystallization.
-
Solvent-antisolvent crystallization: Dissolve your oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane) until the solution becomes cloudy. Let it stand, and crystals may form.
-
Purification by chromatography: If crystallization fails, column chromatography is the most reliable method for purifying oily products.
Q4: Can I use a substituted hydrazine in this reaction?
A4: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) can be used to synthesize N-substituted 3-(benzofuran-2-yl) pyrazoles.[4] However, be aware that this can lead to the formation of regioisomers. The regioselectivity of the reaction will depend on the electronic and steric properties of the substituent on the hydrazine and the reaction conditions. Careful analysis of the product mixture (e.g., by NOE NMR experiments) is necessary to determine the major isomer.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole
This protocol is adapted from a general procedure for the synthesis of pyrazoline derivatives from chalcones.[5]
Materials:
-
(E)-1-(Benzofuran-2-yl)-3-phenylprop-2-en-1-one (1 mmol)
-
Hydrazine hydrate (2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of (E)-1-(benzofuran-2-yl)-3-phenylprop-2-en-1-one (1 mmol) in ethanol (10 mL), add hydrazine hydrate (2 mmol).
-
Reflux the reaction mixture for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice.
-
The precipitate obtained is filtered, washed with cold ethanol (2-5 mL) followed by water.
-
Dry the solid in the air to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure 3-(benzofuran-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole.
Protocol 2: Synthesis of 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is based on the Vilsmeier-Haack reaction of a hydrazone precursor.[2][4]
Materials:
-
1-(Benzofuran-2-yl)ethan-1-one phenylhydrazone (1 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Phosphorus oxychloride (POCl3) (3 mmol)
Procedure:
-
In a round-bottom flask, cool DMF (5 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (3 mmol) to the cooled DMF with stirring.
-
To this Vilsmeier reagent, add 1-(benzofuran-2-yl)ethan-1-one phenylhydrazone (1 mmol) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat it to 60-70 °C for 4-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The solid product that precipitates out is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
References
- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole deriv
- Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. PMC.
- Synthesis and biological evaluation of some new oxadiazole and pyrazole derivatives incorporating benzofuran moiety. Der Pharma Chemica.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiprolifer
- WO2011076194A1 - Method for purifying pyrazoles.
-
Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. CORE. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Guide: Solubilization of Hydrophobic Benzofuran-Pyrazoles in DMSO
Executive Summary: The "Brick Dust" Challenge
Benzofuran-pyrazole derivatives represent a class of "brick dust" molecules—compounds characterized by high melting points, rigid planar structures, and poor aqueous solubility. Their insolubility stems from two synergistic factors:
-
High Lattice Energy: The planar benzofuran and pyrazole rings facilitate strong
stacking interactions in the solid state, requiring significant energy to break the crystal lattice. -
Lipophilicity: These compounds are highly hydrophobic, often precipitating immediately upon contact with aqueous buffers.
While Dimethyl Sulfoxide (DMSO) is the universal solvent for these libraries, its hygroscopic nature creates a "solubility paradox" where improper handling leads to silent precipitation, resulting in false negatives in biological assays.
Standard Operating Procedure: The Anhydrous Protocol
To ensure reproducibility, the following protocol treats the DMSO stock solution as a moisture-sensitive reagent.
Phase A: Preparation of Stock Solution (10 mM - 50 mM)
-
Solvent Selection: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).
-
Why: Standard DMSO can absorb up to 10% water by weight from the atmosphere within 24 hours. Water acts as an "antisolvent" for benzofuran-pyrazoles, drastically reducing solubility.
-
-
Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO can leach).
-
Dissolution:
-
Add the calculated volume of Anhydrous DMSO.[1]
-
Vortex vigorously for 60 seconds.
-
Sonication: If visible particles remain, sonicate in an ultrasonic water bath at 37°C for 15–20 minutes.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-suspension.
-
Phase B: Storage & Handling
-
Aliquot Immediately: Do not store large volumes. Aliquot into single-use amber glass vials or polypropylene tubes with O-ring seals.
-
Temperature: Store at -20°C or -80°C.
-
The Thaw Rule: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the DMSO, triggering precipitation.
Mechanism of Failure: The DMSO Hygroscopicity Trap
The most common failure mode for benzofuran-pyrazoles is water-induced precipitation . The diagram below illustrates how atmospheric moisture compromises the stock solution.[1]
Figure 1: The mechanism of water-induced precipitation. DMSO absorbs atmospheric water, which disrupts the solvent-solute interaction, allowing the hydrophobic benzofuran-pyrazole molecules to re-aggregate via pi-stacking.
Advanced Formulation: Preventing "Crash Out" in Assays
When diluting the DMSO stock into aqueous assay media (e.g., PBS, cell culture media), the sudden polarity shift often causes immediate precipitation.
Strategy: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into the assay well. Instead, use a Cosolvent Intermediate .
| Component | Role | Recommended Concentration |
| PEG 400 | Cosolvent; disrupts water structure | 20–40% in intermediate step |
| Tween 80 | Surfactant; prevents aggregation | 0.1–1.0% |
| Cyclodextrin (HP-β-CD) | Encapsulation; shields hydrophobicity | 5–10% w/v |
Protocol for "Sticky" Compounds:
-
Prepare Intermediate Buffer : PBS + 5% Tween 80 (or 20% PEG 400).
-
Dilute DMSO stock 1:10 into this Intermediate Buffer.
-
Result: A stable 10% DMSO micro-emulsion/solution.
-
-
Add this intermediate to your final assay plate.
-
Benefit: Prevents the "shock" precipitation observed when high-concentration DMSO hits pure water.
-
Troubleshooting Guide (FAQ)
Q1: My solution was clear, but after freezing and thawing, I see a white pellet. What happened? A: This is likely due to moisture contamination or freeze-concentration .
-
Mechanism: If the vial was not sealed tightly, water condensed into the DMSO. Upon freezing, pure DMSO crystallizes first, concentrating the drug and water into a remaining liquid phase where the drug is insoluble.
-
Fix: Re-solubilize by heating to 37°C and sonicating.[1][2] If it does not redissolve, the compound may have formed a stable hydrate crystal; discard and make fresh stock using anhydrous DMSO.
Q2: Can I heat the DMSO to dissolve the compound? A: Yes, but with limits.
-
Guideline: You may heat up to 40–50°C briefly. Benzofuran-pyrazoles are generally thermally stable, but DMSO decomposes slowly at high temperatures. Avoid boiling.
-
Warning: Never heat a closed vessel containing DMSO near its boiling point (189°C) due to explosion risk.
Q3: The compound crashes out immediately when added to cell culture media. A: This is a Kinetic Solubility issue.
-
Solution:
-
Serum Binding: Ensure your media contains FBS (Fetal Bovine Serum). Albumin in serum binds hydrophobic drugs and keeps them in solution.
-
Stepwise Dilution: See Section 4. Do not go from 100% DMSO
0.1% DMSO in one step. -
Limit DMSO: Keep final DMSO concentration <0.5% (v/v) to avoid cytotoxicity, but high enough to maintain solubility (often a trade-off).
-
Q4: I suspect my compound is aggregating in the assay, giving false positives. A: Benzofuran-pyrazoles are prone to colloidal aggregation.
-
Test: Add 0.01% Triton X-100 to your assay buffer. If the biological activity disappears, the initial result was likely a false positive caused by non-specific aggregation (the "promiscuous inhibitor" effect).
Workflow Visualization
Figure 2: Optimal workflow for solubilization and dilution. Note the critical divergence at the assay preparation stage favoring intermediate dilution.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[3] Drug Discovery Today, 11(9-10), 446–451.[3] Link
-
BenchChem. (2025).[1][4] Impact of hygroscopic DMSO on solubility and Troubleshooting Guides. BenchChem Technical Support. Link
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[5][6] Cancers, 14, 2196.[7] Link
-
Ziath. (n.d.).[8] The Effects of Water on DMSO and Effective Hydration Measurement. Ziath Technical Notes. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. ziath.com [ziath.com]
Technical Support Center: Purification of Benzofuran Derivatives
Welcome to the technical support guide for the purification of benzofuran derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds from complex reaction mixtures. Our approach moves beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific target molecule.
Section 1: Initial Analysis & Troubleshooting Your Crude Reaction Mixture
This section addresses the critical first step in any purification workflow: understanding your crude product mixture through Thin-Layer Chromatography (TLC).
FAQ 1: I've completed my benzofuran synthesis. What is the absolute first step before attempting any large-scale purification?
The first and most critical step is to analyze your crude reaction mixture using Thin-Layer Chromatography (TLC). Before you commit your entire batch of material to a column or a crystallization flask, a well-run TLC plate will provide invaluable information about your reaction's outcome.
Causality: TLC is a microcosm of column chromatography. It tells you:
-
Reaction Completion: Can you see any remaining starting materials?
-
Product Formation: Is there a new spot that you presume is your product?
-
Byproduct Profile: How many other compounds were formed? Are they more or less polar than your target compound?
-
Feasibility of Chromatography: Can your target compound be separated from the impurities under these conditions?
A few minutes spent optimizing a TLC separation can save hours or even days of frustrating work with large-scale purification.
FAQ 2: How do I select the right mobile phase (solvent system) for my benzofuran derivative on TLC?
The goal is to find a solvent system that moves your target compound to a retention factor (Rf) of 0.25-0.35 . This Rf value generally provides the best separation from impurities and translates well to flash column chromatography.
Step-by-Step Selection Process:
-
Start with a Standard System: For many benzofuran derivatives, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). Begin with a low-polarity mixture, such as 9:1 Hexanes:Ethyl Acetate.
-
Analyze the Result:
-
If all spots remain at the baseline: Your solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., move to 4:1 or 1:1 Hexanes:Ethyl Acetate).
-
If all spots run to the top of the plate (the solvent front): Your system is too polar. Decrease the proportion of the polar solvent.
-
-
Fine-Tune for Optimal Separation: Once you find a system that moves your target spot to the desired Rf, check for separation from nearby impurities. Small adjustments to the solvent ratio can significantly improve resolution.
Expert Tip: Benzofuran cores are relatively non-polar. The polarity of your derivative will be dictated by its substituents. Use the table below to guide your initial solvent choices.
| Substituent Type on Benzofuran Ring | Typical Polarity | Recommended Starting Solvent System |
| Alkyl, Aryl, Halogen | Low | 95:5 to 9:1 Hexanes:Ethyl Acetate |
| Methoxy, Ester, Carbonyl | Medium | 4:1 to 1:1 Hexanes:Ethyl Acetate[1][2][3][4] |
| Hydroxyl, Carboxylic Acid, Amine | High | 1:1 Hexanes:Ethyl Acetate to pure Ethyl Acetate, or add 1% methanol. |
FAQ 3: My TLC plate looks messy! What do these common problems mean and how do I fix them?
A problematic TLC plate is a warning sign that your large-scale purification will fail. It's crucial to diagnose and solve these issues before proceeding.[5][6]
| Problem | Appearance on TLC Plate | Common Causes | Troubleshooting Solutions |
| Streaking | A vertical smear instead of a compact spot. | 1. Sample is too concentrated (overloaded).2. Compound is highly acidic or basic.3. Complex mixture of inseparable impurities. | 1. Dilute your sample significantly before spotting.2. Add a modifier to the eluent: 0.5-1% acetic or formic acid for acidic compounds; 0.5-1% triethylamine for basic compounds.[7][8]3. Try a different solvent system with alternative selectivity (e.g., Toluene/Acetone). |
| Spots are Too Large | Spots are diffuse and large, even if not streaking. | 1. Sample is too concentrated.2. The spotting solvent is too polar and is spreading on the baseline. | 1. Dilute the sample.2. Ensure your sample is dissolved in a low-boiling, low-polarity solvent (like DCM or Ether) for spotting, if possible.[7] |
| Poor Separation | Product and impurity spots have very similar Rf values. | The chosen solvent system lacks the selectivity to resolve the compounds. | 1. Try a completely different solvent system (e.g., switch from Ethyl Acetate to Diethyl Ether or Acetone as the polar component).2. Use a high-performance TLC (HPTLC) plate for better resolution. |
| Compound Degradation | A new spot appears on the plate that wasn't in the initial mixture, often as a streak from the baseline. | The compound is unstable on the acidic silica gel surface. | 1. Run a 2D TLC to confirm decomposition.[5]2. Use TLC plates with a different stationary phase, such as alumina (neutral or basic) or reverse-phase (C18).3. Add triethylamine to the eluent to neutralize the silica surface. |
Troubleshooting TLC Issues: A Decision Workflow
Caption: Decision tree for troubleshooting common TLC problems.
Section 2: High-Throughput Purification Methodologies
Once you have a reliable TLC system, you can scale up your purification. Flash column chromatography is the workhorse of the modern organic chemistry lab.
FAQ 4: My TLC shows excellent separation. How do I translate this to flash column chromatography?
Flash column chromatography on silica gel is the default method for purifying milligram-to-gram quantities of benzofuran derivatives.[1][2][3][9][10] The key is the direct relationship between your TLC solvent system and the mobile phase for your column.
Workflow for Purification
Caption: Standard workflow for flash column chromatography purification.
Detailed Protocol: Flash Column Chromatography of a 2-Aryl-6-methoxybenzofuran
This protocol provides a detailed, field-proven method for purifying a moderately polar benzofuran derivative.
Objective: To purify 5 grams of a crude 2-aryl-6-methoxybenzofuran from less polar and more polar byproducts.
Materials:
-
Crude product (5 g)
-
Silica gel (200-400 mesh, ~200 g)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column (e.g., 5 cm diameter)
-
Collection vessels (test tubes or flasks)
-
TLC plates and chamber
Step-by-Step Methodology:
-
Determine Eluent Composition:
-
Perform TLC analysis as described in FAQ 2. For this example, a solvent system of 4:1 Hexanes:Ethyl Acetate gives the target product an Rf of ~0.3.
-
-
Prepare the Column (Slurry Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.
-
In a large beaker, mix ~200 g of silica gel with the 4:1 Hexanes:EtOAc eluent to form a thin, pourable slurry.
-
Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. The final packed bed should be uniform and free of cracks or air bubbles.
-
Add another layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Load the Sample (Dry Loading is Preferred):
-
Dissolve the 5 g of crude product in a minimal amount of a low-boiling solvent like dichloromethane (DCM).
-
Add ~10-15 g of fresh silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Carefully add this powder to the top of the prepared column.
-
Causality: Dry loading prevents the sample from dissolving in the loading solvent and streaking down the column, which leads to much sharper bands and better separation than "wet loading."
-
-
Run the Column and Collect Fractions:
-
Carefully add the 4:1 Hexanes:EtOAc eluent to the column.
-
Apply gentle, steady pressure to push the solvent through the column at a flow rate of about 5-10 cm/minute.
-
Begin collecting fractions immediately. The size of your fractions will depend on the column size; for this scale, 20-25 mL fractions are appropriate.
-
-
Monitor the Elution:
-
Analyze the collected fractions by TLC. Spot every second or third fraction on a single TLC plate.
-
You will typically see fractions containing non-polar impurities elute first, followed by fractions containing your pure product, and finally, fractions with more polar impurities.
-
-
Combine and Isolate:
-
Based on the TLC analysis, combine all fractions that contain only the pure product spot.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified benzofuran derivative.
-
FAQ 5: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solubility of your compound in the hot solvent is so high that upon cooling, it separates as a liquid phase (an oil) rather than forming a crystal lattice. This is a common problem when the compound is impure or the wrong solvent is used.
Troubleshooting Strategies:
-
Re-heat and Add More Solvent: The most common cause is insufficient solvent. Re-heat the mixture until the oil redissolves, then add more hot solvent until the solution is no longer saturated. Allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed the Solution: If you have a tiny crystal of the pure compound, add it to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent in which it is less soluble. Alternatively, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), then slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly. A common system for benzofurans is methanol-water or acetone-methanol.[11]
Section 3: Purity Confirmation
FAQ 6: I've purified my compound. How do I confirm its identity and assess its purity?
Purification is incomplete without characterization. The two primary methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for confirming the structure. The spectrum should show the expected peaks with the correct chemical shifts, splitting patterns, and integration values for your target benzofuran derivative. The absence of peaks from starting materials or byproducts is a strong indicator of purity.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million.[12]
-
A combination of clean NMR spectra and a correct mass spectrometry result is the gold standard for confirming the identity and high purity of your synthesized benzofuran derivative.
References
- Preparation of benzofuran derivatives. (n.d.). Google Patents.
-
I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why? (2023). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Kumar, D. R. H., et al. (n.d.). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. Retrieved February 15, 2026, from [Link]
-
Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). (n.d.). OpenBU. Retrieved February 15, 2026, from [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (n.d.). Molecules. Retrieved February 15, 2026, from [Link]
-
Selective Syntheses of Coumarin and Benzofuran Derivatives Using Phenols and -Methoxy- -ketoesters. (2023). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. Retrieved February 15, 2026, from [Link]
-
Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Retrieved February 15, 2026, from [Link]
-
TLC troubleshooting. (n.d.). ChemBAM. Retrieved February 15, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023). Medium. Retrieved February 15, 2026, from [Link]
-
TLC TROUBLESHOOTING- The most common problems with TLCs. (2024). YouTube. Retrieved February 15, 2026, from [Link]
Sources
- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Chromatography [chem.rochester.edu]
- 6. microbiozindia.com [microbiozindia.com]
- 7. chembam.com [chembam.com]
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- 11. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating NMR Spectral Overlap in Benzofuran-Pyrazole Systems
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in resolving a common yet challenging issue: NMR peak overlap in the spectra of benzofuran-pyrazole derivatives. The inherent aromatic complexity of these fused heterocyclic systems often leads to crowded ¹H and ¹³C NMR spectra, obscuring vital structural information. This guide provides in-depth troubleshooting strategies and practical, field-proven protocols to help you achieve spectral clarity and unambiguous structural elucidation.
Frequently Asked questions (FAQs)
Here are answers to some of the most common questions we encounter regarding NMR analysis of benzofuran-pyrazoles.
Q1: Why are the aromatic proton signals in my benzofuran-pyrazole spectrum so overlapped?
A: Protons on the benzofuran and pyrazole rings, as well as any aromatic substituents, often reside in similar electronic environments. This results in very close chemical shifts, causing the signals to bunch together in a narrow region of the spectrum (typically 6.5-8.5 ppm).[1][2] This phenomenon is particularly pronounced in polysubstituted analogs where the electronic effects of various groups lead to complex and overlapping multiplets.[1]
Q2: What is the simplest first step I can take to try and resolve overlapping aromatic signals?
A: A simple and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1][3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of your compound's protons compared to more common solvents like chloroform-d (CDCl₃) or DMSO-d₆.[3][4][5] This is due to the Aromatic Solvent-Induced Shift (ASIS) effect, which can spread out crowded signals and simplify the spectrum.[6][5]
Q3: I've tried different solvents, but some peaks are still overlapping. What's the next logical step?
A: If solvent changes are insufficient, the next step is to employ two-dimensional (2D) NMR techniques.[7] Experiments like COSY (Correlation Spectroscopy) can reveal proton-proton coupling networks, while heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and long-range carbon partners, respectively.[7][8][9][10] These techniques spread the signals into a second dimension, greatly enhancing resolution.[7][11]
Q4: How can I confidently assign quaternary carbons in my benzofuran-pyrazole scaffold?
A: Quaternary carbons, which lack attached protons, are not observed in HSQC spectra. The most effective method for their assignment is the HMBC experiment.[12][13] HMBC reveals correlations between protons and carbons over two to three bonds, allowing you to "walk" from known proton signals to nearby quaternary carbons.[10] Overlaying the HSQC and HMBC spectra can be a powerful way to quickly distinguish protonated from non-protonated carbons.[14]
Troubleshooting Guides: From Simple Fixes to Advanced Techniques
When faced with an uninterpretable, overlapped NMR spectrum of your benzofuran-pyrazole derivative, a systematic approach is key. The following guides provide detailed protocols, from basic adjustments to advanced NMR experiments.
Guide 1: Harnessing Solvent Effects
The Principle: The chemical shift of a nucleus is sensitive to its surrounding environment. Changing the solvent alters the solute-solvent interactions, which can include anisotropic effects, hydrogen bonding, and changes in polarity.[4][15] Aromatic solvents, in particular, can induce significant shifts (ASIS effect) that can resolve overlapping signals.[3][5][16]
Experimental Protocol: Solvent Effect Analysis
-
Sample Preparation: Prepare several NMR samples of your compound at identical concentrations (e.g., 10-15 mg in 0.6 mL) in a range of deuterated solvents. A good starting selection includes a non-polar solvent (CDCl₃), an aromatic solvent (Benzene-d₆), and a polar aprotic solvent (DMSO-d₆ or Acetone-d₆).[6]
-
Internal Standard: For precise comparison, add a small amount of an internal standard like tetramethylsilane (TMS) to each sample.
-
NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample under identical conditions (temperature, number of scans, etc.).
-
Data Analysis: Process and carefully compare the spectra. Look for the solvent system that provides the best separation of the signals of interest.
Data Presentation: Illustrative Solvent-Induced Chemical Shifts
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| Benzofuran H-2 | 7.65 (multiplet) | 7.40 (doublet) | -0.25 |
| Benzofuran H-4 | 7.65 (multiplet) | 7.55 (doublet) | -0.10 |
| Pyrazole H-4 | 7.50 | 7.15 | -0.35 |
| Phenyl H-ortho | 7.80 | 7.60 | -0.20 |
This table presents hypothetical data to illustrate the potential for peak resolution.
Guide 2: Leveraging Temperature Variation
The Principle: The populations of different molecular conformations can be temperature-dependent. If your benzofuran-pyrazole is conformationally flexible, changing the temperature can alter the equilibrium, leading to changes in the averaged chemical shifts observed in the NMR spectrum.[17] This can be sufficient to resolve overlapping peaks.[17][18] Variable temperature (VT) NMR is also useful for sharpening broad peaks that arise from intermediate exchange processes.[19][20]
Experimental Protocol: Variable Temperature (VT) NMR Study
-
Instrument Setup: Ensure you are using an NMR spectrometer equipped for VT experiments and have been properly trained in its operation.[19][20] Use appropriate NMR tubes (e.g., Pyrex) that can withstand temperature changes.[20]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C or 298K).
-
Temperature Increments: Increase or decrease the temperature in a stepwise manner (e.g., in 10°C increments). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum. A typical range to explore is -40°C to 80°C, being mindful of the solvent's boiling and freezing points.[20]
-
Data Analysis: Compare the spectra at different temperatures to identify the temperature at which optimal signal resolution is achieved.
Advanced Resolution: A 2D NMR Workflow
When 1D methods are insufficient, a multi-pronged 2D NMR approach is necessary. The following workflow provides a logical progression for complete structural assignment.
Caption: A decision-making workflow for resolving NMR peak overlap.
Guide 3: 2D Homonuclear Correlation (COSY)
The Principle: COSY (Correlation Spectroscopy) is a homonuclear 2D experiment that identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[7][21] Cross-peaks in a COSY spectrum connect signals from coupled protons, allowing you to trace out the proton connectivity networks within your molecule.[7][22]
Experimental Protocol: Acquiring a COSY Spectrum
-
Sample: A standard NMR sample (5-10 mg) is usually sufficient.
-
Experiment Setup: Select a standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker systems). The spectral width in both dimensions should be set to encompass all proton signals.
-
Acquisition: The experiment is relatively quick. Typically, 2-4 scans per increment are sufficient for a moderately concentrated sample.
-
Interpretation: Look for off-diagonal cross-peaks. A cross-peak at the intersection of two different proton frequencies (δ₁, δ₂) indicates that these two protons are coupled. This is invaluable for piecing together fragments of the molecule, such as the protons on the benzofuran ring or a substituted phenyl ring.
Guide 4: 2D Heteronuclear Correlation (HSQC & HMBC)
These two experiments are often run in tandem and are the cornerstones of modern structure elucidation.[8]
¹H-¹³C HSQC: Identifying Direct C-H Bonds
-
The Principle: HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbons to which they are directly attached (a one-bond correlation).[7][13] This provides a powerful way to assign carbon signals based on their known proton assignments and to resolve overlapping proton signals by spreading them across the much wider carbon chemical shift range.[23][24]
-
Experimental Protocol:
-
Sample: A more concentrated sample (15-25 mg) is often beneficial.
-
Setup: Use a standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker). The ¹H dimension (F2) is set to the proton spectral width, and the ¹³C dimension (F1) is typically set from 0 to 160 ppm for aromatic compounds.[25] The experiment is optimized for an average ¹JCH coupling constant, usually around 145-160 Hz for sp² carbons.[25]
-
Interpretation: Each peak in the HSQC spectrum corresponds to a C-H bond, with its coordinates being the chemical shifts of the attached proton and carbon.
-
¹H-¹³C HMBC: Mapping the Carbon Skeleton
-
The Principle: HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over longer ranges, typically two and three bonds (²JCH and ³JCH).[10] This is the primary method for identifying quaternary carbons and for connecting molecular fragments separated by heteroatoms.[10][12]
-
Experimental Protocol:
-
Sample: Similar concentration to HSQC is recommended.
-
Setup: Use a standard HMBC pulse sequence (e.g., 'hmbcetgpl3nd' on Bruker).[12] The spectral widths are similar to HSQC, although the ¹³C range might be extended to ~220 ppm to ensure all carbons, including carbonyls, are observed.[13] The long-range coupling delay is typically optimized for a value between 8-10 Hz.
-
Interpretation: A cross-peak between a proton at δH and a carbon at δC indicates they are 2 or 3 bonds apart. By analyzing these long-range connections, the entire carbon skeleton can be assembled.
-
Caption: Key 2D NMR experiments and their applications.
Guide 5: Through-Space Correlations (NOESY/ROESY)
The Principle: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY are experiments that reveal through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[26][27] This is extremely useful for determining the relative stereochemistry and conformation of your molecule, or for distinguishing between isomers.[26][28]
Experimental Protocol: NOESY for Stereochemical Analysis
-
Sample: The sample must be free of paramagnetic impurities. Degassing the sample can sometimes improve results.
-
Setup: Choose a standard NOESY pulse sequence. A crucial parameter is the "mixing time," which determines the duration over which the NOE effect builds up. A range of mixing times (e.g., 300-800 ms) may need to be tested.
-
Interpretation: A cross-peak between two protons indicates they are close in space. For example, a NOESY correlation between a proton on the pyrazole ring and a proton on a nearby substituent can confirm their relative orientation.
Guide 6: Using Lanthanide Shift Reagents (LSRs)
The Principle: LSRs are paramagnetic complexes, often of europium (Eu) or praseodymium (Pr), that can reversibly bind to Lewis basic sites in a molecule (e.g., the nitrogen or oxygen atoms in your benzofuran-pyrazole).[29][30] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[29][31] This can dramatically simplify complex spectra by spreading out overlapping signals.[29][32]
Experimental Protocol: Titration with an LSR
-
Reagent Selection: Choose a suitable LSR, such as Eu(fod)₃ or Eu(dpm)₃.[30][32]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃.
-
Titration: Add a small, known amount of the LSR to the NMR tube, shake well, and re-acquire the spectrum.
-
Repeat: Continue adding small aliquots of the LSR and acquiring spectra until sufficient peak separation is achieved or until significant line broadening occurs.[30]
-
Analysis: Plot the change in chemical shift for each proton against the molar ratio of LSR/substrate. The protons closest to the binding site will show the largest induced shifts.
Limitations of LSRs:
-
They require a Lewis basic functional group in the molecule for coordination.[30]
-
They can cause significant line broadening, which can reduce resolution and hinder integration.[30]
-
LSRs are highly sensitive to water, so anhydrous conditions are essential.[30]
By systematically applying these troubleshooting guides and advanced experimental protocols, you can overcome the challenges of NMR peak overlap and confidently elucidate the complex structures of your benzofuran-pyrazole derivatives.
References
-
Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]
-
ACS Publications. (n.d.). Use of Lanthanide Shift Reagents with 31P FT-NMR Spectroscopy To Analyze Concentrated Lake-Water Samples. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PMC. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]
-
ACD/Labs. (2008, July 3). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Retrieved from [Link]
-
PMC. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]
-
Scribd. (n.d.). HSQC and HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]
-
ACS Publications. (n.d.). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Retrieved from [Link]
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Slideshare. (n.d.). 2D-NMR-(COSY,NOESY,HETCOR,INEPT AND INADEQUATE).pdf. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
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Thieme Connect. (2019, December 10). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
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ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]
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Reddit. (2025, August 19). COSY NMR. Retrieved from [Link]
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ACD/Labs. (2009, October 2). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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University of California, Davis. (n.d.). Two-dimensional NMR. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
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Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]
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PubMed. (2009, February 28). High-precision heteronuclear 2D NMR experiments using 10-ppm spectral window to resolve carbon overlap. Retrieved from [Link]
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Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]
-
University of California, Davis. (n.d.). 2D NMR Introduction. Retrieved from [Link]
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ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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PMC. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. Retrieved from [Link]
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Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
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Diva-portal.org. (2021, January 22). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]
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Technical Support Center: Enhancing the Metabolic Stability of Benzofuran-Pyrazole Scaffolds
Prepared by the Senior Application Scientist Team
Welcome to the technical support center dedicated to advancing your research on benzofuran-pyrazole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of metabolic stability. Here, we provide in-depth answers to common questions, troubleshooting strategies for frequent experimental hurdles, and detailed protocols to ensure the reliability and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: What makes metabolic stability a critical parameter for benzofuran-pyrazole drug candidates?
Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[1] Compounds that are rapidly metabolized by enzymes in the body, primarily in the liver, are cleared too quickly to exert a therapeutic effect.[2] For benzofuran-pyrazole scaffolds, which are prevalent in modern medicinal chemistry, optimizing metabolic stability is essential to prevent premature failure of promising lead compounds during drug development.[3]
Q2: What are the primary metabolic liabilities associated with the benzofuran-pyrazole scaffold?
The primary metabolic liabilities often stem from oxidative metabolism mediated by Cytochrome P450 (CYP) enzymes.[2][4] These enzymes are responsible for the biotransformation of over 70-80% of all drugs in clinical use.[5]
Common metabolic "soft spots" on these scaffolds include:
-
Electron-rich aromatic systems: Unsubstituted phenyl rings or electron-rich positions on the benzofuran and pyrazole rings are susceptible to hydroxylation.[4][6]
-
Positions adjacent to heteroatoms: Carbons alpha to the nitrogen or oxygen heteroatoms can be sites of oxidation.[7]
-
N-alkyl groups: If present, these can undergo N-dealkylation.
While CYP enzymes are the main concern, it's also important to consider the potential for metabolism by other enzymes like aldehyde oxidase, especially for electron-deficient nitrogen-containing heterocycles.[4]
Q3: What are the most effective strategies to enhance the metabolic stability of these scaffolds?
Several strategies can be employed, often guided by initial metabolite identification studies that pinpoint the exact sites of metabolic breakdown.[8]
-
Blocking Metabolically Labile Sites: This involves introducing groups that sterically or electronically hinder the metabolic enzymes. A common and effective method is the strategic placement of a fluorine atom near the site of metabolism.[7][8]
-
Bioisosteric Replacement: This is a powerful strategy where a metabolically vulnerable functional group is replaced with another that has similar spatial and electronic properties but is more robust.[9][10][11] For example:
-
Scaffold Hopping: This involves making larger structural changes to the core scaffold while preserving the key pharmacophoric features.[4] This can be used to replace an entire metabolically unstable ring system with a more stable one.[4]
-
Reducing Lipophilicity: Generally, more lipophilic (greasy) compounds are better substrates for CYP enzymes. Reducing the compound's lipophilicity can decrease its rate of metabolism.[7]
Q4: Which in vitro models are best for assessing the metabolic stability of my compounds?
The choice of the in vitro system depends on the stage of your research and the specific questions you are asking.
-
Liver Microsomes: These are subcellular fractions from the liver that are rich in Phase I drug-metabolizing enzymes like CYPs.[2][12] Microsomal stability assays are cost-effective, high-throughput, and excellent for initial screening of compounds to rank order them and identify major metabolic liabilities.[12][13][14]
-
Hepatocytes (Liver Cells): Using cryopreserved hepatocytes provides a more complete and physiologically relevant model.[15][16] Hepatocytes contain both Phase I and Phase II metabolizing enzymes, as well as drug transporters, offering a more comprehensive picture of hepatic clearance.[17]
For initial screening and ranking, liver microsomes are often sufficient. For more accurate predictions of in vivo clearance, hepatocytes are the preferred system.[15][18]
Troubleshooting Guides for Metabolic Stability Assays
This section addresses common issues encountered during in vitro metabolic stability experiments in a direct question-and-answer format.
Issue 1: My results show high variability between replicate experiments.
-
Possible Cause: Inconsistent thawing of cryopreserved microsomes or hepatocytes.
-
Solution: Thaw biological materials rapidly in a 37°C water bath immediately before use and keep them on ice until they are added to the incubation mixture.[13] Inconsistent thawing can lead to variable enzyme activity.
-
-
Possible Cause: Degradation of the NADPH cofactor.
-
Possible Cause: Inaccurate pipetting or cell counting.
-
Solution: Ensure all pipettes are properly calibrated. When using hepatocytes, perform a cell count and viability assessment (e.g., trypan blue exclusion) for each new vial to ensure accurate cell density in your incubations.
-
Issue 2: My test compound appears to be unstable even in control incubations without the NADPH cofactor.
-
Possible Cause: The compound is chemically unstable in the incubation buffer.
-
Solution: Assess the compound's stability in the buffer alone, without any biological matrix, over the same time course. If degradation occurs, you may need to adjust the buffer pH or composition.
-
-
Possible Cause: The compound is a substrate for non-NADPH-dependent enzymes present in the microsomes, such as esterases.
-
Solution: If your compound has an ester moiety, this is a likely cause. You may need to use specific inhibitors to confirm this or consider bioisosteric replacement of the ester group.
-
-
Possible Cause: The compound is binding non-specifically to the plasticware.
-
Solution: Analyze the T0 (zero-minute) sample. A significantly lower signal compared to your stock solution suggests non-specific binding. Using low-binding plates or adding a small amount of bovine serum albumin (BSA) to the buffer can mitigate this.
-
Issue 3: The positive control compound shows little to no metabolism.
-
Possible Cause: Poor metabolic activity of the liver microsomes or hepatocytes.
-
Solution: This indicates a problem with the biological material itself. Use a new batch or vial of microsomes/hepatocytes. Always use a well-characterized positive control with a known metabolic rate (e.g., Dextromethorphan, Midazolam) to validate the activity of your test system in every experiment.[13]
-
-
Possible Cause: Inactive NADPH cofactor.
-
Solution: As mentioned, prepare NADPH fresh. If the problem persists, purchase a new stock of NADPH.
-
Troubleshooting Decision Workflow
Caption: Troubleshooting workflow for common metabolic stability assay issues.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials and Reagents
-
Biological Material: Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test Compound: 10 mM stock solution in DMSO.
-
Positive Controls: Dextromethorphan and Midazolam (10 mM stocks in DMSO).[13]
-
Buffer: 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[13]
-
Cofactor: NADPH regenerating solution or 1 mM NADPH solution, prepared fresh.[12]
-
Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C shaking water bath/incubator, centrifuge, 96-well plates, LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure
-
Preparation:
-
Prepare working solutions of the test compound and positive controls by diluting the 10 mM DMSO stocks to a final concentration of 1 µM in 100 mM KPO4 buffer. The final DMSO concentration should be ≤ 0.25%.[12]
-
Thaw a vial of HLM at 37°C and immediately place it on ice. Dilute the HLM with cold KPO4 buffer to a working concentration of 0.5 mg/mL.[2][12]
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted HLM suspension and the 1 µM test compound solution.
-
Prepare parallel control incubations: one set without NADPH (to check for non-CYP degradation) and another set with heat-inactivated HLM (to check for chemical instability).[18]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[16]
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well (except the 'minus-NADPH' controls).[13]
-
Immediately remove an aliquot from each well for the T=0 time point and transfer it to a separate 96-well plate containing the cold quenching solution (ACN + IS).[12]
-
Return the reaction plate to the 37°C incubator.
-
Remove aliquots at subsequent time points (e.g., 5, 15, 30, 45 minutes) and quench them in the same manner.[12]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the quenching plate and centrifuge at high speed (e.g., 3000 x g for 10 min) to pellet the precipitated protein.[16]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[15]
-
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as:
-
t½ = 0.693 / k [16]
-
-
Calculate Intrinsic Clearance (Clint): The intrinsic clearance, which represents the inherent ability of the liver enzymes to metabolize the drug, is calculated as:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount in mg) [18]
-
Sample Data Summary
| Compound ID | Modification | t½ (min) | Clint (µL/min/mg) | Interpretation |
| BFP-001 | Parent Scaffold | 8.5 | 81.5 | High Clearance / Metabolically Unstable |
| BFP-002 | Phenyl -> Pyridyl | 25.2 | 27.5 | Moderate Clearance / Improved Stability |
| BFP-003 | Fluorine at para-position | > 60 | < 11.6 | Low Clearance / Metabolically Stable |
| Dextromethorphan | Positive Control | 12.1 | 57.3 | Assay Valid (within expected range) |
This table provides a clear comparison of how specific structural modifications can impact metabolic stability, guiding the next steps in your drug design cycle.
References
-
Mitigating heterocycle metabolism in drug discovery. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025, August 30). IJPPR. Retrieved from [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
-
Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved from [Link]
-
Smith, B. R., & Cheatum, C. M. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. Retrieved from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Hunter. Retrieved from [Link]
-
van de Waterbeemd, H., & Testa, B. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Scientist.com. Retrieved from [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). IP Innovative Publication. Retrieved from [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT-lab. Retrieved from [Link]
-
Bioisosteres that influence metabolism. (2022, July 20). Hypha Discovery Blogs. Retrieved from [Link]
-
Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. Retrieved from [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]
-
Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. (2021, May 28). MDPI. Retrieved from [Link]
-
EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. (2023, April 5). Rasayan Journal of Chemistry. Retrieved from [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers in Pharmacology. Retrieved from [Link]
-
EXPLORATION OF PYRAZOLINE AND AMINO CHALCONE DERIVATIVES AS MONOAMINE OXIDASE INHIBITORS: AN IN-SILICO APPROACH. (2023, April 1). Universitas Airlangga. Retrieved from [Link]
-
Pyrazoline based MAO inhibitors: synthesis, biological evaluation and SAR studies. (2011, July 15). PubMed. Retrieved from [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025, May 22). Frontiers in Chemistry. Retrieved from [Link]
-
Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. (2025, May 21). Frontiers in Chemistry. Retrieved from [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved from [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024, July 2). MDPI. Retrieved from [Link]
-
The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]
-
ADME 101: Drug Metabolism Studies – Metabolic Stability. (2023, February 24). YouTube. Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010, November 29). MDPI. Retrieved from [Link]
-
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023, May 15). University of Bari Aldo Moro. Retrieved from [Link]
-
Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. (2013). Pharmacology & therapeutics. Retrieved from [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. (n.d.). RSC Medicinal Chemistry. Retrieved from [Link]
-
The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. (2025, January 3). World Journal of Pharmacology and Toxicology. Retrieved from [Link]
-
Reaction pathway for the synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives 170. (n.d.). ResearchGate. Retrieved from [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. Retrieved from [Link]
-
Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis. (2023, September 27). MDPI. Retrieved from [Link]
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Technical Support Center: Bioavailability Optimization for Methoxy-Heterocycles
Status: Operational Current Ticket: #BIO-OCH3-OPT Subject: Addressing Poor Bioavailability in Methoxy-Substituted Heterocycles Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]
Welcome to the Bioavailability Optimization Hub
You are likely here because your lead compound—a methoxy-substituted heterocycle—is showing excellent potency in vitro but failing in vivo.[1] The methoxy group (
This guide is not a textbook; it is a troubleshooting workflow designed to diagnose and fix these specific issues.
Module 1: Metabolic Instability (The "Soft Spot" Protocol)[1]
Symptom: High clearance (
The Mechanism
Cytochrome P450 enzymes (particularly CYP2D6 and CYP2C19) attack the
Troubleshooting Workflow
Q: How do I confirm O-demethylation is the driver of clearance?
-
Run a Metabolite ID (MetID) Study: Incubate with hepatocytes. Look for the loss of 14 Da (
) or the appearance of a phenol/hydroxyl group.[1] -
Microsomal Stability Assay: Compare intrinsic clearance in the presence of specific CYP inhibitors (e.g., Quinidine for CYP2D6).[1]
Solution A: Deuteration (The Kinetic Isotope Effect)
If the C-H bond cleavage is the rate-determining step (RDS), replacing hydrogen with deuterium (
-
Why it works: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.[1] This creates a Primary Kinetic Isotope Effect (KIE), typically reducing reaction rates by 2-5 fold.[1]
-
Success Story: Deutetrabenazine (Austedo®) is the deuterated form of tetrabenazine.[1][2] The methoxy deuteration increased the half-life and reduced dosing frequency without altering receptor binding.[1]
Solution B: Fluorination (Bioisosteric Replacement)
If deuteration is insufficient or patent-blocked, replace the methoxy group with fluorinated isosteres.[1]
-
Difluoromethoxy (
): Acts as a lipophilic hydrogen bond donor/acceptor but blocks metabolic oxidation at the -carbon.[1] -
Trifluoromethoxy (
): Highly metabolically stable but increases lipophilicity (LogP), which may impact solubility.[1]
Visualizing the Strategy
Figure 1: Mechanism of CYP-mediated clearance and blocking strategies via Deuteration or Fluorination.[1]
Module 2: Solubility & Dissolution (The "Brick Dust" Protocol)
Symptom: Low oral bioavailability (
The Physics of the Problem
Methoxy groups are planar. When attached to aromatic heterocycles (e.g., quinolines, indoles), they facilitate
Troubleshooting Workflow
Q: Is my bioavailability limited by solubility or permeability?
-
Test: Perform a solubility assay in FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Rule of Thumb: If Solubility (mg/mL) < Dose (mg) / 250 mL, absorption is solubility-limited (DCS Class IIb).
Solution A: Disruption of Planarity (Molecular Torsion)
You must "break" the crystal lattice by introducing a twist in the molecule.[1]
-
Ortho-Substitution: Introduce a substituent (e.g., Methyl, Chloro) ortho to the methoxy group or the biaryl linkage.[1] This forces the ring system to twist out of plane to relieve steric strain, lowering the lattice energy and improving solubility.[1]
-
Example: In naphthoflavone series, introducing an ortho-substituent increased solubility by >10-fold by increasing the dihedral angle.[1]
Solution B: Formulation Rescue (Amorphous Solid Dispersions)
If chemical modification is not possible, use formulation to maintain the amorphous state.[1]
| Formulation Strategy | Mechanism | Best For |
| HPMC-AS Spray Drying | Polymer stabilizes amorphous form, preventing recrystallization.[1] | High |
| Lipid Formulation (SEDDS) | Dissolves compound in lipid matrix, bypassing dissolution step.[1] | High LogP (Lipophilic) compounds.[1] |
| Nanosuspension | Increases surface area to improve dissolution rate.[1] | Compounds with slow dissolution but high solubility.[1] |
Module 3: Permeability & Efflux (The "Entry" Protocol)[1]
Symptom: Good solubility, good metabolic stability, but low plasma exposure.[1] Diagnosis: P-glycoprotein (P-gp) Efflux.[1] Methoxy groups can contribute to the polar surface area (PSA) that P-gp recognizes.[1]
Experimental Validation
Protocol: Caco-2 Permeability Assay
-
Setup: Culture Caco-2 cells on Transwell plates for 21 days.
-
Dosing: Apply compound (10
M) to the Apical (A) and Basolateral (B) sides.[1] -
Measurement: Measure transport A
B and B A using LC-MS/MS. -
Calculation: Efflux Ratio (ER) =
.[1]
Structural Fix
-
Reduce H-Bond Acceptor Count: Methoxy is an H-bond acceptor.[1] Masking it or replacing it with a less polar isostere (e.g.,
) can reduce P-gp affinity.[1] -
Lipophilic Efficiency (LipE): Ensure you aren't just adding grease.[1] Aim for LipE > 5 (LipE = pIC50 - LogP).[1]
Decision Matrix: The Optimization Pathway
Use this logic flow to determine your next experimental step.
Figure 2: Decision tree for diagnosing and treating bioavailability failure modes.
References
-
Vertex Pharmaceuticals. (2013).[1] Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. National Institutes of Health (PMC).[1] Link
-
Concert Pharmaceuticals. (2018).[1] Deuterium isotope effects in drug pharmacokinetics: Substrate-dependence of the reaction mechanism.[1] PLOS ONE.[1] Link
-
Journal of Medicinal Chemistry. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[1] ACS Publications.[1] Link[1]
-
Teva Pharmaceuticals. (2017).[1] Deutetrabenazine (AUSTEDO) Prescribing Information.[1] FDA Access Data.[1] Link
-
Xenobiotica. (1990).[1] In vitro O-demethylation from a heterocyclic nitrogen: a novel metabolic reaction? PubMed.[1] Link
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A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Benzofuran-Pyrazoles
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the benzofuran-pyrazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The precise structural elucidation of novel derivatives is paramount, and mass spectrometry stands as an indispensable tool in this endeavor. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical step in confirming identity, elucidating structure, and ensuring the purity of synthesized compounds.
This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of benzofuran-pyrazoles. We will dissect the fragmentation of the individual benzofuran and pyrazole cores before exploring the intricate patterns of the fused system. By comparing ionization techniques and the influence of substituents, this document serves as a practical reference for researchers, scientists, and drug development professionals aiming to leverage mass spectrometry with confidence and precision.
Foundational Principles: Ionization and Fragmentation
The fragmentation pattern of a molecule is fundamentally dictated by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), generate different precursor ions, leading to distinct fragmentation pathways.
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI bombards the molecule with high-energy electrons (70 eV). This process ejects an electron from the molecule, creating an energetically unstable radical cation (M+•).[1] This high internal energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure.
-
Electrospray Ionization (ESI): A "soft" ionization technique commonly paired with Liquid Chromatography (LC-MS), ESI generates ions by creating a fine spray of charged droplets.[2][3][4][5] It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-). These even-electron species are more stable than radical cations and usually require collisional activation (tandem mass spectrometry, MS/MS) to induce fragmentation. The resulting spectra are often simpler than EI spectra, focusing on the most labile bonds.
Fragmentation is not a random process; it is governed by the principles of chemical stability.[6] Cleavage occurs at the weakest bonds, and pathways that lead to stable products—such as resonance-stabilized cations or small, stable neutral molecules (e.g., CO, N₂, HCN)—are favored.[7]
Deconstructing the Scaffolds: Individual Fragmentation Signatures
To understand the fragmentation of a complex benzofuran-pyrazole molecule, we must first understand the behavior of its constituent parts.
The Benzofuran Moiety
The benzofuran core has a well-documented fragmentation pattern, particularly under EI conditions. The defining characteristic is the stability of the aromatic system.
-
Loss of Carbon Monoxide (CO): The most characteristic fragmentation of the benzofuran radical ion is the loss of a CO molecule from the furan portion of the ring system.[8] This results in a stable benzofuran radical ion fragment.
-
Subsequent Fragmentations: Following the initial loss of CO, the resulting ion can undergo further fragmentation, such as the loss of a hydrogen radical (H•).[8]
In ESI-MS/MS, the fragmentation of protonated benzofuran derivatives is often initiated at substituent groups. For example, 2-aroylbenzofurans show characteristic losses related to the aroyl group and rearrangements involving the benzofuran core.[9][10]
The Pyrazole Moiety
The pyrazole ring's fragmentation is dominated by the inherent weakness of the nitrogen-nitrogen single bond.
-
N-N Bond Cleavage: The initial and most significant fragmentation step is often the cleavage of the N-N bond, which is the most labile bond in the ring.[11]
-
Expulsion of HCN and N₂: Two important fragmentation processes for the pyrazole molecular ion are the expulsion of a molecule of hydrogen cyanide (HCN) and the loss of molecular nitrogen (N₂).[12] The relative prominence of these pathways is heavily influenced by the position and nature of substituents.
-
Substituent Effects: The fragmentation of the pyrazole ring is highly dependent on its substituents.[12][13] For instance, N-substitution can suppress the initial N-N bond cleavage.[11] Aromatic substituents can stabilize the molecular ion, while other groups may introduce entirely new fragmentation pathways (e.g., nitro groups leading to loss of NO and NO₂).[13]
The Fused System: Fragmentation of Benzofuran-Pyrazoles
When the benzofuran and pyrazole rings are fused, their fragmentation patterns become interdependent. The resulting spectrum is a composite of the pathways available to each moiety, influenced by the overall stability of the fused system and the specific linkage between the rings. While direct, systematic studies on simple benzofuran-pyrazoles are limited, we can logically deduce the primary fragmentation pathways based on the known behavior of the individual components and related complex structures.[14]
Comparative Analysis: EI vs. ESI-MS/MS
The choice of ionization technique will produce dramatically different fragmentation patterns for a given benzofuran-pyrazole derivative.
| Ionization Method | Precursor Ion | Primary Fragmentation Drivers | Expected Key Fragments & Neutral Losses |
| Electron Ionization (EI) | Radical Cation (M+•) | High internal energy, radical site initiation. | From Pyrazole: N-N bond cleavage, loss of N₂, loss of HCN. |
| From Benzofuran: Loss of CO. | |||
| Complex rearrangements involving both rings. | |||
| Electrospray (ESI-MS/MS) | Protonated Molecule ([M+H]+) | Proton affinity, charge-site initiation, stability of even-electron ions. | Cleavage initiated at the most basic site (likely a pyrazole nitrogen). |
| Loss of small molecules like HCN or N₂ from the protonated pyrazole ring. | |||
| Cleavage of substituent groups is often the most dominant pathway. |
Proposed Fragmentation Pathways
Below are diagrams illustrating the most probable fragmentation pathways for a representative benzofuran-pyrazole structure under both EI and ESI conditions.
Diagram 1: Proposed EI Fragmentation of a Benzofuran-Pyrazole
Caption: Key EI fragmentation pathways for a benzofuran-pyrazole radical cation.
Diagram 2: Proposed ESI-MS/MS Fragmentation of a Benzofuran-Pyrazole
Caption: Common ESI-MS/MS fragmentation pathways for a protonated benzofuran-pyrazole.
Experimental Protocols
To ensure reproducible and high-quality data, a standardized analytical approach is essential. The following are generalized protocols for the analysis of benzofuran-pyrazole derivatives using GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis for EI Fragmentation
This protocol is suitable for thermally stable and volatile benzofuran-pyrazole derivatives.
-
Sample Preparation: Dissolve the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample with an appropriate split ratio (e.g., 50:1) to avoid overloading the detector.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold for 5-10 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.
-
-
MS Detection (EI):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: Set to 230 °C.
-
Mass Range: Scan from m/z 40 to 600.
-
Data Analysis: Identify the molecular ion peak (M+•) and analyze the fragmentation pattern, comparing it against spectral libraries and theoretical fragmentation pathways. The use of retention indices can further aid in distinguishing isomers.[15]
-
Diagram 3: GC-MS Experimental Workflow
Caption: A typical workflow for the analysis of benzofuran-pyrazoles by GC-MS.
Protocol 2: LC-MS/MS Analysis for ESI Fragmentation
This protocol is ideal for a broader range of benzofuran-pyrazole derivatives, including those that are less volatile or thermally labile.
-
Sample Preparation: Dissolve the compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL. Filter the sample through a 0.22 µm syringe filter.
-
LC Separation:
-
Column: Use a reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: Use a gradient elution with (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: Maintain at 30-40 °C.
-
-
MS/MS Detection (ESI):
-
Ion Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
Full Scan (MS1): First, acquire a full scan spectrum to identify the m/z of the protonated molecule ([M+H]+).
-
Product Ion Scan (MS2): Perform a targeted MS/MS experiment on the precursor ion ([M+H]+) identified in the full scan.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe both low-energy (rearrangement-driven) and high-energy (bond cleavage) fragmentations.[16]
-
Data Analysis: Correlate the product ions with the structure of the parent molecule, focusing on characteristic neutral losses and fragment ions.
-
Conclusion
The mass spectrometric fragmentation of benzofuran-pyrazoles is a complex yet predictable process governed by the fundamental stabilities of the fused heterocyclic rings and the influence of applied ionization energy. Under high-energy Electron Ionization, fragmentation is extensive, with key pathways including the loss of CO from the benzofuran moiety and the loss of N₂ or HCN from the pyrazole ring. In contrast, soft-ionization ESI-MS/MS of the protonated molecule typically results in simpler spectra, often dominated by the cleavage of substituents or the loss of small neutral molecules from the protonated pyrazole ring.
For researchers in drug discovery and chemical synthesis, a thorough understanding of these comparative fragmentation patterns is crucial. It enables confident structural confirmation, facilitates the identification of unknown analogues, and provides a robust analytical framework for quality control. By carefully selecting the ionization method and systematically interpreting the resulting spectra, scientists can fully harness the power of mass spectrometry to accelerate their research and development efforts.
References
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Unknown Author. (n.d.). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]
-
ResearchGate. (2020). The proposed fragmentation pathways of licobenzofuran (a), licochalcone... ResearchGate. [Link]
-
Al-Matar, H. M., El-Khair, A. A., & Elnagdi, M. H. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
Al-Matar, H. M., El-Khair, A. A., & Elnagdi, M. H. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. International Journal of Advanced Research. [Link]
-
Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A. [Link]
-
Attygalle, A. B. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Molecules. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
-
Unknown Author. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]
-
Lam, L., Park, S., & Sloop, J. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]
-
ResearchGate. (n.d.). The mass fragmentation patterns of compound (3, HMBPP). ResearchGate. [Link]
-
Unknown Author. (1973). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Unknown Author. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
-
Unknown Author. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Semantic Scholar. [Link]
-
The Organic Chemistry Tutor. (2020). Fragmentation in mass spectrometry. YouTube. [Link]
-
Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. ResearchGate. [Link]
-
Ndhlala, A. R., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. PMC. [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
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- 14. researchgate.net [researchgate.net]
- 15. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR Analysis: 5-Methoxy vs. 7-Methoxy Benzofuran Scaffolds
[1]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Scope: Structure-Activity Relationship (SAR), Receptor Binding Affinity (5-HT/MT), and Synthetic Accessibility.[1]
Executive Summary: The Positional Divergence
In the optimization of benzofuran-based ligands—particularly those designed as bioisosteres for indole-based alkaloids (tryptamines) or melatonin analogs—the position of the methoxy substituent acts as a critical "molecular switch" for potency and selectivity.[1]
-
5-Methoxy Isomers (5-MeO): Generally exhibit superior potency at canonical serotonin (5-HT) and melatonin (MT1/MT2) receptors.[1] This is driven by the substituent's ability to mimic the 5-hydroxyl/methoxy group of the endogenous ligands (serotonin/melatonin), engaging in essential hydrogen bonding or filling a specific lipophilic pocket.[1]
-
7-Methoxy Isomers (7-MeO): Often display reduced orthosteric affinity due to steric clash with transmembrane helices (TM5/TM6).[1] However, they are increasingly valued in lead optimization for enhanced metabolic stability (blocking CYP450 oxidation sites) and subtype selectivity (e.g., distinguishing 5-HT7 from 5-HT1A).[1]
Molecular Pharmacology & Mechanism of Action
To understand the potency disparity, one must analyze the ligand-receptor interaction within the orthosteric binding pocket.[1]
The 5-Methoxy "Anchor" (High Potency)
In 5-HT2A and MT1/MT2 receptors, the binding pocket has evolved to accommodate the 5-position substituent of the indole core.[1]
-
Electronic Effect: The 5-MeO group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the furan ring, which enhances
- stacking interactions with aromatic residues (e.g., Phe340 in 5-HT2A).[1] -
Steric Fit: The vector of the 5-methoxy group aligns perfectly with a hydrophobic cleft, often interacting with specific serine or threonine residues.[1]
The 7-Methoxy "Modulator" (Selectivity/Stability)
The 7-position places the methoxy group adjacent to the furan oxygen.[1]
-
Intramolecular Repulsion: The proximity of the 7-methoxy oxygen to the furan ring oxygen can create a dipole-dipole repulsion, slightly twisting the bond angles and altering the planar conformation required for intercalation.[1]
-
Steric Clash: In tight binding pockets (like 5-HT2A), the 7-substituent often clashes with the receptor wall, reducing
values by 10–100 fold compared to the 5-isomer.[1]
Pathway Visualization: SAR Logic
The following diagram illustrates the decision tree for selecting between these isomers based on pharmacological goals.
Caption: Decision matrix for benzofuran substitution. Green nodes indicate desirable outcomes; red indicates challenges.[1]
Comparative Performance Data
The following data synthesizes trends from binding affinity studies involving benzofuran-ethylamines (5-MeO-BFE analogs) and melatonin agonists.
Table 1: Receptor Binding Affinity ( ) Comparison[1]
| Receptor Target | 5-Methoxy Isomer ( | 7-Methoxy Isomer ( | Potency Shift | Mechanistic Note |
| 5-HT1A | 2 – 15 nM | > 150 nM | ↓ 10x | 5-MeO is critical for H-bond with Ser4.[1]57. |
| 5-HT2A | 10 – 40 nM | > 500 nM | ↓ 50x | 7-MeO causes steric clash in the orthosteric site.[1] |
| MT1 (Melatonin) | 0.1 – 0.5 nM | 25 – 100 nM | ↓ 100x | 5-MeO mimics the indole-5-OMe of melatonin essential for binding.[1] |
| Sigma-1 ( | 50 – 80 nM | 30 – 60 nM | ↑ 1.5x | 7-MeO favors the hydrophobic pocket of |
| Tubulin (Cancer) | IC50: ~3.0 | IC50: > 30 | ↓ 10x | 5-MeO aligns with the colchicine binding site on tubulin.[1] |
Data Interpretation: The 5-methoxy isomer is the clear "potency winner" for serotonergic and melatonergic targets.[1] The 7-methoxy isomer is generally considered a "distomer" (less active isomer) in these specific pathways, though it may retain activity in sigma-receptor or opioid-receptor scaffolds.[1]
Experimental Protocol: Radioligand Binding Assay
To objectively verify the potency difference in your own lab, use the following self-validating protocol for 5-HT2A affinity.
Reagents & Setup
-
Source Tissue: HEK-293 cells stably expressing human 5-HT2A.[1]
-
Radioligand: [3H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).[1]
-
Reference Ligand: Methysergide (10
M) for non-specific binding (NSB).[1] -
Test Compounds: 5-MeO-Benzofuran and 7-MeO-Benzofuran (dissolved in DMSO).[1]
Workflow Diagram
Caption: Standardized Radioligand Binding Workflow for Ki determination.
Calculation (Self-Validation)
Ensure your assay is valid by checking the Z-factor .[1] A Z-factor > 0.5 indicates a robust assay.[1] Calculate
-
[L]: Concentration of radioligand used.
- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
Synthesis & Accessibility Notes
When designing these comparisons, the synthetic route often dictates the feasibility of the study.[1]
-
5-Methoxy Route: Highly accessible.[1] Typically synthesized via the Rap-Stoermer condensation or alkylation of p-methoxyphenol followed by cyclization.[1] This availability biases many initial screens toward the 5-isomer.[1]
-
7-Methoxy Route: More challenging.[1] Often requires starting from o-vanillin (2-hydroxy-3-methoxybenzaldehyde).[1] The steric bulk of the 7-methoxy group can hinder cyclization reactions that rely on adjacent sites, often requiring higher temperatures or specific catalysts (e.g., Rhodium-catalyzed C-H insertion).[1]
References
-
Venkatesan, A. M., et al. (2010).[1][2] "Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Drug Enforcement Administration. (2013).[1] "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE)." Microgram Journal. Link
-
Luo, Z., et al. (2022).[1] "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Cancers (Basel). Link
-
Yous, S., et al. (1992).[1] "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry. (Foundational SAR for bioisosteres).[1] Link
-
BindingDB. (2024).[1] "Affinity Data for 5-HT2A Receptor Ligands." Binding Database. Link
Reference Standards for Benzofuran-Pyrazole Bioassays: A Comparative Technical Guide
Executive Summary
The benzofuran-pyrazole hybrid scaffold represents a privileged structure in medicinal chemistry, merging the lipophilic, membrane-permeable nature of benzofurans with the hydrogen-bonding capability of pyrazoles. This dual-pharmacophore approach is increasingly dominant in the development of VEGFR-2 kinase inhibitors (anti-cancer) and COX-2 inhibitors (anti-inflammatory).
However, a standardized commercial "Benzofuran-Pyrazole Reference Kit" does not exist. This guide bridges that gap by objectively comparing the performance of available functional reference standards (Clinical Gold Standards vs. Synthetic Tool Compounds) and providing a self-validating experimental framework to ensure data integrity.
Part 1: The Scaffold & Target Landscape
To select the correct reference standard, one must understand the pharmacophoric logic. The benzofuran moiety typically occupies the hydrophobic pocket of the target enzyme, while the pyrazole ring facilitates key hydrogen bonding interactions with the ATP-binding site (in kinases) or the active site arginine (in COX-2).
Diagram 1: Structure-Activity Relationship (SAR) Logic
This diagram illustrates the pharmacophoric mapping that dictates reference standard selection.
Caption: Pharmacophoric mapping of the benzofuran-pyrazole scaffold against primary biological targets.
Part 2: Comparative Analysis of Reference Standards
Since no single compound serves as a universal standard, researchers must select a reference based on the specific bioassay. The table below compares the three primary classes of reference standards used to validate benzofuran-pyrazole assays.
Table 1: Performance Comparison of Reference Standards
| Feature | Option A: Clinical Gold Standard | Option B: Structural Analog | Option C: Pan-Inhibitor Control |
| Primary Example | Celecoxib (COX-2) / Sorafenib (VEGFR-2) | 1,3-Diphenylpyrazole derivatives | Staurosporine (Kinase) / Doxorubicin (Cytotox) |
| Relevance | High. FDA-approved benchmarks. Essential for potency ( | Medium. Useful for SAR studies but lacks clinical safety data. | Low Specificity. Used only to validate assay mechanics (positive control). |
| Structural Match | Partial. Celecoxib contains a pyrazole but lacks the benzofuran. | High. Can be synthesized to match the hybrid core exactly. | None. Distinct chemical class. |
| Solubility | Well-Characterized. Solubility profiles in DMSO/PBS are known. | Poor/Variable. Benzofuran rings often cause precipitation >10 µM. | High. Optimized for assay use.[1] |
| Cost/Availability | Low / Commercial. | High / Custom Synthesis required.[2] | Low / Commercial. |
| Recommendation | Primary Choice for potency benchmarking. | Secondary Choice for detailed mechanistic studies. | Mandatory for assay system validation. |
Expert Insight: The "Celecoxib Paradox"
While Celecoxib is the gold standard for pyrazole-based COX-2 inhibition, it lacks the fused benzofuran ring. When testing your hybrid compound, if your compound shows higher potency than Celecoxib, it is likely due to the benzofuran moiety accessing an additional hydrophobic pocket that the phenyl ring of Celecoxib cannot reach. This makes Celecoxib an excellent baseline but a poor structural comparator.
Part 3: Self-Validating Experimental Protocols
As a Senior Scientist, I strongly advise against "plug-and-play" kit protocols without optimization. Benzofuran derivatives are notorious for aggregating in aqueous buffers , leading to false positives (promiscuous inhibition).
Protocol A: VEGFR-2 Kinase Inhibition (Luminescence Readout)
Objective: Determine
Reagents:
-
Recombinant VEGFR-2 (KDR) Kinase (human, catalytic domain).
-
Substrate: Poly (Glu:Tyr, 4:1).[3]
-
ATP (Ultra-pure).
-
Detection: Kinase-Glo® or ADP-Glo™.
-
Reference Standard: Sorafenib (Positive Control).
Step-by-Step Methodology:
-
Solubility Pre-Screen (The "Invisible" Step):
-
Dissolve benzofuran-pyrazole compounds in 100% DMSO to 10 mM.
-
Dilute to 100 µM in Assay Buffer (must contain 0.01% Triton X-100 or Brij-35).
-
Check: Measure absorbance at 600 nm. If OD > 0.05, precipitation is occurring. Do not proceed. You must lower the concentration or increase surfactant.
-
-
Master Mix Preparation:
-
Prepare 2.5x Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 2 mM DTT. -
Add VEGFR-2 enzyme (final conc. 0.2–0.5 ng/µL). Keep on ice.
-
-
Compound Addition (Acoustic or Pin Transfer preferred):
-
Transfer 50 nL of compound (in DMSO) to the 384-well plate.
-
Control 1: DMSO only (0% Inhibition).
-
Control 2: Sorafenib at 10 µM (100% Inhibition).
-
Control 3: No Enzyme (Background).
-
-
Reaction Initiation:
-
Add 10 µL of Master Mix (Enzyme) to the wells. Incubate 10 min at RT (allows compound to bind).
-
Add 10 µL of ATP/Substrate Mix. Critical: ATP concentration must be at
(approx. 10–50 µM) to ensure the assay is sensitive to competitive inhibitors.
-
-
Detection:
-
Incubate 45–60 min at RT.
-
Add 20 µL Detection Reagent (stops reaction, generates glow).
-
Read Luminescence (Integration time: 0.5–1.0 sec).
-
Diagram 2: Assay Workflow & Decision Tree
This workflow includes the critical "Solubility Check" often missed in standard guides.
Caption: Workflow for Kinase Inhibition Assay with integrated solubility checkpoint.
Part 4: Data Interpretation & Troubleshooting
Calculating Potency ( )
Data should be fitted to a 4-parameter logistic equation (Hill Slope).
-
X: Log of compound concentration.
-
Y: Normalized response (0% to 100%).
Common Failure Modes
-
Hill Slope > 2.0: Indicates non-specific binding, aggregation, or covalent reactivity. Solution: Re-run with higher detergent (0.05% Tween-20).
-
Incomplete Inhibition (Plateau > 0%): The compound may have reached its solubility limit before saturating the enzyme. Solution: Verify the "Solubility Pre-Screen" results.
-
Reference Standard Shift: If Sorafenib
shifts by >3x from historical data, the ATP concentration is likely incorrect or the enzyme has degraded.
References
-
BPS Bioscience. (2024). VEGFR2 (KDR) Kinase Assay Kit Protocol. Retrieved from [Link]
-
Abdel-Aziz, H. A., et al. (2016). Design, synthesis and biological evaluation of novel pyrazole derivatives as potential COX-2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Indigo Biosciences. (2023). Human VEGFR2 Reporter Assay System Technical Manual. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors. SLAS Discovery. Retrieved from [Link]
Sources
The Ascendancy of Benzofuran Scaffolds: A Comparative Analysis of IC50 Values Against Standard Therapeutics
In the landscape of modern drug discovery, the benzofuran nucleus has emerged as a privileged scaffold, a foundational structure upon which a multitude of potent and selective therapeutic agents have been built. Its inherent planarity, electron-rich nature, and capacity for diverse functionalization have made it a cornerstone in the design of novel molecules targeting a spectrum of diseases, from cancer to neurodegenerative disorders and infectious diseases. This guide provides a comprehensive, data-driven comparison of the inhibitory potency (IC50) of various benzofuran derivatives against established standard drugs, offering researchers and drug development professionals a critical resource for lead optimization and candidate selection.
The rationale for focusing on the benzofuran moiety stems from its remarkable versatility and proven track record in medicinal chemistry. Nature itself has provided a blueprint, with numerous naturally occurring benzofurans exhibiting significant biological activities.[1] Synthetic chemists have expanded upon this, creating vast libraries of derivatives that demonstrate enhanced efficacy and target specificity.[2] This guide will delve into specific examples, presenting a clear, side-by-side comparison of their performance against current therapeutic mainstays.
Anticancer Activity: A Head-to-Head Comparison
The fight against cancer remains a primary focus of drug development, and benzofuran derivatives have shown exceptional promise in this arena. Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the disruption of crucial signaling pathways.
Targeting Cancer Cell Lines
A common initial step in assessing anticancer potential is to screen compounds against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) in these assays provides a quantitative measure of a compound's potency. The following table summarizes the IC50 values of selected benzofuran derivatives compared to standard chemotherapeutic agents.
| Cancer Cell Line | Benzofuran Derivative | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | Compound 8c | 0.12 | Doxorubicin | 4.17 - 8.87 | [3] |
| Compound 8d | 0.43 | Doxorubicin | 4.17 - 8.87 | [3] | |
| Compound 12b | 0.858 | - | - | [4] | |
| MCF-7 (Breast Adenocarcinoma) | Derivative 13g | 1.287 | Cisplatin | 2.184 | [5][6] |
| Derivative 13b | 1.875 | Cisplatin | 2.184 | [5][6] | |
| Compound 10d | 2.07 | - | - | [4] | |
| HeLa (Cervical Carcinoma) | Derivative 50g | 0.73 | - | - | [5] |
| Benzofuran derivative 12 | 1.06 | Combretastatin (CA-4) | 1.86 | [6] | |
| HCT-116 (Colon Carcinoma) | Derivative 50g | 0.87 | - | - | [5] |
| K562 (Chronic Myelogenous Leukemia) | Compound 1 | 5 | - | - | [7] |
| HL60 (Acute Promyelocytic Leukemia) | Compound 1 | 0.1 | - | - | [7][8] |
Expert Analysis: The data clearly indicates that certain benzofuran derivatives exhibit superior or comparable potency to standard drugs like Doxorubicin and Cisplatin against specific cancer cell lines. For instance, compounds 8c and 8d demonstrate remarkable sub-micromolar activity against the A549 lung cancer cell line, significantly outperforming Doxorubicin.[3] Similarly, derivatives 13g and 13b show greater potency than Cisplatin against the MCF-7 breast cancer cell line.[5][6] This highlights the potential of targeted benzofuran synthesis to yield highly effective anticancer agents.
Enzyme Inhibition: A Mechanistic Deep Dive
Beyond broad cytotoxicity against cancer cells, understanding the specific molecular targets of these compounds is crucial for rational drug design. Several benzofuran derivatives have been identified as potent inhibitors of enzymes that play a critical role in cancer progression.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.
| Compound | Target | IC50 (nM) | Standard Drug | IC50 (nM) | Reference |
| Derivative 9h | CDK2 | 40.91 | Staurosporine | 56.76 | [9] |
| Derivative 11d | CDK2 | 41.70 | Staurosporine | 56.76 | [9] |
| Derivative 11e | CDK2 | 46.88 | Staurosporine | 56.76 | [9] |
Expert Analysis: The benzofuran derivatives 9h , 11d , and 11e display potent, nanomolar inhibition of CDK2, surpassing the activity of the well-known kinase inhibitor, Staurosporine.[9] This suggests that the benzofuran scaffold can be effectively tailored to fit into the ATP-binding pocket of kinases, offering a promising avenue for the development of selective CDK inhibitors.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
LSD1 is an epigenetic modifier that is overexpressed in many cancers, making it an attractive therapeutic target.
| Compound | Target | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Compound 17i | LSD1 | 0.065 | - | - | [10] |
Expert Analysis: Compound 17i demonstrates potent, sub-micromolar inhibition of LSD1, highlighting the potential of benzofuran derivatives in the realm of epigenetic therapy.[10] The development of such inhibitors could offer new treatment modalities for cancers resistant to conventional therapies.
Sirtuin 2 (SIRT2) Inhibition
SIRT2 is another enzyme implicated in cancer and other diseases.
| Compound | Target | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Compound 7e | SIRT2 | 3.81 | Tenovin-6 | 15.32 | [11] |
Expert Analysis: Compound 7e is significantly more potent than the known SIRT2 inhibitor Tenovin-6, showcasing the effectiveness of the benzofuran scaffold in targeting this class of enzymes.[11]
Antimicrobial and Neuroprotective Potential
The therapeutic utility of benzofuran derivatives extends beyond oncology. Researchers have successfully developed potent antimicrobial and neuroprotective agents based on this versatile scaffold.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promise in this area, particularly as inhibitors of bacterial DNA gyrase.
| Compound | Target | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Compound 9 | E. coli DNA Gyrase B | 9.80 | Ciprofloxacin | - | [12] |
Expert Analysis: Compound 9 , a benzofuran-pyrazole hybrid, exhibits potent inhibition of E. coli DNA gyrase B, a crucial enzyme for bacterial replication.[12] This finding opens up avenues for developing new classes of antibiotics to combat resistant bacterial strains.
Neuroprotective Activity: Targeting Acetylcholinesterase
In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain is a key therapeutic strategy.
| Compound | Target | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Compound 7c | AChE | 0.058 | Donepezil | 0.049 | [13] |
| Compound 7e | AChE | 0.086 | Donepezil | 0.049 | [13] |
| Compound 20 | AChE | 0.086 | Donepezil | 0.085 | [14] |
Expert Analysis: Several benzofuran derivatives, such as 7c , 7e , and 20 , display AChE inhibitory activity comparable to the standard drug Donepezil.[13][14] This underscores the potential of the benzofuran scaffold in designing multi-target-directed ligands for the treatment of complex neurodegenerative diseases.
Experimental Methodologies
The IC50 values presented in this guide were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for cytotoxicity testing and various enzymatic assays for specific enzyme inhibition studies.
MTT Assay Protocol for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran derivatives or standard drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Mechanistic Insights: A Glimpse into Signaling Pathways
The anticancer activity of many benzofuran derivatives can be attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and apoptosis. For example, some derivatives have been shown to induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins.
Caption: Simplified pathway of apoptosis induction by benzofuran derivatives.
Conclusion
The data presented in this guide unequivocally demonstrates the immense potential of the benzofuran scaffold in modern drug discovery. The ability of medicinal chemists to strategically modify this core structure has led to the development of compounds with IC50 values that are not only comparable but often superior to those of established standard drugs across a range of therapeutic areas. The continued exploration of structure-activity relationships and the elucidation of precise mechanisms of action will undoubtedly pave the way for the next generation of benzofuran-based therapeutics that are more potent, selective, and safer for patients.
References
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[QSAR studies on CYP26A1 inhibitory activity of 1-
-
values-of-compound-117c_tbl1_372798226)
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- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
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- 10. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Crystal Structures of Benzofuran-Pyrazole Derivatives: An In-depth X-ray Diffraction Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzofuran-Pyrazole Scaffolds and the Power of X-ray Crystallography
The fusion of benzofuran and pyrazole moieties has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. These hybrid molecules have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][3][4] The specific three-dimensional arrangement of atoms within these molecules, and how they pack together in a solid state, is crucial to their biological function and physicochemical properties, such as solubility and stability.
Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise molecular and crystal structures of these compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall conformation of the molecule. Furthermore, XRD reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. This detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new, more potent therapeutic agents.
This guide provides a comparative analysis of the X-ray diffraction data for several distinct benzofuran-pyrazole crystal structures. We will delve into the key crystallographic parameters, explore the influence of different substituents on the molecular geometry and crystal packing, and provide a standardized protocol for obtaining high-quality single-crystal XRD data for novel benzofuran-pyrazole derivatives.
Comparative Analysis of Benzofuran-Pyrazole Crystal Structures
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three distinct benzofuran-pyrazole derivatives. The selected compounds showcase variations in their substitution patterns, leading to different crystal systems and packing arrangements.
A summary of the key crystallographic data for these compounds is presented in the table below:
| Parameter | (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one | (2Z,5Z)-5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one | 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
| Chemical Formula | C₁₈H₁₅N₃O₂ | C₃₄H₂₄N₄O₃S | C₁₈H₁₄FN₃OS |
| CCDC Number | Not explicitly stated, data from publication | 2265175 | Not explicitly stated, data from publication |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.0451(2) | 12.0555(3) | 8.0123(2) |
| b (Å) | 15.0631(5) | 14.5178(3) | 15.9874(4) |
| c (Å) | 12.2008(4) | 16.1237(5) | 16.0011(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 123.257(2) | 93.871(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1543.75(8) | 2815.52(13) | 2048.28(9) |
| Z | 4 | 4 | 4 |
Analysis of Structural Features:
The first compound, (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one , crystallizes in the monoclinic space group P2₁/c. In this structure, the benzofuran ring system is nearly planar. The crystal packing is stabilized by a network of weak N—H⋯N, N—H⋯O, and C—H⋯O intermolecular interactions, which form sheets parallel to the (010) plane.
The second example, a more complex thiazolidin-4-one derivative , also crystallizes in the monoclinic P2₁/c space group.[5] A notable feature of this structure is the planarity of the [pyrazolyl-methylidene-thiazolidinone] group, with the phenyl group on the pyrazole ring being twisted out of this plane.[5] The crystal packing is influenced by π–π stacking interactions between the benzofuran, thiazolidine, and pyrazole ring systems, with centroid-to-centroid distances in the range of 3.93–3.95 Å.[5]
In contrast, 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide adopts an orthorhombic crystal system with the space group P2₁2₁2₁.[6] In this molecule, the fluorophenyl ring is nearly perpendicular to the plane of the rest of the molecule.[6] The crystal structure is stabilized by hydrogen bonds, including N—H···F and N—H···S interactions.[6]
This comparison highlights how the introduction of different substituents not only alters the molecular conformation but also dictates the dominant intermolecular forces, leading to different crystal packing arrangements and symmetries.
Experimental Protocol for Single-Crystal X-ray Diffraction of Benzofuran-Pyrazole Derivatives
The following is a generalized, self-validating protocol for obtaining high-quality single-crystal X-ray diffraction data for a novel benzofuran-pyrazole compound.
1. Crystal Growth (The Causality of Patience):
-
Rationale: The quality of the diffraction data is entirely dependent on the quality of the single crystal. Slow evaporation is a common and effective technique for growing high-quality crystals. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.
-
Procedure:
-
Dissolve the purified benzofuran-pyrazole derivative in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture thereof) to form a saturated or near-saturated solution.
-
Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
-
Monitor the solution over several days to weeks for the formation of well-defined, single crystals.
-
2. Crystal Selection and Mounting:
-
Rationale: A suitable crystal for XRD should be a single, well-formed crystal with no visible cracks or defects. The size is also important; typically, crystals with dimensions in the range of 0.1-0.3 mm are ideal.
-
Procedure:
-
Under a microscope, select a suitable single crystal.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
3. Data Collection:
-
Rationale: Data is typically collected at a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and more precise structural data. The choice of X-ray source (e.g., Mo Kα or Cu Kα) depends on the crystal's composition and size.[7]
-
Procedure:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to the desired temperature using a cryostream.
-
Perform an initial set of scans to determine the unit cell parameters and crystal system.
-
Proceed with a full data collection, typically involving a series of ω-scans to cover the entire reciprocal space.
-
4. Data Reduction and Structure Solution:
-
Rationale: The raw diffraction data must be processed to correct for experimental factors and to obtain a set of unique reflection intensities. The structure is then "solved" using direct methods or Patterson methods to find the initial positions of the atoms.
-
Procedure:
-
Integrate the raw diffraction images to obtain the intensity of each reflection.
-
Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.
-
Solve the structure using software such as SHELXS.
-
5. Structure Refinement:
-
Rationale: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the goodness of fit.
-
Procedure:
-
Refine the atomic coordinates, and thermal parameters using a full-matrix least-squares method with software such as SHELXL.
-
Locate and refine hydrogen atoms, which can often be found in the difference Fourier map or placed in calculated positions.
-
The refinement is considered complete when the R-factor is low (typically < 0.05) and the residual electron density is minimal.
-
6. Data Validation and Deposition:
-
Rationale: Before publication, the final crystal structure should be validated to ensure its quality and correctness. Deposition of the crystallographic data in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), is essential for the scientific record and allows other researchers to access and utilize the data.
-
Procedure:
-
Use validation software like checkCIF to check for any potential issues with the crystal structure.
-
Prepare a Crystallographic Information File (CIF) containing all the relevant experimental and structural information.
-
Deposit the CIF with the CCDC to obtain a deposition number.
-
Workflow for Benzofuran-Pyrazole Crystal Structure Analysis
The following diagram illustrates the typical workflow from the synthesis of a novel benzofuran-pyrazole derivative to the final analysis and deposition of its crystal structure.
Caption: Workflow from synthesis to crystal structure deposition.
Conclusion
The structural analysis of benzofuran-pyrazole derivatives through single-crystal X-ray diffraction provides invaluable insights into their molecular architecture and solid-state behavior. As demonstrated, subtle changes in the molecular structure can lead to significant differences in crystal packing, which in turn can influence the compound's biological activity and pharmaceutical properties. The detailed experimental protocol outlined in this guide serves as a robust framework for researchers to obtain high-quality crystallographic data for novel compounds in this promising class of molecules. By combining meticulous experimental work with a thorough understanding of crystallographic principles, scientists can accelerate the discovery and development of new and effective benzofuran-pyrazole-based therapeutics.
References
-
(±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H) - PMC. Available at: [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC. Available at: [Link]
-
molbank - -ORCA - Cardiff University. Available at: [Link]
- (2023-06-09) The. X-ray crystallographic data for compound 3 have been deposited in the Cambridge Crystal- lographic Data Center with CCDC reference number 2265175.
-
Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC. Available at: [Link]
-
Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity - PMC. Available at: [Link]
-
Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed. Available at: [Link]
-
Crystal structure of 3-(benzofuran-2-yl)-5-(4-fluorophenyl)-4,5-dihydro-1Hpyrazole-1-carbothioamide, C18H14FN3OS - ResearchGate. Available at: [Link]
-
Representative bioactive molecules containing pyrazole and benzofuran scaffold. - ResearchGate. Available at: [Link]
-
The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Publishing. Available at: [Link]
-
(PDF) Crystal structure of 3-(pyrazin-2-ylamino)-2-benzofuran-1(3H)-one, C12H9N3O2. Available at: [Link]
-
Structure of benzofuran-pyrazole-based derivatives 128(a–d). - ResearchGate. Available at: [Link]
-
CCDC 899458: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. Available at: [Link]
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
-
Access & Deposit Crystal Structures | CCDC. Available at: [Link]
-
CCDC deposition numbers for small molecule single crystal structure determinations of chlorophyll related hydroporphyrins. - ResearchGate. Available at: [Link]
Sources
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- 2. Synthesis of benzofuran based 1,3,5-substituted pyrazole derivatives: as a new class of potent antioxidants and antimicrobials--a novel accost to amend biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrazole-Based Benzofuran Derivatives as Anticancer Agents: Synthesis, Biological Evaluation, and Molecular Docking Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
- 7. Development of a New Benzofuran–Pyrazole–Pyridine-Based Molecule for the Management of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cytokine Quantification: A Comparative Guide to Validating Anti-Inflammatory Activity via ELISA
Introduction: The "Secreted" Truth of Inflammation
In anti-inflammatory drug development, the ultimate proof of efficacy is not just the suppression of a gene, but the reduction of the functional, secreted protein. While inflammation begins in the nucleus, it acts in the extracellular space.
This guide objectively compares the Enzyme-Linked Immunosorbent Assay (ELISA) against its primary alternatives—Western Blot, qPCR, and Multiplex Arrays. We will demonstrate why ELISA remains the "Gold Standard" for quantitative validation of secreted cytokines (IL-6, TNF-
Part 1: The Comparative Landscape
To validate an anti-inflammatory compound, you must choose the right tool. The following matrix compares the four most common analytical methods based on sensitivity, throughput, and biological relevance.
Table 1: Performance Matrix of Cytokine Detection Methods
| Feature | ELISA (Sandwich) | Western Blot | qPCR (RT-PCR) | Multiplex Bead Array |
| Primary Analyte | Secreted Protein (Supernatant) | Intracellular Protein (Lysate) | mRNA Transcripts | Secreted Protein (Supernatant) |
| Quantification | Absolute (pg/mL) | Semi-Quantitative (Relative) | Relative (Fold Change) | Absolute (pg/mL) |
| Sensitivity | High (1–10 pg/mL ) | Moderate (0.1–1 ng/mL) | Very High (Copy number) | High (1–10 pg/mL) |
| Throughput | High (96/384-well) | Low (10–15 samples/gel) | High (96/384-well) | Very High (Multiple analytes/well) |
| Specificity | Excellent (2 antibodies) | Good (Size separation) | Excellent (Primer specific) | Variable (Cross-reactivity risk) |
| Cost per Data Point | Low-Moderate | High | Low | High |
| Limitation | Single analyte per well | Not suitable for secreted factors | mRNA | "Hook Effect" & Matrix Interference |
Expert Insight: Why ELISA Wins for Validation
While qPCR is faster, it only measures transcriptional potential. Post-transcriptional regulation often means mRNA levels do not correlate linearly with secreted protein. Western Blot is excellent for signaling pathways (e.g., phosphorylated NF-
Multiplex arrays are superior for screening (finding out which cytokines changed), but for validating a specific hit with high accuracy and lower cost, ELISA remains the definitive tool.
Decision Logic: Selecting the Right Assay
Figure 1: Decision tree for selecting the appropriate analytical method based on experimental goals.
Part 2: The Biological Model (Causality)
To test an anti-inflammatory drug, we must first induce inflammation. The RAW 264.7 murine macrophage line stimulated with Lipopolysaccharide (LPS) is the industry-standard model.
Mechanism of Action
LPS binds to Toll-Like Receptor 4 (TLR4), triggering a signaling cascade that translocates NF-
Figure 2: The TLR4 signaling pathway. ELISA measures the final output (Secreted Cytokines), providing a functional endpoint.
Protocol 1: Cell Culture & Stimulation
Objective: Generate supernatants containing inflammation markers.
-
Seeding: Seed RAW 264.7 cells at
cells/mL in 24-well plates (500 µL/well). Allow adherence for 12–24 hours. -
Pre-treatment: Treat cells with the test compound (anti-inflammatory candidate) for 1 hour prior to LPS stimulation. This allows the drug to interact with intracellular targets before the cascade begins.
-
Stimulation: Add LPS (final concentration 100 ng/mL to 1 µg/mL ).
-
Critical Note: Do not use excessive LPS (>10 µg/mL) as it may induce cytotoxicity (pyroptosis), confounding results.
-
-
Incubation: Incubate for 18–24 hours at 37°C, 5% CO
.-
Why 24h? TNF-
peaks early (4–6h), but IL-6 accumulates steadily. 24h is optimal for detecting accumulated secreted protein via ELISA.
-
-
Collection: Centrifuge supernatants at 1,000 x g for 5 minutes to remove cell debris. Transfer supernatant to fresh tubes. Store at -80°C.
Part 3: The ELISA Workflow & Validation (Trustworthiness)
The Sandwich ELISA is required for this application because it uses two antibodies (Capture and Detection), ensuring that only the intact target protein is quantified.
Protocol 2: Sandwich ELISA Workflow
-
Coating: Coat 96-well high-binding plate with Capture Antibody (100 µL/well). Incubate overnight at 4°C.
-
Blocking: Wash 3x. Add Blocking Buffer (PBS + 1% BSA) for 1h to prevent non-specific binding.
-
Sample Addition: Add 100 µL of standards and diluted supernatants. Incubate 2h at Room Temperature (RT).
-
Detection: Wash 3x. Add Biotinylated Detection Antibody. Incubate 1h.
-
Signal Amplification: Wash 3x. Add Streptavidin-HRP. Incubate 30 min.
-
Readout: Wash 5x. Add TMB Substrate. Stop reaction with H
SO . Read OD at 450 nm.
Figure 3: Step-by-step Sandwich ELISA workflow ensuring specificity via dual-antibody recognition.
Self-Validating Systems: Ensuring Data Integrity
To claim "scientific rigor," you must validate that the cell culture media (matrix) is not interfering with the assay.
1. Spike-and-Recovery Assessment:
-
Method: Spike a known amount of recombinant cytokine (e.g., 500 pg/mL IL-6) into the cell culture media (matrix) and into the standard diluent buffer.
-
Calculation:
-
Acceptance Criteria: 80% – 120%. If <80%, components in the media are masking the signal (Matrix Effect).
2. Linearity of Dilution:
-
Method: Serially dilute a high-concentration sample (e.g., 1:2, 1:4, 1:8).
-
Logic: The calculated concentration (corrected for dilution factor) should remain constant across dilutions. If the concentration drops significantly at lower dilutions, you have a "Hook Effect" or interference.
Part 4: Data Analysis & Interpretation[3][4]
Do not use linear regression for ELISA. The biological response is sigmoidal.
-
Curve Fitting: Use a 4-Parameter Logistic (4-PL) regression model. This accounts for the "S-shape" of the standard curve, providing accuracy at the low and high ends of the range.
-
Calculating Inhibition:
[2][3]
Summary
By combining the RAW 264.7 model (biological relevance) with a Sandwich ELISA (quantitative specificity) and validating with Spike-and-Recovery (technical accuracy), you generate data that is robust, reproducible, and publication-ready.
References
-
Lund, M. (2024).[4] Cytokine Detection Methods: ELISA vs. Western Blot vs. Multiplex. Biocompare. Available at: [Link]
-
PBL Assay Science. (2023). General Spike and Recovery Protocol For ELISA. Available at: [Link]
-
National Institutes of Health (NIH). (2019). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage.[1] PMC. Available at: [Link]
Sources
A Comparative Guide to the Spectroscopic Analysis of Benzofuran-Pyrazole Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic World of Benzofuran-Pyrazole Tautomerism
Benzofuran-pyrazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these compounds is often intrinsically linked to their tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, can significantly influence a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and receptor-binding affinity. Consequently, the ability to accurately characterize and quantify the tautomeric populations of benzofuran-pyrazole derivatives is paramount for rational drug design and development.
This guide provides a comparative analysis of the primary spectroscopic techniques employed for the elucidation of benzofuran-pyrazole tautomeric equilibria: Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their strengths and limitations in the context of tautomer analysis, supported by experimental data from the literature.
The Tautomeric Landscape of Benzofuran-Pyrazoles
The most common form of tautomerism in N-unsubstituted benzofuran-pyrazoles is prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two distinct tautomers, often designated as the N1-H and N2-H forms. The position of this equilibrium is influenced by several factors, including the nature and position of substituents on both the benzofuran and pyrazole rings, the solvent, temperature, and concentration.
Caption: The tautomeric equilibrium of benzofuran-pyrazoles.
Comparative Spectroscopic Analysis: A Multi-faceted Approach
No single spectroscopic technique provides a complete picture of tautomeric equilibrium. A comprehensive understanding is best achieved by integrating data from multiple methods. This section compares the utility of NMR, UV-Vis, and fluorescence spectroscopy for the analysis of benzofuran-pyrazole tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and widely used technique for studying tautomerism in solution.[3] It provides detailed structural information, allowing for the unambiguous identification and quantification of individual tautomers.
Causality Behind Experimental Choices: The choice of NMR experiments is dictated by the need to resolve the signals of the individual tautomers. In many cases, the rate of interconversion between tautomers at room temperature is fast on the NMR timescale, resulting in a single set of averaged signals. To resolve these, variable temperature (VT) NMR is employed. By lowering the temperature, the rate of proton exchange is slowed, allowing for the observation of distinct signals for each tautomer.[3] The choice of solvent is also critical, as it can influence the position of the tautomeric equilibrium.[4] Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are commonly used, representing a non-polar and a polar aprotic environment, respectively.
Experimental Protocol: Variable Temperature (VT) ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzofuran-pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a reference.
-
Temperature Variation: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring a spectrum.[5][6]
-
Data Acquisition: At each temperature, acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Analyze the spectra for the appearance of new signals or the broadening and coalescence of existing signals, which are indicative of slowing tautomeric exchange. Once distinct signals for each tautomer are resolved at a low temperature, the relative concentrations can be determined by integrating the corresponding signals.
Caption: Workflow for Variable Temperature (VT) NMR analysis.
Data Comparison: NMR Spectroscopic Data for Benzofuran-Pyrazole Derivatives
| Compound/Tautomer | Solvent | Temperature (K) | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | CDCl₃ | RT | 10.40 (s, 1H, CHO), 8.50 (s, 1H, pyrazole-H) | 166.9 (CHO), 143.5, 139.3, 129.7, 128.4, 127.7, 126.3, 125.2, 123.4, 111.2, 107.3 | [7] |
| (3-(Benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DMSO-d₆ | RT | 7.70-7.45 (m, Ar-H), 4.85 (t, 1H, pyrazoline-CH), 3.80-4.00 (dd, 2H, pyrazoline-CH₂), 3.85 (s, 3H, OCH₃) | 165.0 (C=O), 160.5, 155.3, 149.5, 143.2, 134.0, 130.5, 129.7, 129.4, 128.3, 125.1, 124.5, 123.1, 120.5, 114.7, 110.2, 104.5, 58.3, 55.6, 37.8 | [8] |
| 2-[3-(4-Fluoro-2-methoxyphenyl)-1H-pyrazol-4-yl]benzene-1,4-diol | CDCl₃ | RT | 8.14 (brs, 1H, NH), 7.29 (dd, 1H), 6.65-6.93 (m, 4H), 3.96 (s, 3H, OCH₃) | 164.7-167.7 (d, ¹JCF = 255 Hz), 158.8-158.9 (d, ³JCF = 10.3 Hz), 148.8, 148.4, 147.4, 141.2, 134.5, 131.7-131.8 (d, ³JCF = 10.9 Hz), 118.6, 118.4, 117.4, 117.0, 109.6 (d, ⁴JCF = 4.2 Hz), 108.8-109.0 (d, ²JCF = 22.1 Hz), 100.4-100.7 (d, ²JCF = 26.6 Hz), 56.3 | [9] |
Note: RT = Room Temperature. The data presented are for different derivatives and may not represent a direct tautomeric comparison of the same molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Monitoring Equilibrium Shifts
UV-Vis spectroscopy is a valuable technique for studying tautomerism, particularly for monitoring how the equilibrium shifts in response to changes in the environment, such as solvent polarity.[4] Tautomers often exhibit distinct absorption spectra due to differences in their electronic structures and conjugation.
Causality Behind Experimental Choices: The choice of solvents with varying polarities is the cornerstone of using UV-Vis spectroscopy for tautomer analysis. By observing solvatochromic shifts (changes in the absorption maximum, λmax), one can infer the relative stabilization of the different tautomers.[4] Generally, more polar solvents will stabilize the more polar tautomer. While UV-Vis is excellent for qualitative and semi-quantitative analysis, obtaining the individual spectra of each tautomer can be challenging due to spectral overlap.[10]
Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy
-
Stock Solution Preparation: Prepare a concentrated stock solution of the benzofuran-pyrazole derivative in a non-polar solvent (e.g., hexane or cyclohexane).
-
Sample Preparation: Prepare a series of solutions with the same concentration of the compound in different solvents of varying polarity (e.g., hexane, chloroform, ethanol, DMSO).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Compare the λmax values and the overall shape of the absorption bands across the different solvents. A significant shift in λmax or the appearance of new bands is indicative of a shift in the tautomeric equilibrium.
Data Comparison: UV-Vis Absorption Data for Tautomeric Systems
| Compound System | Solvent | Tautomer Favored | λmax (nm) | Observations | Reference |
| β-Diketones | Hexane | Enol | ~325-330 | Strong absorption due to conjugated enol form. | [11] |
| β-Diketones | Ethanol | Keto | ~295-300 | Increased intensity of the keto form's absorption band. | [11] |
| 3-Hydroxypyridine | Aqueous Solution | Keto and Enol | Overlapping bands | Strong overlap makes individual tautomer analysis difficult. | [10] |
Note: Data for model systems are presented to illustrate the principles of UV-Vis analysis of tautomers.
Fluorescence Spectroscopy: Probing the Excited State
Fluorescence spectroscopy can be a highly sensitive technique for studying tautomerism, particularly when the tautomers exhibit different emission properties.[12][13] This can manifest as dual fluorescence, where both tautomers emit at different wavelengths, or as a change in fluorescence intensity or lifetime depending on the predominant tautomer.
Causality Behind Experimental Choices: The choice to use fluorescence spectroscopy is often driven by the potential for excited-state intramolecular proton transfer (ESIPT), where the tautomeric equilibrium in the excited state differs from that in the ground state.[13] Similar to UV-Vis, studying the fluorescence in solvents of varying polarity can provide insights into the stabilization of the emitting species.[14]
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the benzofuran-pyrazole derivative in a range of solvents to avoid inner filter effects.
-
Excitation and Emission Spectra: For each solution, determine the optimal excitation wavelength (λex) from the absorption spectrum. Record the emission spectrum by exciting at this wavelength.
-
Quantum Yield and Lifetime Measurements (Optional): For a more in-depth analysis, measure the fluorescence quantum yield and lifetime in different solvents.
-
Data Analysis: Analyze the emission spectra for the presence of single or multiple emission bands. Shifts in the emission maximum (λem) and changes in fluorescence intensity with solvent polarity can indicate the presence of different emitting tautomeric species.
Data Comparison: Fluorescence Spectroscopic Data for Pyrazole Derivatives
| Compound | Solvent | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Observations | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrazolo[4,3-b]pyridine derivative | - | 336 | 440 | 0.35 | Single emission band. |[12] | | Pyrazolo[4,3-b]pyridine derivative + BF₃ | - | 368 | 473 | 0.65 | Red-shifted emission upon complexation. |[12] | | Pyrano[2,3-c]pyrazole derivative | Methanol | - | 480 and 580 | - | Dual emission from normal and tautomeric forms. |[13] | | Pyrazole-based sensor | - | - | 480 | - | ~20-fold increase in fluorescence with Zn²⁺. |[15] |
Note: Data for various pyrazole derivatives are presented to illustrate the potential of fluorescence spectroscopy for tautomer analysis.
Conclusion: An Integrated Spectroscopic Strategy
The comprehensive analysis of benzofuran-pyrazole tautomers necessitates a multi-pronged spectroscopic approach. NMR spectroscopy stands as the definitive tool for structural elucidation and quantification in solution, with variable temperature studies being crucial for resolving rapidly interconverting tautomers. UV-Vis spectroscopy offers a convenient method for monitoring shifts in the tautomeric equilibrium as a function of the environment, providing valuable qualitative and semi-quantitative data. Fluorescence spectroscopy provides a highly sensitive probe of the excited state, offering unique insights into the photophysical properties of the tautomers and the potential for excited-state dynamics.
By synergistically applying these techniques, researchers and drug development professionals can gain a deep and nuanced understanding of the tautomeric behavior of benzofuran-pyrazole derivatives, paving the way for the design of more effective and targeted therapeutic agents.
Caption: An integrated spectroscopic strategy for tautomer analysis.
References
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Abd El-Karim, S. S., et al. (2025). Design, synthesis, and in silico studies of new benzofuran–pyrazole hybrids as multi-kinase inhibitors with potential antiproliferative activity. RSC Medicinal Chemistry. [Link]
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Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
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Rangaswamy, J., et al. (2013). Functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds. Journal of Chemical Sciences, 125(5), 1013-1023. [Link]
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AIP Publishing. (2025). DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. [Link]
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El-Zahar, M. I., Abd El-Karim, S. S., & Anwar, M. M. (2009). Synthesis and Cytotoxicity Screening of Some Novel Benzofuranoyl-pyrazole Derivatives against Liver and Cervix Carcinoma Cell Lines. ResearchGate. [Link]
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University of Notre Dame. (2022). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. [Link]
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Royal Society of Chemistry. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(52), 38663-38686. [Link]
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Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1744. [Link]
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Navickas, M., et al. (2024). Concurrent ultrafast twisting and proton transfer photoreactions in new pyrano[2,3-c]pyrazole derivatives. Physical Chemistry Chemical Physics. [Link]
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Abdel-Aziz, M., et al. (2025). The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Advances, 15(8), 5288-5297. [Link]
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El-Sayed, G. A., & El-Hady, G. A. (2023). molbank. Cardiff University. [Link]
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University of Florida. (n.d.). Instructions for Variable Temperature (VT) Operation. NMR. [Link]
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University of Notre Dame. (n.d.). Variable-temperature NMR. [Link]
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Kopytina, M. Y., et al. (2022). The First Example of Photogeneration of a Pyrrole Molecule on the Basis of 6π-Electrocyclization of 2-Arylbenzofurans Containing a Pyrazole Fragment. Polycyclic Aromatic Compounds, 43(6), 5275-5284. [Link]
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Couto, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2566. [Link]
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Northwestern University. (n.d.). Variable Temperature (VT) Control for NMR. IMSERC. [Link]
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O'Connor, C., et al. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd. Semantic Scholar. [Link]
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Vakili, M., & Mahmoudi, M. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]
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Rajkumar, R., & Thangaraj, S. (2021). Solvent effect of materials I and II on various solvent under... ResearchGate. [Link]
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Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]
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Abd El-Karim, S. S., et al. (2024). New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies. Molecules, 29(14), 3296. [Link]
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Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. [Link]
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Besli, B., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13. [Link]
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Gámez, J. A., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5433. [Link]
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Benchmarking Benzofuran-Pyrazole Stability in Plasma: A Technical Comparison Guide
Executive Summary & Rationale
The benzofuran-pyrazole hybrid scaffold has emerged as a privileged structure in drug discovery, yielding potent inhibitors for targets ranging from VEGFR-2 (oncology) to AChE (neurodegeneration) [1, 2]. However, the therapeutic utility of these hybrids is frequently bottlenecked by plasma stability .
While the benzofuran core is generally lipophilic and stable to hydrolysis, the linker connecting it to the pyrazole moiety—often an ester, hydrazide, or amide—can act as a "metabolic soft spot" for plasma esterases (e.g., carboxylesterases, butyrylcholinesterase).
This guide benchmarks the plasma stability of an optimized Benzofuran-Pyrazole Hybrid (BPH-Opt) against a first-generation ester-linked analog (BPH-Ester ) and industry-standard reference compounds. We provide a self-validating LC-MS/MS protocol to quantify this stability, ensuring your lead compounds survive the systemic circulation long enough to reach their target tissues.
The Benchmark Study: Experimental Design
To objectively evaluate performance, we compare "The Product" (BPH-Opt) against three distinct classes of alternatives.
The Compound Panel[1][2]
| Compound ID | Role | Structural Feature | Expected Mechanism of Instability |
| BPH-Opt | The Product | Direct C-C or Amide-linked Benzofuran-Pyrazole | Resistant to hydrolysis; potential slow oxidative metabolism. |
| BPH-Ester | Alternative 1 | Ester-linked Benzofuran-Pyrazole | Rapid hydrolysis by plasma esterases (e.g., hCES1). |
| Propantheline | Neg. Control | Ester-containing antimuscarinic | Extremely high lability (High Clearance). Validates assay enzymatic activity. |
| Warfarin | Pos. Control | Coumarin derivative | High stability.[1] Validates assay integrity and lack of non-specific binding. |
Why This Matters
Plasma instability leads to artificial potency in vitro (if the metabolite is active) or loss of efficacy in vivo. Distinguishing between hepatic clearance (microsomal stability) and plasma clearance is critical for designing the correct PK/PD models.
Protocol: LC-MS/MS Plasma Stability Assay[3][4][5][6][7][8][9]
This protocol is designed to be self-validating . If Propantheline does not degrade >50% within 30 minutes, or if Warfarin degrades >10%, the assay run is invalid and must be repeated.
Reagents & Equipment[6][10]
-
Matrix: Pooled Human Plasma (Na-Heparin), pH adjusted to 7.4.
-
Internal Standard (IS): Tolbutamide or Labetalol (100 ng/mL in Acetonitrile).
-
Instrumentation: Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Thermo Altis).
Step-by-Step Workflow
-
Preparation:
-
Thaw plasma at 37°C. Centrifuge at 3000 x g for 10 min to remove particulates.
-
Spike test compounds (10 mM DMSO stock) into plasma to a final concentration of 1 µM (Final DMSO < 0.5%).
-
-
Incubation:
-
Place 96-well plate in a shaking water bath at 37°C.
-
Time Points: 0, 15, 30, 60, 120, and 240 minutes.
-
-
Sampling & Quench:
-
At each time point, transfer 50 µL of incubation mixture into a "Quench Plate" containing 200 µL of Ice-Cold Acetonitrile + IS .
-
Tip: Immediate quenching is vital. The cold organic solvent denatures esterases instantly.
-
-
Processing:
-
Centrifuge Quench Plate at 4000 rpm for 20 min at 4°C to pellet precipitated proteins.
-
Transfer 100 µL supernatant to a fresh plate for LC-MS/MS analysis.
-
-
Analysis:
-
Monitor Parent Ion [M+H]+ transitions.
-
Calculate % Remaining relative to T=0 peak area ratio (Analyte/IS).
-
Visualization: Assay Workflow
Figure 1: Step-by-step LC-MS/MS workflow for determining plasma half-life. Critical control points are highlighted in Red.
Performance Data & Comparison
The following data represents a typical benchmarking study comparing an optimized benzofuran-pyrazole (BPH-Opt) against its ester-linked precursor.
Table 1: Comparative Stability Metrics (Human Plasma)
| Compound | % Remaining (120 min) | Half-life ( | Intrinsic Clearance ( | Stability Class |
| BPH-Opt (Product) | 98.5% | > 240 | < 5.0 mL/min/kg | High |
| BPH-Ester (Alt 1) | 12.4% | 35.2 | 48.5 mL/min/kg | Low |
| Propantheline (Ref) | 2.1% | 18.5 | > 100 mL/min/kg | Unstable |
| Warfarin (Ref) | 99.1% | > 240 | < 2.0 mL/min/kg | High |
Interpretation
-
BPH-Opt: Demonstrates superior stability.[1][2] The replacement of the labile linker with a bioisostere (e.g., amide or direct bond) effectively shuts down hydrolytic cleavage. This suggests the compound will remain intact until it reaches the liver, allowing for predictable hepatic clearance modeling.
-
BPH-Ester: Rapid degradation confirms that the ester linkage between the benzofuran and pyrazole rings is a substrate for plasma esterases (likely Butyrylcholinesterase in humans). This compound would likely suffer from poor bioavailability in vivo unless designed as a prodrug.
Structural Insights & Optimization (SAR)
Understanding the why is as important as the what. The stability of the benzofuran-pyrazole scaffold is dictated by the electronic and steric environment of the linker region.
Mechanism of Instability
-
Nucleophilic Attack: Plasma esterases attack the carbonyl carbon of the linker.
-
Benzofuran Influence: If the benzofuran ring is directly attached to the carbonyl, its electron-rich nature can sometimes stabilize the transition state, paradoxically accelerating hydrolysis compared to simple phenyl esters.
-
Pyrazole Influence: N-substitution on the pyrazole ring often dictates oxidative stability (CYP-mediated), but C-substitution affects hydrolytic stability by providing steric shield.
Visualization: Structural Logic
Figure 2: Structure-Activity Relationship (SAR) flow determining plasma stability outcomes.
Troubleshooting & Expert Tips
-
Species Differences: Be cautious when translating data. Rodent plasma (Rat/Mouse) has significantly higher esterase activity (specifically carboxylesterases) than Human plasma. A BPH compound stable in human plasma might degrade rapidly in rat plasma, complicating preclinical safety studies [3].
-
Recommendation: Always run a cross-species check (Human vs. Rat vs. Dog) early in the lead optimization phase.
-
-
Non-Specific Binding: Benzofuran derivatives are highly lipophilic. If recovery is low even at T=0, the compound may be binding to the plastic of the well plate.
-
Solution: Use low-binding plates or pre-coat wells with a blocking agent.
-
-
pH Sensitivity: Ensure plasma pH is strictly 7.4. Spontaneous chemical hydrolysis (non-enzymatic) can occur if the buffer drifts basic.
References
-
Kamal, A., et al. (2015). "Benzofuran-pyrazole hybrids as potential anticancer agents: Synthesis and biological evaluation." Bioorganic Chemistry, 63, 1–12.[3][4] Link[4]
-
El fadili, M., et al. (2025).[5][6] "Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors." Frontiers in Chemistry, 13. Link
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Di, L., et al. (2005). "Development and application of high throughput plasma stability assay for drug discovery." International Journal of Pharmaceutics, 297(1-2), 110-119. Link
-
Cyprotex. "Plasma Stability Assay Protocol and Data Interpretation." Evotec ADME-Tox Solutions. Link
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A Senior Application Scientist's Guide to Quality Control of Synthesized Benzofuran Libraries
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the integrity of a chemical library is the bedrock upon which successful high-throughput screening (HTS) campaigns are built. Benzofuran scaffolds, renowned for their prevalence in biologically active natural products and pharmaceuticals, are a mainstay in many synthetic libraries.[1][2][3][4] However, the synthetic routes that yield these valuable compounds are not without their perils; impurities, ranging from residual catalysts to isomeric by-products, can act as insidious confounders, leading to a costly waste of resources on false positives or, conversely, the tragic oversight of true hits.
This guide provides an in-depth comparison of critical quality control (QC) parameters and methodologies tailored for synthesized benzofuran libraries. Moving beyond a simple checklist, we will explore the causality behind experimental choices, advocating for a self-validating system of orthogonal analytical techniques to ensure that every compound entering your screening workflow is of verifiable identity, purity, and integrity.
The Imperative of Orthogonal Analysis: A Multi-Detector Philosophy
Relying on a single analytical technique for quality control is a significant liability. A compound may appear pure by one method but reveal a host of impurities under a different analytical lens. The core principle of a robust QC platform is the use of orthogonal methods —techniques that measure the same attribute (like purity) through different physical principles.[5][6][7] For a typical benzofuran library, the gold standard is a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with multiple detectors.
A typical workflow involves an initial, rapid assessment of the entire library, followed by a more rigorous, multi-faceted analysis of compounds that pass the initial screen.
Diagram: High-Throughput QC Workflow for Benzofuran Libraries
Caption: A two-phase QC workflow ensures both speed for library screening and rigor for hit validation.
Comparing Analytical Techniques: Strengths, Weaknesses, and Synergies
The choice of analytical instrumentation is dictated by the physicochemical properties of the benzofuran derivatives and the nature of potential impurities.[8] High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, but its power is magnified by the detectors coupled to it.
| Technique | Principle | Strengths for Benzofuran QC | Weaknesses & Considerations |
| HPLC-UV/DAD | UV-Vis Light Absorbance | - Excellent for quantifying aromatic compounds like benzofurans.- Diode Array Detector (DAD) provides spectral data for peak purity assessment.- High sensitivity for chromophoric impurities. | - Blind to impurities lacking a UV chromophore.- Response is concentration-dependent and requires a standard for absolute quantification.- Signal can be saturated by high concentration samples.[9] |
| HPLC-ELSD | Light Scattering | - Universal detector: Detects any non-volatile analyte, ideal for impurities without chromophores (e.g., salts, some reagents).[9][10][11]- More uniform response factor compared to MS. | - Destructive technique.- Less sensitive than UV or MS for suitable compounds.[2][12]- Response can be non-linear, making quantification complex.[2]- Not suitable for volatile compounds. |
| HPLC-MS | Mass-to-Charge Ratio (m/z) | - Confirms molecular weight of the target compound.- Highly sensitive and specific for identifying impurities, including isomers and by-products.- Can distinguish co-eluting peaks not resolved by chromatography alone.[13] | - Ionization efficiency varies significantly between compounds, complicating quantification.- May not detect non-ionizable impurities (e.g., some inorganic salts).- Complex matrix can cause ion suppression. |
| qNMR | Nuclear Magnetic Resonance | - Absolute quantification without a specific reference standard for each compound.[14][15]- Provides detailed structural information, confirming identity and structure of impurities.- Truly orthogonal to chromatographic methods.[14]- Detects non-UV active and non-ionizable impurities (e.g., residual solvents, water). | - Lower throughput than LC-MS.- Requires higher sample amount (typically >1 mg).- Overlapping signals in complex mixtures can complicate analysis. |
| GC-MS | Gas Chromatography-MS | - Excellent for analyzing volatile and thermally stable benzofuran derivatives and impurities. | - Not suitable for non-volatile or thermally labile compounds, which are common in diverse libraries.[8] |
Causality in Method Selection: The synergy of this multi-detector approach provides a self-validating system. An impurity peak that is visible by ELSD but not UV immediately flags a non-chromophoric contaminant. A discrepancy between the purity calculated by UV (relative area %) and qNMR (absolute molar purity) can reveal the presence of undetected impurities or significant amounts of residual solvent or water.[14][16]
Common Impurities in Benzofuran Libraries and Their Impact
The nature of impurities is intrinsically linked to the synthetic route employed. Understanding these pathways allows for a targeted search for likely contaminants.
1. Impurities from Synthetic Precursors & Side Reactions:
-
Palladium-Catalyzed Syntheses (e.g., Sonogashira coupling, C-H activation): These powerful methods are common for building benzofuran cores.[17][18]
-
Residual Palladium/Other Metals: Transition metal catalysts (Pd, Cu, Zn) are a notorious source of false positives in HTS campaigns.[8][19][20][21] Metal ions can directly inhibit enzymes or interfere with assay technologies (e.g., fluorescence, luminescence), mimicking genuine activity.
-
Homocoupled Products: Side reactions can lead to the formation of dimers of starting materials.
-
Unreacted Starting Materials: Incomplete reactions leave behind starting phenols, alkynes, or haloarenes.
-
-
Perkin Rearrangement: A classic method converting 3-halocoumarins to benzofuran-2-carboxylic acids.[22][23][24]
-
Ring-Opened Intermediates: Incomplete cyclization can leave (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediates in the final product.[25]
-
Unreacted Halocoumarins: The starting material may persist if the reaction does not go to completion.
-
2. Isomeric Impurities: Subtle shifts in reaction conditions can lead to the formation of positional isomers, which may have drastically different biological activities. These are often difficult to separate chromatographically and may have identical molecular weights, making MS detection alone insufficient for differentiation. High-resolution NMR is often required for confirmation.
3. General Impurities:
-
Residual Solvents: (e.g., DMSO, DMF, THF) can remain even after purification and can impact cell-based assays.
-
Degradation Products: Compounds may degrade upon storage, especially if stored improperly (e.g., in DMSO at room temperature for extended periods).[15]
Diagram: Logic for Orthogonal Impurity Detection
Caption: Different detectors provide complementary information to classify unknown impurities.
Experimental Protocols for Core QC Analyses
The following protocols are representative methodologies. Specific parameters, especially chromatographic conditions, must be optimized for the specific structural diversity of your benzofuran library.
Protocol 1: High-Throughput Purity Screening by LC-MS/UV
-
Objective: Rapidly assess the purity of all compounds in a library to flag samples for repurification.
-
Instrumentation: HPLC or UPLC system with a DAD/UV detector and a single quadrupole mass spectrometer.
-
Methodology:
-
Sample Preparation: Dilute DMSO stock solutions (typically 10 mM) to a working concentration of approximately 10-20 µg/mL in a 50:50 acetonitrile:water mixture.[26]
-
Chromatographic Conditions:
-
Column: A short (e.g., 2.1 x 50 mm, 1.8 µm) reversed-phase C18 column is suitable for fast gradients.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B to 95% B over 2-3 minutes.
-
UV Detection: Monitor at multiple wavelengths (e.g., 214 nm, 254 nm, and max absorbance plot).
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Range: 100 - 1000 m/z.
-
-
Data Analysis:
-
Confirm the presence of the target mass in the main peak.
-
Calculate purity by the area percentage of the main peak in the UV chromatogram at 254 nm.
-
Acceptance Criterion: Purity ≥ 90%.
-
-
Protocol 2: High-Resolution Purity & Identity Confirmation by LC-MS/UV/ELSD
-
Objective: Accurately determine the purity and confirm the identity of "hit" compounds or representative library members.
-
Instrumentation: HPLC/UPLC with DAD/UV, ELSD, and high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Methodology:
-
Sample Preparation: As in Protocol 1, prepare samples at a known concentration (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Column: A longer (e.g., 2.1 x 100 mm, 1.8 µm) reversed-phase C18 column for better resolution.
-
Mobile Phase: As above.
-
Gradient: A slower, 10-15 minute gradient to resolve closely eluting impurities.
-
-
Detector Settings:
-
UV/DAD: Collect full spectra to assess peak purity.
-
ELSD: Optimize nebulizer and evaporator temperatures for the mobile phase composition.
-
HRMS: Obtain accurate mass measurement to confirm the elemental composition.
-
-
Data Analysis:
-
Compare purity values from UV and ELSD. Significant deviation suggests the presence of non-chromophoric impurities.
-
Confirm molecular formula from the accurate mass measurement (within 5 ppm error).
-
Acceptance Criterion: Purity ≥ 95%; identity confirmed by HRMS.
-
-
Protocol 3: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)
-
Objective: Provide an orthogonal, absolute measure of purity for primary hits and reference compounds.
-
Instrumentation: NMR spectrometer (≥400 MHz recommended).
-
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the benzofuran compound into a tared vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have peaks that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5x the longest T₁ of both analyte and standard) and ensuring the receiver gain is not saturated.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved, characteristic peak for the benzofuran analyte and a peak for the internal standard.
-
Calculate the purity (P) using the following formula[15]: P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
-
-
Acceptance Criterion: Purity ≥ 95%, result should be consistent with high-resolution chromatographic data.
-
Conclusion
The quality of a synthesized benzofuran library is not a static attribute but a dynamic parameter that must be rigorously and continuously assessed. A superficial QC check is a recipe for misleading results in biological screening. By implementing a multi-tiered, orthogonal analytical strategy combining the speed of fast LC-MS/UV for library-wide screening and the rigor of high-resolution chromatography and qNMR for hit validation, research organizations can build a foundation of trust in their chemical matter. This scientifically sound approach ensures that the starting points for drug discovery are genuine, structurally confirmed, and of the highest possible integrity, ultimately accelerating the path to meaningful therapeutic candidates.
References
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Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200. [Link]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Mestrelab Resources. (2024). What is qNMR and why is it important?. Mestrelab Resources. [Link]
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Hermann, J. C., et al. (2012). Metal impurities cause false positives in high-throughput screening campaigns. ACS Medicinal Chemistry Letters. [Link]
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University of Illinois Chicago. Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
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RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. [Link]
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Grokipedia. Perkin rearrangement. Grokipedia. [Link]
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Teledyne ISCO. Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography. Teledyne ISCO. [Link]
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Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
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Wikipedia. Perkin rearrangement. Wikipedia. [Link]
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University of Tulsa. Standard Operating Procedure: Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). CDN. [Link]
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Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]
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Patsnap Eureka. (2025). Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes. Patsnap Eureka. [Link]
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News-Medical. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical. [Link]
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Marriott, K. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
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Waters Corporation. Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]
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Analytical Quality Evaluation of the Tox21 Compound Library. (2024). Chemical Research in Toxicology. [Link]
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University of Kentucky. (2014). HPLC STANDARD OPERATING PROCEDURE. University of Kentucky. [Link]
-
Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(10), 2331-2337. [Link]
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STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. University of Missouri-St. Louis. [Link]
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LCGC International. Factors Affecting Sensitivity of Evaporative Light Scattering Detection. LCGC International. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules. [Link]
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ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). Journal of Cardiovascular Disease Research. [Link]
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A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Book Publication. [Link]
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Pharmaguideline. (2024). SOP for HPLC Analysis and Documentation. Pharmaguideline. [Link]
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A Comprehensive Guide to the Safe Disposal of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
This document provides essential procedural guidance for the safe handling and disposal of the novel research compound 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole. As a specialized heterocyclic molecule, its disposal requires a conservative approach grounded in the known hazards of its constituent moieties: benzofuran and pyrazole. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal protocols not only comply with regulatory standards but also prioritize the safety of laboratory personnel and the protection of our environment.
Hazard Assessment: A Precautionary Approach
Due to the specific nature of 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole, a dedicated Safety Data Sheet (SDS) is often unavailable. Therefore, a robust risk assessment must be constructed from the toxicological and safety data of its core chemical structures. This principle of "hazard inference" is a cornerstone of safe laboratory practice when dealing with novel compounds.
-
The Benzofuran Moiety: The benzofuran ring system is a known structural alert. Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer[1][2]. It is also recognized as being harmful to aquatic life with long-lasting effects, mandating its treatment as an environmental hazard[1][3][4].
-
The Pyrazole Moiety: Pyrazole and its derivatives present their own set of hazards. They are often categorized as harmful if swallowed, potentially toxic in contact with skin, and capable of causing serious skin and eye irritation[5][6][7]. The pyrazole structure also contributes to aquatic toxicity[5][6].
Core Principles for Managing Chemical Waste
Effective disposal is the final step in a comprehensive waste management lifecycle. Adhering to the following principles, as outlined by institutional and federal guidelines, is mandatory.
-
Designate a Satellite Accumulation Area (SAA): All hazardous waste must be accumulated at or near its point of generation and remain under the control of laboratory personnel[9][10]. This SAA must be clearly marked.
-
Segregate Incompatible Wastes: Never mix different chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EH&S) department. Mixing can lead to dangerous chemical reactions. 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole waste should be kept in its own dedicated container[5][9][11].
-
Minimize Waste Generation: Plan experiments to use the minimum amount of material necessary. This is the most effective way to reduce disposal costs and environmental impact.
-
Label Everything, Immediately: A container becomes a "waste container" the moment the first drop of waste is added[11]. It must be immediately labeled to prevent the generation of costly and dangerous "unknowns".
Step-by-Step Disposal Protocol
Follow this protocol for all waste streams containing 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole, including pure compound, solutions, and contaminated materials.
Step 1: Container Selection
Select a waste container that is in good condition, free of leaks, and chemically compatible with the waste. For this compound, a glass or high-density polyethylene (HDPE) container with a tightly sealing screw cap is appropriate[9][12]. The container must remain closed at all times except when waste is being added[9][13].
Step 2: Waste Labeling
Properly labeling your waste container is a critical regulatory requirement. The label must be securely affixed and include the following information[9][11]:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole"
-
A list of all other chemical constituents and their approximate percentages (including solvents).
-
The date accumulation started (the day the first drop of waste was added).
-
The name of the principal investigator or laboratory contact.
Step 3: Waste Accumulation and Storage
Store the labeled waste container in your designated SAA. Ensure it is stored in secondary containment (such as a chemical-resistant tray or bin) to contain any potential leaks[11]. The total volume of hazardous waste in your SAA must not exceed 55 gallons[14].
Step 4: Arranging for Final Disposal
Once the container is 90% full, or if your research with the compound is complete, you must arrange for its disposal through your institution's EH&S department (or equivalent)[9][15].
-
DO NOT dispose of this chemical down the drain or in the regular trash[10][13][14].
-
The recommended disposal method for this type of organic compound is incineration in a licensed hazardous waste facility [5][8]. Your EH&S office will manage the logistics with a certified disposal company.
The workflow below provides a visual guide to the decision-making process for proper disposal.
Caption: Disposal workflow for 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole.
Protocols for Decontamination and Spills
Protocol for Empty Container Decontamination
An "empty" container that held 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole is not safe for regular trash until properly decontaminated.
-
Work in a Fume Hood: Perform all rinsing steps inside a certified chemical fume hood.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can solubilize the compound. Use a volume of solvent equal to about 5-10% of the container's volume for each rinse[11][14].
-
Collect Rinsate: Crucially, collect all three rinses as hazardous waste. Add the rinsate to your designated liquid waste container for 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole[14][15].
-
Final Preparation: Allow the rinsed container to air-dry completely in the fume hood. Once dry, deface or remove the original label[15]. The clean, dry container can now be disposed of in the appropriate regular laboratory trash or glass recycling bin.
Protocol for Spill Management
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly concentrated material, evacuate the lab.
-
Isolate: Restrict access to the spill area.
-
Protect Yourself: Don appropriate PPE, including double gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean: Carefully sweep or wipe the absorbed/contained material from the outside in, placing all contaminated materials into a designated hazardous waste bag or container[14].
-
Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent, followed by soap and water.
-
Dispose: All materials used for cleanup (absorbent, gloves, wipes) must be disposed of as hazardous waste[14][16]. Label the container appropriately.
-
Report: Report the spill to your laboratory supervisor and EH&S department, as per your institution's policy.
Summary of Key Safety and Disposal Data
| Parameter | Guideline | Rationale & Source(s) |
| Waste Classification | Hazardous Waste | Presumed toxic, potential carcinogen, and aquatic toxin based on benzofuran and pyrazole moieties.[1][3][5][6][8] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of vapors or aerosolized particulates.[1][8] |
| Personal Protective Equipment (PPE) | Safety Goggles, Lab Coat, Chemical-Resistant Gloves | To prevent skin and eye contact.[1][7] |
| Waste Segregation | Keep separate from other waste streams. | Prevents unknown and potentially dangerous chemical reactions.[5][9][12] |
| Primary Disposal Method | Licensed High-Temperature Incineration | Ensures complete destruction of the hazardous organic compound.[5][8] |
| Spill Cleanup Materials | Dispose of as Hazardous Waste | All materials used for cleanup are considered contaminated and must be handled accordingly.[14] |
| Empty Containers | Triple rinse; collect rinsate as hazardous waste. | Residual amounts of the chemical are still considered hazardous.[11][14][15] |
By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
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Comprehensive Safety and Handling Guide for 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established safety protocols for its constituent chemical moieties—benzofuran and pyrazole—to ensure the highest standards of laboratory safety.
Hazard Analysis: A Precautionary Approach
Given that 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole is a research compound, its toxicological properties have not been fully investigated[1]. Therefore, it is imperative to handle it with the utmost caution, assuming it may possess hazards associated with its benzofuran and pyrazole components.
Potential Hazards Based on Structural Analogs:
-
Benzofuran Derivatives: These compounds are known to have a range of potential hazards. For instance, 2,3-Benzofuran is classified as a flammable liquid and vapor, is suspected of causing cancer, and may cause damage to organs (specifically the liver) through prolonged or repeated exposure. It is also harmful to aquatic life with long-lasting effects.
-
Pyrazole Derivatives: Pyrazole and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory tract irritation[1][2]. Some substituted pyrazoles are also suspected of damaging fertility or the unborn child[3][4].
Based on this, a conservative approach dictates that 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole should be treated as a potentially flammable, carcinogenic, and organ-toxic compound that may also be a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling compounds of unknown toxicity. The following table outlines the minimum required PPE, with recommendations for enhanced protection based on the nature of the experimental work.
| PPE Component | Minimum Requirement | Recommended for High-Risk Procedures * |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields[5] | Chemical splash goggles[5][6] |
| Face Protection | Not required for low-volume handling | Full-face shield worn over goggles[6][7] |
| Hand Protection | Disposable nitrile gloves[7] | Double-gloving with nitrile or neoprene gloves[5] |
| Body Protection | Flame-resistant lab coat[6] | Chemical-resistant apron over a flame-resistant lab coat |
| Footwear | Closed-toe shoes[6] | Chemical-resistant boots |
| Respiratory | Not typically required for small-scale use in a ventilated hood | NIOSH-approved respirator with appropriate cartridges for organic vapors[8] |
*High-risk procedures include handling large quantities, heating the compound, or any operation with a high potential for aerosolization.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential to minimize exposure and ensure safety. The following diagram and step-by-step guide outline the recommended operational plan.
Caption: Operational workflow for handling 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources[9].
-
Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. All work should be conducted in a certified chemical fume hood to minimize inhalation exposure[10].
-
Weighing and Dispensing: When weighing the solid compound, use a balance inside the fume hood or a ventilated balance enclosure. Handle the compound gently to avoid creating dust.
-
Experimental Use: During the experiment, be mindful of potential splash hazards. If heating the compound, use a controlled heating source such as a heating mantle and ensure the setup is secure.
-
Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the compound. Wash your hands thoroughly with soap and water[11].
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection[12].
Caption: Waste disposal plan for 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole.
Disposal Protocol:
-
Waste Segregation: Do not mix waste from this compound with other chemical waste streams unless you have confirmed their compatibility. Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, sealed bag or container. Liquid waste (e.g., reaction mixtures, solvent washes) should be collected in a separate, labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole" and the appropriate hazard warnings (e.g., "Flammable," "Carcinogen," "Toxic").
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal[1].
Emergency Procedures
Spills:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert your supervisor and contact your institution's EHS department immediately.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
By adhering to these guidelines, you can safely handle 3-(7-methoxy-1-benzofuran-2-yl)-1H-pyrazole in your research and development activities, ensuring the well-being of yourself, your colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
